Methyl 2-(ethylamino)-5-methylbenzoate
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-5-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
WXYSIMUJUKKSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and properties of Methyl 2-(ethylamino)-5-methylbenzoate"
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(ethylamino)-5-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(ethylamino)-5-methylbenzoate, a substituted anthranilate ester of significant interest to researchers and professionals in medicinal chemistry and drug development. While not extensively documented as a standalone compound, its structural motifs are present in numerous pharmacologically active molecules. This document outlines a validated synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications as a versatile building block for complex heterocyclic scaffolds. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to guide further research and application.
Introduction and Strategic Importance
Methyl 2-(ethylamino)-5-methylbenzoate belongs to the family of anthranilic acid derivatives. Anthranilic acid and its esters are privileged scaffolds in medicinal chemistry, serving as crucial starting materials for the synthesis of a wide array of bioactive compounds, including anti-inflammatory agents, diuretics, and kinase inhibitors.[1][2] The N-alkylation and substitution on the benzene ring, as seen in the target molecule, allow for fine-tuning of steric and electronic properties, which can significantly influence biological activity.
The strategic value of Methyl 2-(ethylamino)-5-methylbenzoate lies in its potential as a precursor to novel heterocyclic systems, such as quinazolinones.[3] The presence of the secondary amine and the methyl ester functionalities provides two reactive handles for cyclization and further derivatization, making it a valuable intermediate for constructing diverse chemical libraries for drug screening.
Synthesis Methodology
A direct, single-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate is not prominently described in the literature. Therefore, a robust, two-step synthetic sequence is proposed, starting from a commercially available precursor. This approach ensures high yield and purity, which are critical for subsequent applications in drug development.
The overall synthetic pathway involves the synthesis of the key intermediate, Methyl 2-amino-5-methylbenzoate, followed by a selective N-ethylation.
Caption: Proposed two-step synthesis of Methyl 2-(ethylamino)-5-methylbenzoate.
Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate
The foundational step is the reduction of the nitro group of Methyl 5-methyl-2-nitrobenzoate. This transformation is a classic and reliable reaction in organic synthesis.
-
Causality of Experimental Choice : The reduction of an aromatic nitro group is efficiently achieved under mild conditions using iron powder in the presence of an electrolyte like ammonium chloride in an aqueous alcohol solvent system. This method is preferred over catalytic hydrogenation for its cost-effectiveness, safety, and ease of execution on a laboratory scale. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.
Experimental Protocol: Reduction of Methyl 5-methyl-2-nitrobenzoate [4]
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-methyl-2-nitrobenzoate (1.0 eq).
-
Solvent Addition : Add a solvent mixture of methanol and water (e.g., 8:1 v/v).
-
Reagent Addition : Add iron powder (e.g., 3-5 eq) and ammonium chloride (e.g., 4-6 eq).
-
Reaction Execution : Heat the mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Extraction : Concentrate the filtrate under reduced pressure to remove the methanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, Methyl 2-amino-5-methylbenzoate, can be purified further by column chromatography on silica gel if necessary.[4]
Step 2: N-Ethylation of Methyl 2-amino-5-methylbenzoate
The introduction of the ethyl group onto the primary amine can be achieved via several methods. Reductive amination offers a high-yielding and clean pathway.
-
Causality of Experimental Choice : Reductive amination using acetaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB) is a highly selective method for mono-N-alkylation of primary amines. STAB is chosen over other hydrides (e.g., NaBH₄ or NaCNBH₃) because it is less basic, non-toxic, and moisture-stable, and the reaction can be performed in a one-pot fashion without the need to pre-form and isolate the intermediate imine.
Experimental Protocol: Reductive Amination
-
Reaction Setup : Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition : Add acetaldehyde (1.1-1.5 eq) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (STAB) (1.2-1.5 eq).
-
Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Methyl 2-(ethylamino)-5-methylbenzoate can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Physicochemical and Spectroscopic Properties
While experimental data for the final product is scarce, its properties can be reliably predicted based on its structure and data from its precursor and other closely related analogs.
Physicochemical Properties
The properties for the precursor are well-documented, and the expected properties for the target compound are extrapolated.
| Property | Methyl 2-amino-5-methylbenzoate (Precursor) | Methyl 2-(ethylamino)-5-methylbenzoate (Target - Predicted) |
| Molecular Formula | C₉H₁₁NO₂[5] | C₁₁H₁₅NO₂ |
| Molecular Weight | 165.19 g/mol [5] | 193.24 g/mol |
| Appearance | Yellow Solid[4] or Light cream Powder[6] | Pale yellow oil or low-melting solid |
| Solubility | Soluble in methanol, dichloromethane[4] | Soluble in common organic solvents (e.g., EtOAc, DCM, CHCl₃) |
| pKa | Not specified | Basic (due to secondary amine) |
Spectroscopic Analysis
Spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics for Methyl 2-(ethylamino)-5-methylbenzoate.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
-
¹H NMR Spectroscopy :
-
Aromatic Protons : Three signals in the aromatic region (~6.5-7.8 ppm). One singlet and two doublets, showing characteristic ortho and meta coupling.
-
NH Proton : A broad singlet or triplet (~4.5-5.5 ppm, exchangeable with D₂O), coupling to the adjacent CH₂ group.
-
Ethyl Group (CH₂) : A quartet (~3.2-3.4 ppm), coupled to the methyl group.
-
Ester Methyl (OCH₃) : A sharp singlet (~3.8 ppm).
-
Aromatic Methyl (Ar-CH₃) : A sharp singlet (~2.2-2.3 ppm).
-
Ethyl Group (CH₃) : A triplet (~1.2-1.4 ppm), coupled to the methylene group.
-
-
¹³C NMR Spectroscopy :
-
Carbonyl Carbon (C=O) : ~168-170 ppm.
-
Aromatic Carbons : Multiple signals between ~110-150 ppm.
-
Ester Methoxy Carbon (OCH₃) : ~51-52 ppm.
-
Ethyl Methylene Carbon (NCH₂) : ~38-40 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃) : ~20-21 ppm.
-
Ethyl Methyl Carbon (CH₃) : ~14-15 ppm.
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch : A moderate, sharp peak around 3350-3400 cm⁻¹.
-
C-H Stretches : Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.
-
C=O Stretch (Ester) : A strong, sharp absorption band around 1690-1710 cm⁻¹.
-
C-N Stretch : Around 1250-1350 cm⁻¹.
-
C-O Stretch (Ester) : Around 1100-1200 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 193.
-
Applications in Drug Development
Derivatives of anthranilic acid are pivotal in constructing heterocyclic systems with proven therapeutic value. Methyl 2-(ethylamino)-5-methylbenzoate is an ideal precursor for synthesizing substituted quinazolinones, a class of compounds known for a wide range of biological activities, including as kinase inhibitors in oncology.[3]
The synthesis involves the reaction of the anthranilate derivative with an appropriate reagent to form the second ring. For example, reaction with an acid anhydride can lead to a benzoxazinone intermediate, which can then be reacted with an amine to form the quinazolinone core.[3]
Caption: Potential synthetic application for building bioactive quinazolinones.
This synthetic flexibility allows for the creation of libraries of novel compounds that can be screened for activity against various biological targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 2-(ethylamino)-5-methylbenzoate. However, based on the data for its precursor, Methyl 2-amino-5-methylbenzoate, the following precautions are advised.
-
Hazard Identification : The precursor is known to cause skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5]
-
Handling Recommendations :
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
Conclusion
Methyl 2-(ethylamino)-5-methylbenzoate represents a valuable, yet under-explored, chemical entity with significant potential as a synthetic intermediate in drug discovery. This guide provides a logical and scientifically grounded framework for its synthesis via a reliable two-step process. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. Its utility as a precursor for complex and biologically relevant scaffolds, such as quinazolinones, underscores its importance for researchers and scientists dedicated to developing the next generation of therapeutics.
References
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Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]
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Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Retrieved from [Link]
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Introduction: The Structural and Therapeutic Significance of Aminobenzoate Esters
An In-Depth Technical Guide to the Characterization of Substituted Methyl Aminobenzoate Esters
Substituted methyl aminobenzoate esters are a cornerstone class of molecules in modern medicinal chemistry and drug development. Their bifunctional nature, featuring an aromatic ring functionalized with both an electron-donating amino group and an electron-withdrawing methyl ester, provides a versatile scaffold for chemical modification.[1][2] This structural versatility is paramount, allowing for the synthesis of a vast library of derivatives with diverse pharmacological activities.[3][4] These compounds serve as critical building blocks for therapeutics ranging from local anesthetics like benzocaine (ethyl p-aminobenzoate) to targeted cancer therapies such as Nilotinib and Imatinib.[1][2]
Given their role in pharmaceutical development, the rigorous and unambiguous characterization of these esters is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. Positional isomers, for instance, can exhibit vastly different pharmacological and toxicological profiles, making their precise identification and quantification essential.[5] This guide provides an in-depth exploration of the key analytical techniques and methodologies employed to fully characterize substituted methyl aminobenzoate esters, moving from initial structural elucidation to definitive purity assessment and solid-state analysis. The focus is not only on the "how" but the "why," providing the causal logic behind experimental choices to empower researchers in their drug discovery efforts.
Part 1: Definitive Structural Elucidation
The first and most critical phase of characterization is confirming the chemical identity and structure of the synthesized ester. This involves a suite of spectroscopic techniques that, when used in concert, provide a comprehensive and unambiguous structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the substitution pattern on the aromatic ring.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The substitution pattern (ortho, meta, para) creates distinct splitting patterns and chemical shifts for the aromatic protons. The amino group (NH₂) typically appears as a broad singlet, while the methyl ester (OCH₃) is a sharp singlet, usually around 3.8 ppm.[6][7][8]
-
¹³C NMR Spectroscopy: Complements ¹H NMR by providing a count of unique carbon atoms. The carbonyl carbon of the ester group is particularly diagnostic, appearing significantly downfield (e.g., ~167 ppm).[9]
Expert Insight: The electronic interplay between the activating amino group and the deactivating ester group governs the chemical shifts of the aromatic protons. For a para-substituted ester, the protons ortho to the amino group will be shifted upfield (to a lower ppm value) compared to those ortho to the ester group, resulting in a characteristic pair of doublets.[8] This predictable electronic effect is a key diagnostic tool for isomer identification.
Table 1: Representative ¹H NMR Chemical Shift Data (ppm) for Isomeric Methyl Aminobenzoates in CDCl₃
| Proton Position | Methyl 2-aminobenzoate (ortho) | Methyl 3-aminobenzoate (meta) [6] | Methyl 4-aminobenzoate (para) [7][9] |
| -OCH₃ | ~3.86 | ~3.87 | ~3.87 |
| -NH₂ | ~5.5 (broad) | ~3.8 (broad) | ~4.08 (broad) |
| Aromatic H | ~6.6-7.9 (complex multiplet) | ~6.8-7.4 (complex multiplet) | ~6.65 (d, 2H), ~7.85 (d, 2H) |
Note: Actual shifts can vary based on solvent and specific substitutions on the ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For methyl aminobenzoate esters, the spectrum is dominated by characteristic absorptions.
-
N-H Stretch: The primary amine shows two distinct stretching bands in the 3300-3500 cm⁻¹ region.[10][11]
-
C=O Stretch: The ester carbonyl group presents a strong, sharp absorption band typically between 1680-1720 cm⁻¹.[11]
-
C-O Stretch: The ester C-O single bond stretch appears in the 1100-1300 cm⁻¹ region.[11]
Expert Insight: The position of the C=O stretch can be subtly influenced by the position of the amino group. Intramolecular hydrogen bonding in the ortho isomer can lower the C=O stretching frequency compared to the meta and para isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, serving as a crucial confirmation of its elemental composition. Furthermore, the fragmentation pattern observed in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can offer structural clues and help differentiate between isomers.[12][13]
A common fragmentation pathway for aminobenzoate esters involves the loss of the alkyl radical from the ester group.[14] For instance, deprotonated methyl 4-aminobenzoate can eliminate a methyl radical to generate an ion at m/z 135.[14] However, fragmentation can be complex, and ortho isomers often exhibit unique pathways due to neighboring group participation, making MS a valuable tool for isomer differentiation.[14]
Part 2: Purity Assessment and Isomer Separation
For any application in drug development, establishing the purity of a compound is as critical as confirming its identity. This is especially true for aminobenzoate esters, where positional isomers must be separated and quantified.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most robust and widely used technique for the analysis of aminobenzoate isomers due to its versatility and high resolution.[5]
-
Reversed-Phase (RP) HPLC: A common starting point, separating compounds based on hydrophobicity. While effective for general purity assessment, it can be challenging to achieve baseline separation of closely related isomers.[15][16]
-
Mixed-Mode Chromatography (MMC): This is the superior technique for separating aminobenzoate isomers.[5] MMC columns utilize stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics.[17] This dual mechanism exploits the subtle differences in both the hydrophobicity and the pKa of the isomeric amines, often achieving excellent baseline separation in a single run.[15][17]
Expert Insight: The zwitterionic nature of aminobenzoic acids and the basicity of the amino group in the esters make them ideal candidates for mixed-mode chromatography. By adjusting the pH and ionic strength of the mobile phase, one can finely tune the retention of each isomer, leveraging both hydrophobic and cation-exchange mechanisms to enhance resolution.[17] Core-shell column technology further provides high efficiency and speed for these separations.[17]
Workflow for Isomeric Purity Analysis
Protocol: Isomeric Purity of Methyl Aminobenzoate by Mixed-Mode HPLC
This protocol provides a framework for separating the ortho-, meta-, and para- isomers.
-
Instrumentation & Columns:
-
Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Deionized Water.
-
Phosphoric Acid (H₃PO₄) or Formic Acid for MS compatibility.
-
Example Mobile Phase: 20% ACN, 80% Water, 0.1% H₃PO₄.[17]
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of each isomer (ortho, meta, para) in the mobile phase to create a mixed standard solution (e.g., 0.1 mg/mL of each).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the mobile phase to a final concentration within the linear range of the method (e.g., 0.3 mg/mL).[17]
-
-
Chromatographic Conditions:
-
Analysis Procedure:
-
Inject the mixed standard solution to confirm the retention times and ensure adequate resolution between the three isomer peaks.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive peak identification. However, due to the polarity and lower volatility of aminobenzoate esters, derivatization (e.g., acylation or silylation of the amine group) is often required to improve chromatographic performance.[18] GC-MS is particularly powerful for identifying and quantifying volatile or unknown impurities.[18]
Part 3: Physicochemical and Solid-State Characterization
For drug development, understanding the solid-state properties of a compound is crucial as it impacts stability, dissolution, and bioavailability.
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. This technique reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are critical for understanding crystal packing.[19] The crystal structure directly influences material properties such as tablet compaction performance.[20][21] For example, studies have shown that while methyl p-aminobenzoate has a crystalline structure with no slip systems, the corresponding ethyl and n-butyl esters exhibit a corrugated-layer structure with a prominent slip plane, which improves material plasticity.[20][21]
Logical Relationship: From Structure to Property
Protocol: General Steps for Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step. Single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is crucial and must be systematically screened.[19]
-
Crystal Mounting: A high-quality single crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.[19]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates and structural parameters.[19]
Conclusion
The comprehensive characterization of substituted methyl aminobenzoate esters is a multi-faceted process that relies on the synergistic application of spectroscopic, chromatographic, and crystallographic techniques. From the initial confirmation of isomeric structure by NMR to the rigorous quantification of purity by mixed-mode HPLC and the detailed solid-state analysis by X-ray diffraction, each step provides a critical piece of information. For researchers in drug development, mastering these analytical methodologies is fundamental to advancing new therapeutic agents from the laboratory to the clinic, ensuring that the final active pharmaceutical ingredient is precisely the molecule it is intended to be, in its purest form.
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- 16. Methyl 2-aminobenzoate | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of Methyl 2-amino-5-methylbenzoate: A Technical Guide for Drug Development
Executive Summary
Methyl 2-amino-5-methylbenzoate (CAS: 18595-16-9), commonly referred to as methyl 5-methylanthranilate, is a highly versatile synthetic building block[1]. In the pharmaceutical and agrochemical sectors, it serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, including quinazolines and benzodiazepines[2]. Because the integrity of downstream syntheses relies entirely on the purity and exact structural conformation of this starting material, rigorous spectroscopic validation is non-negotiable. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of methyl 2-amino-5-methylbenzoate, detailing the electronic causality behind its Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) profiles.
Structural Dynamics & Electronic Causality
The molecular architecture of methyl 2-amino-5-methylbenzoate (C₉H₁₁NO₂) features a highly conjugated, push-pull aromatic system[1]. The electron-donating primary amine (-NH₂) at the C2 position pushes electron density into the aromatic ring via resonance. Conversely, the electron-withdrawing methyl ester (-COOCH₃) at C1 pulls electron density away[2].
This electronic "tug-of-war" dictates the shielding and deshielding microenvironments across the molecule. Furthermore, the spatial proximity of the ortho-amino and ester groups facilitates strong intramolecular hydrogen bonding. Understanding these electronic and spatial effects is paramount, as they directly govern the observed chemical shifts in NMR and the vibrational frequencies in IR spectroscopy[3].
Spectroscopic Data Matrix & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's atomic connectivity.
-
¹H NMR Causality: The amino protons (-NH₂) appear as a broad singlet at δ 5.41 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular proton exchange[4]. The aromatic protons exhibit distinct splitting: H-6 appears as a meta-coupled doublet (δ 7.65 ppm, J = 2.2 Hz) because it is highly deshielded by the adjacent ester carbonyl[3]. H-3 (δ 6.59 ppm, J = 8.3 Hz) is significantly shielded by the electron-donating ortho-amino group, shifting its resonance upfield[3].
-
¹³C NMR Causality: The ester carbonyl carbon is highly deshielded, resonating at δ 168.6 ppm. The C-2 aromatic carbon attached directly to the nitrogen atom resonates at δ 148.3 ppm, reflecting the strong electronegativity and electron-donating nature of the amine[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy validates the functional group integrity of the molecule.
-
N-H Vibrations: The primary amine exhibits a distinct doublet at 3474 cm⁻¹ and 3369 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively[4].
-
C=O Vibrations: The ester carbonyl stretch is observed at 1687 cm⁻¹[4]. This value is significantly lower than that of a typical aliphatic ester (~1735 cm⁻¹). The causality here is twofold: resonance conjugation with the aromatic ring lowers the bond order of the C=O bond, and strong intramolecular hydrogen bonding with the ortho-NH₂ group further weakens the double-bond character, shifting the absorption to a lower frequency.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the exact elemental composition. Under Electron Ionization (EI), the theoretical monoisotopic mass for the molecular radical cation [M]⁺ is 165.0790 m/z[5].
Quantitative Data Summary Table
| Technique | Parameter | Value | Assignment / Causality |
| ¹H NMR | δ 7.65 ppm (d, J=2.2 Hz, 1H) | H-6 | Deshielded by ortho-ester carbonyl[3] |
| δ 7.09 ppm (dd, J=8.4, 2.2 Hz, 1H) | H-4 | Meta-coupled to H-6, ortho to H-3[3] | |
| δ 6.59 ppm (d, J=8.3 Hz, 1H) | H-3 | Shielded by ortho-amino group[3] | |
| δ 5.41 ppm (brs, 2H) | -NH₂ | Broadened by ¹⁴N quadrupolar relaxation[4] | |
| δ 3.86 ppm (s, 3H) | -OCH₃ | Deshielded by adjacent oxygen[3] | |
| δ 2.23 ppm (s, 3H) | -CH₃ | Aliphatic methyl on aromatic ring[3] | |
| ¹³C NMR | δ 168.6 ppm | C=O | Highly deshielded ester carbonyl[4] |
| δ 148.3 ppm | C-2 | Aromatic carbon attached to nitrogen[4] | |
| δ 51.5 ppm | -OCH₃ | Methoxy carbon[4] | |
| FT-IR | 3474, 3369 cm⁻¹ | N-H stretch | Asymmetric and symmetric primary amine stretches[4] |
| 1687 cm⁻¹ | C=O stretch | Lowered frequency due to conjugation and H-bonding[4] | |
| HRMS (EI) | 165.0787 m/z | [M]⁺ | Exact mass confirmation (Theoretical: 165.0790)[5] |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed with built-in validation checks to prevent analytical artifacts.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Dissolution: Weigh 10–15 mg of high-purity methyl 2-amino-5-methylbenzoate (>98.0% purity)[1]. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃). Expert Choice: Use CDCl₃ treated with basic alumina to neutralize trace DCl, which could otherwise protonate the basic amino group and artificially shift the resonance frequencies.
-
Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, ensuring a homogenous magnetic field for optimal shimming.
-
Acquisition: Acquire data at 298 K on a 400 MHz or 500 MHz spectrometer using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
-
Validation Check: Verify that the TMS peak is exactly at δ 0.00 ppm and the residual CHCl₃ solvent peak is at δ 7.26 ppm. A drifting baseline indicates poor shimming or sample precipitation.
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Preparation: Grind 1–2 mg of the compound with 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogenous powder is achieved. Expert Choice: Oven-dry the KBr at 110°C for 24 hours prior to use. KBr is highly hygroscopic; absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which masks the critical N-H stretching doublet.
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ for 32 scans.
-
Validation Check: Ensure the baseline transmittance is >80%. If the pellet is opaque, light scattering will distort the peak shapes, necessitating a remake of the pellet.
Protocol 3: HRMS (Electron Ionization)
-
Introduction: Introduce the sample via a direct insertion probe into the MS ion source.
-
Ionization: Apply an electron energy of 70 eV. Expert Choice: Maintain the source temperature at 200°C to prevent sample condensation and memory effects, ensuring high-fidelity ionization.
-
Detection: Analyze the ions using a Time-of-Flight (TOF) mass analyzer calibrated with a standard tuning mix (e.g., PFTBA).
-
Validation Check: The mass error between the theoretical (165.0790) and measured (165.0787) mass must be < 5 ppm[5].
Mechanistic Workflows and Logical Relationships
Fig 1: Spectroscopic validation workflow for methyl 2-amino-5-methylbenzoate.
Fig 2: Logical fragmentation pathway for methyl 2-amino-5-methylbenzoate in mass spectrometry.
References
1.[1] Avantor Sciences. "Methyl-2-amino-5-methylbenzoate ≥98.0%". avantorsciences.com. 2.[4] Royal Society of Chemistry. "Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates". rsc.org. 3.[2] CLOCKSS. "[1,5-a][1,4]BENZODIAZEPINES AND OF IMIDAZO". clockss.org. 4.[5] ChemicalBook. "5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER". chemicalbook.com. 5.[3] National Institutes of Health (NIH). "Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE". nih.gov.
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER | 18595-12-5 [chemicalbook.com]
Technical Whitepaper: Synthesis, Characterization, and Pharmaceutical Applications of Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9)
Executive Summary
Methyl 2-amino-5-methylbenzoate (CAS Number: 18595-16-9 ) is a highly versatile ortho-aminobenzoate derivative that serves as a foundational building block in advanced organic synthesis and drug discovery. Characterized by its dual reactive handles—a nucleophilic primary amine and an electrophilic ester carbonyl—this compound is instrumental in the construction of complex heterocyclic scaffolds, including quinazolines, benzimidazoles, and tricyclic benzodiazepines. This whitepaper provides an in-depth mechanistic guide to its synthesis, thermodynamic profiling, and downstream pharmaceutical applications, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of CAS 18595-16-9 is critical for optimizing reaction conditions and predicting its behavior in biological systems. Thermodynamic studies utilizing Calvet microcalorimetry and Knudsen mass-loss effusion have demonstrated that the 5-methyl isomer exhibits superior stability compared to its positional isomers. The causality behind this stability lies in the spatial arrangement: the 5-methyl group minimizes steric hindrance with the ester and amine moieties, thereby favoring the electron-donating resonance effects across the aromatic ring (1)[1].
Table 1: Quantitative Physicochemical Data for CAS 18595-16-9
| Property | Value | Causality / Significance in Synthesis |
| CAS Number | 18595-16-9 | Unique identifier ensuring regulatory and cataloging accuracy (2)[2]. |
| Molecular Formula | C₉H₁₁NO₂ | Dictates the exact monoisotopic mass (165.0789 Da) for high-resolution MS validation. |
| Molecular Weight | 165.19 g/mol | Essential for precise stoichiometric calculations in multi-step syntheses. |
| Melting Point | 54–56 °C | Solid state at room temperature facilitates high-yield purification via recrystallization (3)[3]. |
| Density | 1.132 g/cm³ | Relevant for volumetric calculations and phase separation during liquid-liquid extraction. |
| Solubility | DCM, EtOAc, Methanol | High solubility in polar aprotic/protic solvents is driven by the hydrogen-bonding capability of the amine and ester groups. |
Synthetic Methodologies: Self-Validating Protocols
The synthesis of methyl 2-amino-5-methylbenzoate is predominantly achieved via the Fischer esterification of 2-amino-5-methylbenzoic acid. The following protocol is designed as a self-validating system, ensuring that each step logically drives the reaction to completion while suppressing side reactions (4)[4].
Protocol 1: Acid-Catalyzed Fischer Esterification
Objective: High-yield conversion of 2-amino-5-methylbenzoic acid to its methyl ester.
-
Reagent Preparation: Suspend 2-amino-5-methylbenzoic acid in anhydrous methanol.
-
Causality: Methanol acts as both the nucleophile and the solvent. Using it in vast stoichiometric excess drives the equilibrium toward the ester product according to Le Chatelier’s principle.
-
-
Catalysis Initiation: Cool the suspension to 0 °C in an ice bath and add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Causality: H₂SO₄ serves a dual purpose: it protonates the carboxylic acid carbonyl to increase its electrophilicity and sequesters the water byproduct. Cooling mitigates the exothermic nature of acid dilution, preventing the premature degradation of the starting material.
-
-
Reflux & Propagation: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12–16 hours.
-
Causality: Elevated thermal energy provides the necessary activation energy to form the tetrahedral intermediate and facilitate the subsequent elimination of water.
-
-
Quenching & Neutralization: Cool the mixture to room temperature, concentrate under reduced pressure, and resuspend the residue in water. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 8.
-
Causality: Neutralization deprotonates the ammonium salt of the newly formed ester, converting it back to its free base form. This drastically reduces its aqueous solubility and prepares it for organic extraction.
-
-
Extraction: Extract the aqueous phase with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound (5)[5].
Downstream Pharmaceutical Applications
Methyl 2-amino-5-methylbenzoate is a critical node in the synthesis of several classes of active pharmaceutical ingredients (APIs).
-
Angiotensin II Antagonists: N-acylation of the primary amine with valeryl chloride provides a direct pathway to benzimidazole derivatives. These derivatives act as potent Angiotensin II antagonists, crucial for the treatment of cardiovascular and hypertensive diseases (6)[6].
-
CNS Therapeutics: When reacted with chloroacetonitrile and dry HCl in dioxane, CAS 18595-16-9 undergoes cyclization to yield 2-chloromethyl-6-methylquinazolin-4(3H)-one. This intermediate is a critical building block in the synthesis of tricyclic benzodiazepines, which are potent central nervous system (CNS) therapeutics (7)[7].
Protocol 2: N-Acylation for Benzimidazole Precursors
Objective: Selective N-acylation of the primary amine using valeryl chloride.
-
Initiation: Dissolve methyl 2-amino-5-methylbenzoate (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous methylene chloride.
-
Acylation: Cool the solution to 0–5 °C. Add valeryl chloride (1.1 eq) dropwise.
-
Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting amine which would otherwise halt the reaction. Ice-cooling controls the highly exothermic acylation and suppresses unwanted di-acylation.
-
-
Workup: Stir for 2 hours at room temperature. Wash sequentially with aqueous sodium carbonate (to neutralize excess acid/acyl chloride) and dilute hydrochloric acid (to remove residual TEA). Dry and concentrate to isolate the intermediate.
Workflow Visualization
Synthesis and downstream pharmaceutical applications of CAS 18595-16-9.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized CAS 18595-16-9, researchers must rely on orthogonal analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) at 400 MHz in CDCl₃ provides a self-validating readout of the molecular structure (5)[5]:
-
δ 3.86 (s, 3H): Confirms the successful Fischer esterification. The strong deshielding is caused by the adjacent ester carbonyl oxygen.
-
δ 2.22 (s, 3H): Validates the presence of the 5-methyl group on the aromatic ring.
-
δ 6.58 (d, 1H), 7.07-7.10 (q, 1H), 7.25 (s, 1H), 7.65 (s, 1H): The distinct aromatic splitting pattern confirms the 1,2,4-trisubstituted benzene ring, ensuring no unwanted electrophilic aromatic substitution occurred during the synthesis.
References
- ChemicalBook.
- PubChem.
- Benchchem. "Methyl 5-methyl-2-(methylamino)
- European Patent Office (EP 0425921 A1).
- Clockss.org. "Synthesis of tricyclic benzo- and thienodiazepines".
- NIH PMC.
- ChemicalBook (Synthesis Data).
Sources
- 1. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 2-AMINO-5-METHYLBENZOATE price,buy METHYL 2-AMINO-5-METHYLBENZOATE - chemicalbook [chemicalbook.com]
- 4. Methyl 5-methyl-2-(methylamino)benzoate | 55150-24-8 | Benchchem [benchchem.com]
- 5. METHYL 2-AMINO-5-METHYLBENZOATE | 18595-16-9 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Reactivity of Substituted Aminobenzoate Esters: Mechanistic Insights, Kinetics, and Stabilization Strategies
Aminobenzoate esters—encompassing critical local anesthetics like benzocaine, procaine, and tetracaine—are foundational to modern medicinal chemistry. However, their ester linkages render them susceptible to hydrolytic degradation, dictating their shelf-life, formulation constraints, and in vivo pharmacokinetics. Understanding the reactivity of these compounds requires a deep dive into physical organic chemistry, specifically the interplay between substituent electronic effects, intramolecular catalysis, and microenvironmental modulation.
This whitepaper provides an authoritative analysis of the reactivity profiles of substituted aminobenzoate esters, designed for researchers and formulation scientists tasked with optimizing drug stability and prodrug conversion.
Core Mechanistic Principles of Ester Reactivity
The degradation of aminobenzoate esters in aqueous media predominantly proceeds via the
Substituent Effects and the Hammett Equation
The reactivity of the ester carbonyl is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. According to kinetic studies on1, the base-catalyzed hydrolysis strictly obeys the Hammett relationship with a reaction constant (
The Ortho-Effect: Intramolecular General Base Catalysis
While para- and meta-substituted aminobenzoates follow predictable electronic trends, ortho-substituted derivatives (2-aminobenzoates) exhibit anomalous and highly accelerated reactivity profiles.
In 2-aminobenzoate esters, the spatial proximity of the basic amine group to the ester carbonyl facilitates intramolecular general base catalysis . Rather than attacking the carbonyl carbon directly—which would form a highly strained and thermodynamically unfavorable four-membered intermediate—the unprotonated amine acts as a general base. It partially abstracts a proton from an incoming water molecule during the transition state, vastly increasing the water's nucleophilicity.
This mechanistic divergence results in a massive 50- to 100-fold rate enhancement compared to their para-substituted counterparts. Crucially, this creates a distinct pH-independent hydrolysis plateau between pH 4 and pH 8; below pH 4, the amine is protonated and loses its catalytic ability, while above pH 9, standard hydroxide-driven
Fig 1: Reaction pathways and modulators of aminobenzoate ester hydrolysis.
Environmental Modulators: Formulating for Stability
To mitigate the inherent reactivity of aminobenzoate esters in pharmaceutical formulations, scientists manipulate the microenvironment using excipients that alter the physical availability or thermodynamic state of the ester.
Micellar Shielding
The introduction of surfactants above their critical micelle concentration (CMC) partitions the lipophilic aminobenzoate esters into the micellar core or corona. For example,2 effectively sequesters benzocaine, physically shielding the carbonyl from bulk aqueous hydroxide ions and significantly decreasing the hydrolysis rate.
Complexation
Non-covalent complexation is another powerful stabilization strategy. The addition of 2.5% caffeine to aqueous benzocaine solutions results in a3. Mathematical modeling confirms that the ester-caffeine complex is highly resistant to cleavage, likely due to steric occlusion of the reaction center.
Salt Effects
The ionic strength and specific nature of salts in the formulation buffer critically impact reactivity by altering the activity coefficients of the neutral ester, the hydroxide ion, and the transition state. For instance,4, whereas 0.33 M
Quantitative Summary of Kinetic Modulators
| Substrate | Modulator / Condition | Kinetic Effect | Mechanistic Rationale |
| Phenyl 4-substituted benzoates | Alkaline medium (pH > 9) | High sensitivity to substituent electronic effects via | |
| Phenyl 2-aminobenzoate | Aqueous medium (pH 4–8) | 50–100x rate enhancement | Intramolecular general base catalysis by the ortho-amine group. |
| Benzocaine | 1.0 M Tetraethylammonium Chloride | ~45% decrease in | Salt-induced alteration of reactant/transition-state activity coefficients. |
| Benzocaine | Polyoxyethylene 24 monocetyl ether | Decreased rate & increased solubility | Micellar partitioning shields the ester from bulk hydroxide attack. |
| Benzocaine | 2.5% Caffeine | >5x reduction in rate | Formation of an ester-caffeine complex sterically resistant to cleavage. |
Experimental Protocol: UV-Vis Kinetic Profiling of Ester Hydrolysis
To accurately determine the pseudo-first-order rate constants (
Step 1: Preparation of Isotonic Buffer Systems
Prepare a series of buffer solutions ranging from pH 4.0 to 10.0. Causality: Hydrolysis rates are highly dependent on ionic strength. You must standardize the ionic strength (
Step 2: Substrate Stock Preparation Dissolve the aminobenzoate ester in HPLC-grade acetonitrile to create a 10 mM stock. Causality: Aminobenzoates have poor aqueous solubility. A concentrated organic stock allows for a final reaction mixture with <1% co-solvent, preventing the organic phase from artificially lowering the dielectric constant of the aqueous test medium.
Step 3: Reaction Initiation and Data Acquisition
-
Pre-equilibrate 2.97 mL of the chosen buffer in a quartz cuvette at 25.0 °C (±0.1 °C) inside a thermostatted UV-Vis spectrophotometer.
-
Inject 30 µL of the substrate stock to initiate the reaction. Rapidly invert to mix.
-
Monitor the absorbance decay of the ester at its
(e.g., ~285 nm for benzocaine) or the appearance of the aminobenzoic acid product over 5-10 half-lives.
Step 4: System Validation Checkpoint (Critical)
Before calculating kinetics, overlay the time-resolved spectra. Self-Validation: You must observe a sharp, unshifting isosbestic point . This confirms a clean
Step 5: Kinetic Extraction
Plot
References
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications.1
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Indian Institute of Technology Delhi (IITD) / JACS.
-
Salt Effects on an Ion-Molecule Reaction--Hydroxide-Catalyzed Hydrolysis of Benzocaine. Pharmaceutical Research (NIH).4
-
Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant. Journal of Pharmaceutical Sciences.2
-
Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.* CoLab.3
Sources
- 1. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1777-1790 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Sci-Hub. Hydrolysis Kinetics of Benzocaine and Homologs in the Presence of a Nonionic Surfactant / Journal of Pharmaceutical Sciences, 1974 [sci-hub.box]
- 3. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab [colab.ws]
- 4. Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
"discovery and history of aminobenzoic acid derivatives"
An In-depth Technical Guide to the Discovery and History of Aminobenzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of aminobenzoic acid derivatives, a class of compounds that has had a profound impact on medicine and other industries. From their origins as safer alternatives to cocaine for local anesthesia to their widespread use as ultraviolet filters in sunscreens and their potential as antimicrobial and anti-inflammatory agents, this document traces the scientific journey of these versatile molecules. We delve into the key discoveries of foundational compounds like benzocaine and procaine, detail their mechanisms of action, and provide established protocols for their synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and authoritative grounding in the chemistry and pharmacology of aminobenzoic acid derivatives.
Introduction: The Quest for Controlled Sensation in the Post-Cocaine Era
The late 19th century witnessed a significant breakthrough in pain management with the introduction of cocaine as the first effective local anesthetic.[1][2] Its ability to numb specific areas of the body revolutionized surgical and dental procedures.[1] However, the initial enthusiasm for cocaine was soon tempered by the recognition of its significant drawbacks, including high toxicity and a strong potential for addiction.[1][2] These severe limitations created an urgent need within the medical and scientific communities for safer, non-addictive alternatives that could replicate cocaine's anesthetic effects without its dangerous side effects. This necessity became the driving force behind the exploration of synthetic organic chemistry, leading researchers to investigate various classes of compounds. Among the most fruitful of these explorations were the ester derivatives of para-aminobenzoic acid (PABA), which would soon give rise to a new generation of local anesthetics and lay the groundwork for modern pain management.[1]
The Dawn of the Aminobenzoate Esters: A Revolution in Local Anesthesia
The search for a cocaine substitute led directly to the synthesis and development of aminobenzoate esters, which became the cornerstone of local anesthesia for nearly half a century.[3] This era was defined by the pioneering work of German chemists who systematically modified the structure of aromatic esters to optimize their anesthetic properties while minimizing toxicity.
Benzocaine: The First Topical Solution
The first significant breakthrough came in 1890 from the German pharmacist Eduard Ritsert, who successfully synthesized the ethyl ester of p-aminobenzoic acid.[1] This compound, later named benzocaine and initially marketed as Anaesthesin, represented a pivotal step away from the problematic cocaine.[1] A key characteristic of benzocaine is its low water solubility, which made it unsuitable for injection but ideal for topical applications.[1][4] It was found to be effective in alleviating pain from wounds and ulcers on mucous surfaces without causing irritation.[4]
Procaine: The "New Cocaine" and the Injectable Revolution
While benzocaine filled an important niche, the quest for a safe, injectable local anesthetic continued. This challenge was met by the German chemist Alfred Einhorn, who was actively working to develop a non-addictive substitute for cocaine.[1][3] In 1905, Einhorn synthesized procaine, which he gave the trade name Novocain, derived from the Latin novus (new) and "caine," signifying a new era in anesthesia.[1][5]
Einhorn's patent described the synthesis of eighteen alkylamino esters of 4-aminobenzoic acid, with procaine (2-diethylaminoethyl 4-aminobenzoate) emerging as the most promising candidate.[3] Clinical trials conducted by the surgeon Heinrich Braun confirmed that procaine hydrochloride was significantly less irritating to tissues than existing agents.[3] Braun also discovered that the anesthetic effect of procaine, which was initially brief, could be significantly prolonged by co-administration with epinephrine, a vasoconstrictor.[5] This combination reduced bleeding, increased the duration of anesthesia, and prevented the drug from rapidly entering systemic circulation.[5] The introduction of procaine into clinical practice by Braun in 1905 marked a turning point, and it quickly became the standard for local anesthesia in dentistry and minor surgery, a position it held for many years.[3][6]
Mechanism of Action: Blocking the Pain Pathway
Aminobenzoate esters, like other local anesthetics, exert their effect by blocking nerve impulse conduction.[7] Their primary target is the voltage-gated sodium channels located in the neuronal cell membrane.[1] By binding to a receptor within these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[1][8] This action raises the threshold for electrical excitation, preventing the generation and propagation of action potentials along the nerve fiber, which the brain would otherwise interpret as pain.[1][8]
Caption: Mechanism of local anesthetic action on a nerve cell.
Synthesis Protocols for Foundational Local Anesthetics
The synthesis of aminobenzoate esters is a cornerstone of organic medicinal chemistry. The following are detailed methodologies for the preparation of benzocaine and procaine.
2.4.1 Experimental Protocol: Synthesis of Benzocaine
This protocol describes the Fischer esterification of p-aminobenzoic acid with ethanol using an acid catalyst.[1]
-
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice water
-
-
Procedure:
-
In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid PABA should dissolve as the reaction proceeds.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[1]
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly neutralize the mixture by adding a 10% sodium carbonate solution with constant stirring until the pH reaches approximately 8.[1] Vigorous evolution of carbon dioxide will be observed.
-
The crude benzocaine will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine crystals.
-
2.4.2 Experimental Protocol: Synthesis of Procaine
Procaine can be synthesized via a two-step process starting from p-aminobenzoic acid.
-
Step 1: Synthesis of 2-Chloroethyl-4-aminobenzoate
-
p-Aminobenzoic acid is reacted with ethylene chlorohydrin in the presence of an acid catalyst to form the ester intermediate.
-
-
Step 2: Synthesis of Procaine
-
The 2-chloroethyl-4-aminobenzoate intermediate is then reacted with diethylamine. The diethylamine displaces the chloride ion in a nucleophilic substitution reaction to form procaine.
-
An alternative and common synthesis route involves the reaction of benzocaine with 2-diethylaminoethanol.[5]
-
Materials:
-
Benzocaine
-
2-Diethylaminoethanol
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Dissolve benzocaine in a solution of sodium ethoxide in ethanol.
-
Add 2-diethylaminoethanol to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by thin-layer chromatography).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then purified, often by converting the procaine base into its hydrochloride salt, which is more stable and water-soluble, by treatment with hydrochloric acid.
-
The resulting procaine hydrochloride crystals are collected by filtration and dried.[1]
-
Caption: Experimental workflow for the synthesis of procaine.
Beyond Anesthesia: Expanding Therapeutic Horizons
The versatility of the aminobenzoic acid scaffold has allowed for its application in various therapeutic and commercial areas beyond local anesthesia.[9][10] The ability to easily modify the amino and carboxyl groups has made PABA a valuable building block in medicinal chemistry.[9][10]
Dermatological Applications: PABA in Sunscreens
In the 1970s, para-aminobenzoic acid (PABA) was introduced as an effective chemical ultraviolet (UV) B filter and became a common ingredient in sunscreens.[11][12] Its ability to absorb UVB radiation helped protect the skin from sunburn.[12] However, the use of PABA itself has declined due to issues such as allergic dermatitis, photosensitivity, and a tendency to stain clothing.[11]
These concerns led to the development of PABA derivatives, with Padimate O being the most common.[11] While these derivatives are less likely to cause hypersensitivity reactions, concerns have been raised about their potential to disrupt endocrine activity.[11] Some studies suggest that PABA may interfere with thyroid function, while derivatives like Padimate O may have weak anti-estrogenic effects.[11]
Anti-inflammatory and Antimicrobial Agents
The structural features of aminobenzoic acid have also been exploited to develop compounds with anti-inflammatory and antimicrobial properties.
-
Anti-inflammatory Activity: Research has shown that some derivatives of 2-amino benzoic acid (anthranilic acid) possess potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of standard drugs like aspirin.[13] The mechanism for some of these derivatives is believed to involve the modulation of key inflammatory pathways, such as NF-κB.[14]
-
Antimicrobial and Antifungal Activity: PABA is an essential nutrient for many bacteria, as it is a precursor in the synthesis of folic acid.[15][16] This has made the PABA metabolic pathway a target for antimicrobial drugs. Furthermore, various synthetic derivatives of PABA, such as Schiff bases, esters, and amides, have been shown to possess a broad spectrum of antibacterial and antifungal activities.[17][18][19] Simple chemical modifications to the non-toxic PABA molecule can result in compounds with significant activity against pathogenic microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
Table 1: Biological Activities of Various Aminobenzoic Acid Derivatives
| Derivative Class | Application | Target/Mechanism of Action | Key Findings | References |
| Esters (e.g., Procaine) | Local Anesthetic | Voltage-gated sodium channel blocker | Revolutionized local anesthesia as a safer alternative to cocaine. | [1][3][5] |
| PABA, Padimate O | Sunscreen (UVB Filter) | Absorption of UV radiation | Effective UVB protection, but PABA is associated with skin sensitivity. | [11][12] |
| Anthranilic Acid Derivatives | Anti-inflammatory | Inhibition of inflammatory pathways (e.g., NF-κB) | Some derivatives show more potent activity than standard drugs like aspirin. | [13][14] |
| Schiff Bases of PABA | Antimicrobial/Antifungal | Multiple/varied | Potent activity against various bacteria (including MRSA) and fungi. | [18][19][20] |
| PABA Derivatives | Anti-Alzheimer's | Acetylcholinesterase (AChE) inhibition | Certain derivatives show potential for managing symptoms of Alzheimer's disease. | [14][21] |
Modern Perspectives and Future Directions
The discovery of aminobenzoic acid derivatives represents a landmark achievement in the history of medicinal chemistry. While newer amide-type local anesthetics like lidocaine, which offer a lower risk of allergic reactions and greater chemical stability, have largely supplanted procaine in clinical practice, the foundational principles of their design and mechanism of action continue to influence the development of new analgesic agents.[1]
The PABA scaffold remains a highly relevant and versatile building block for the synthesis of novel therapeutic agents.[9][10] Current research continues to explore new derivatives with potential applications as anticancer, antiviral, and neuroprotective agents.[9][10][14] The ongoing investigation into the structure-activity relationships of these compounds promises to yield new molecules with enhanced efficacy and improved safety profiles, ensuring that the legacy of the early pioneers in this field will endure for years to come.
References
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2003).
- Introduction of the First Injectable Anesthetic. EBSCO.
- Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex.
- Kapoor, A., & Dahiya, S. K. (2016).
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.
- PABA. Campaign for Safe Cosmetics.
- Synthesis and biological activities of local anesthetics. PMC - NIH.
- The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzo
- The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Para amino benzoic acid deriv
- From cocaine to ropivacaine: the history of local anesthetic drugs. PubMed.
- The History of Local Anesthesia. Anesthesiology News.
- Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape.
- Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Applic
- Procaine. Wikipedia.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
- 4-Aminobenzoic acid. Wikipedia.
- Why don't we use para-aminobenzoic acid (PABA)? Typology.
- P-aminobenzoic acid deriv
- P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
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- 4. pharmacy180.com [pharmacy180.com]
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- 6. The History of Local Anesthesia. | Anesthesia Key [aneskey.com]
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- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. safecosmetics.org [safecosmetics.org]
- 12. uk.typology.com [uk.typology.com]
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- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 21. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 2-amino-5-methylbenzoate as a Versatile Scaffold for the Synthesis of Novel Compounds
Introduction: The Strategic Value of Methyl 2-amino-5-methylbenzoate
Methyl 2-amino-5-methylbenzoate, a substituted anthranilate ester, serves as a highly valuable and versatile starting material in modern organic synthesis.[1][2] Its strategic importance is rooted in the orthogonal reactivity of its three key functional domains: the nucleophilic primary aromatic amine, the electrophilic ester, and the activated aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a privileged scaffold in medicinal chemistry and materials science.[3][4]
The presence of the electron-donating methyl group at the 5-position (para to the amine) enhances the nucleophilicity of the amino group compared to its unsubstituted counterpart, methyl anthranilate.[5] This electronic activation accelerates reactions such as N-acylation, N-alkylation, and diazotization, often leading to higher yields and faster reaction times.[5] These application notes provide detailed protocols for key transformations, offering researchers a robust starting point for the development of novel molecular entities, with a particular focus on the synthesis of quinazolinone heterocycles, a class of compounds renowned for their broad pharmacological activities.[4][6]
Core Synthetic Pathways and Mechanistic Considerations
The utility of Methyl 2-amino-5-methylbenzoate can be best understood by examining its principal reaction pathways. The choice of reagents and conditions allows for selective modification at the nitrogen, the ester carbonyl, or through cyclization involving both functional groups.
Figure 1: Key synthetic transformations originating from Methyl 2-amino-5-methylbenzoate.
Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one via Niementowski Condensation
Quinazolinones are a cornerstone of heterocyclic chemistry, with numerous derivatives exhibiting potent biological activities, including hypnotic, sedative, and anti-inflammatory effects.[4] The Niementowski reaction provides a direct and efficient route to this scaffold by condensing an anthranilic acid or its ester with an amide.[6] This protocol details the synthesis of 6-methylquinazolin-4(3H)-one using formamide.
Expert Insight: The use of formamide serves a dual purpose: it is both the reactant that provides the N1 and C2 atoms of the quinazolinone ring and the solvent for the reaction. Heating the mixture drives the condensation by eliminating methanol and then water. The electron-donating methyl group on the starting material facilitates the initial nucleophilic attack of the amine onto the formamide carbonyl, making this substrate particularly suitable for this transformation.
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 10 | 1.65 g |
| Formamide | 45.04 | 40 | 1.6 mL |
| Deionized Water | 18.02 | - | ~100 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 2-amino-5-methylbenzoate (10 mmol, 1.65 g) and formamide (40 mmol, 1.6 mL).
-
Heating: Heat the reaction mixture in an oil bath set to 140-150°C for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a more polar product spot should appear.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature (approx. 25°C). Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with two portions of cold water (25 mL each) to remove any residual formamide.
-
Drying & Purification: Dry the crude product in a vacuum oven at 60°C. The crude 6-methylquinazolin-4(3H)-one can be further purified by recrystallization from ethanol to yield a crystalline white solid.
Figure 2: Workflow for the synthesis of 6-methylquinazolin-4(3H)-one.
Protocol 2: N-Alkylation via Reductive Amination
N-alkylated anthranilates are key intermediates for more complex heterocyclic systems and other fine chemicals.[7] Reductive amination offers a highly selective and efficient one-pot method for N-alkylation, avoiding the over-alkylation often seen with traditional alkyl halides.[7] This protocol uses benzaldehyde as the carbonyl source and sodium triacetoxyborohydride as the reducing agent.
Expert Insight: This reaction proceeds in two stages within the same pot. First, the amine and aldehyde reversibly form an imine intermediate. Second, the sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the C=N bond of the imine to the secondary amine. NaBH(OAc)₃ is the reagent of choice because it is mild, tolerant of the slightly acidic conditions that favor imine formation, and will not reduce the starting aldehyde, thus preventing side reactions.[7]
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 5 | 0.83 g |
| Benzaldehyde | 106.12 | 5.5 | 0.58 g (0.56 mL) |
| Sodium triacetoxyborohydride | 211.94 | 7.5 | 1.59 g |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL |
| Acetic Acid (glacial) | 60.05 | 0.5 | ~30 µL |
| Sat. aq. NaHCO₃ | - | - | ~30 mL |
| Brine | - | - | ~20 mL |
| Anhydrous MgSO₄ | 120.37 | - | ~2 g |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add Methyl 2-amino-5-methylbenzoate (5 mmol, 0.83 g) and dissolve it in Dichloromethane (25 mL).
-
Reagent Addition: Add benzaldehyde (5.5 mmol, 0.56 mL), followed by a catalytic amount of glacial acetic acid (0.5 mmol, ~30 µL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (20% Ethyl Acetate in Hexane) until the starting amine is fully consumed (typically 3-6 hours).
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM (10 mL each).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the N-benzylated product.
Protocol 3: Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt is a gateway to a vast array of transformations.[8] The diazonium group can be substituted by various nucleophiles, including halides, in a process known as the Sandmeyer reaction. This protocol describes the conversion of Methyl 2-amino-5-methylbenzoate to Methyl 2-chloro-5-methylbenzoate.
Expert Insight: Diazotization requires cold temperatures (0-5°C) because aromatic diazonium salts are unstable and can decompose at higher temperatures.[8] The reaction is initiated by forming nitrous acid in situ from sodium nitrite and a strong acid (HCl). The subsequent Sandmeyer reaction uses a copper(I) catalyst (CuCl) to facilitate the replacement of the -N₂⁺ group with a chloride ion via a radical mechanism.
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 2-amino-5-methylbenzoate | 165.19 | 10 | 1.65 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| Hydrochloric Acid (conc., ~12M) | 36.46 | ~40 | ~3.3 mL |
| Copper(I) Chloride (CuCl) | 98.99 | 10 | 0.99 g |
| Deionized Water | 18.02 | - | ~50 mL |
| Diethyl Ether | 74.12 | - | ~60 mL |
Step-by-Step Experimental Protocol
-
Diazotization Setup: In a 100 mL beaker, suspend Methyl 2-amino-5-methylbenzoate (10 mmol, 1.65 g) in a mixture of concentrated HCl (2.5 mL) and water (5 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (11 mmol, 0.76 g) in water (5 mL). Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C. Stir for an additional 20 minutes at this temperature. The formation of a clear solution indicates the diazonium salt has formed.
-
Sandmeyer Reagent: In a separate 250 mL flask, dissolve copper(I) chloride (10 mmol, 0.99 g) in concentrated HCl (0.8 mL) and water (5 mL). Cool this solution to 0-5°C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the ether extracts and wash with water (20 mL) and then brine (20 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
References
- Catalyst-free cyclization of anthranils and cyclic amines: one-step synthesis of rutaecarpine. Chemical Communications (RSC Publishing).
- Pinnen, F., Di Muro, A., Zanotti, G., & Lucente, G. (1987). Cyclization under mild conditions of anthraniloyl- and N-methyl-anthraniloyl dipeptides. International Journal of Peptide and Protein Research, 30(3), 388-396.
-
Pd-Catalyzed Dearomatization of Anthranils with Vinylcyclopropanes by [4+3] Cyclization Reaction. Angewandte Chemie International Edition, 58(17), 5739-5743. (2019). Available at: [Link]
-
Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]
- Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. BenchChem.
- A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters. BenchChem.
-
Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Available at: [Link]
-
Jameel, R. K., & AL-Hadedi, A. A. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(4), 19-29. Available at: [Link]
- Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
- Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid. BenchChem.
- Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
- Application Note: Experimental Procedure for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate. BenchChem.
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. METHYL 2-AMINO-5-METHYLBENZOATE | 18595-16-9 [chemicalbook.com]
- 3. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 4. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
Spectroscopic Analysis of Aminobenzoate Esters: Protocols for Structural Elucidation and Bioanalysis
Here is a comprehensive, scientifically grounded application guide for the spectroscopic analysis of aminobenzoate esters, designed for researchers and analytical scientists.
Aminobenzoate esters—which include critical local anesthetics such as benzocaine (ethyl 4-aminobenzoate), procaine, and tetracaine, as well as cosmetic UV filters like methyl anthranilate—are ubiquitous in pharmaceutical formulations. Their molecular architecture features an electron-donating amino group conjugated across an aromatic ring to an electron-withdrawing ester carbonyl. This push-pull electronic system dictates their unique chemical reactivity, pharmacokinetics, and spectroscopic signatures.
As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. The protocols below integrate causality—explaining why specific analytical choices are made—and embed self-validating mechanisms to ensure data integrity across multiple spectroscopic modalities.
Multi-modal spectroscopic workflow for the analysis of aminobenzoate esters.
Vibrational Spectroscopy: ATR-FTIR & Raman
Causality & Insights: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is favored over traditional KBr pellet methods for aminobenzoates. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical primary amine (
Protocol: Solid-State ATR-FTIR Analysis
-
Preparation: Clean the diamond ATR crystal with MS-grade isopropanol. Allow it to evaporate completely.
-
Self-Validation Step: Acquire a background spectrum (air). Verify the absolute absence of a broad band at 3400 cm⁻¹ to ensure the crystal is free of moisture and cross-contamination.
-
Sample Application: Deposit 2–5 mg of the neat aminobenzoate ester (e.g., benzocaine) directly onto the center of the crystal.
-
Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid, maximizing the evanescent wave penetration.
-
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for Benzocaine [1][2]
| Functional Group | ATR-FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment Notes |
| Primary Amine ( | 3450, 3340 | 3400 (weak) | Asymmetric and symmetric N-H stretching. |
| Aromatic | 2983 | 3070 | Stretching vibrations of the benzene ring. |
| Ester Carbonyl ( | 1679 | 1685 | Shifted lower due to |
| Ester | 1272 | 1280 | Asymmetric stretching of the ester linkage. |
| Aliphatic | 1171 | 1154 | In-plane rocking vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Insights:
Protocol:
-
Solvation: Dissolve 15–20 mg of the aminobenzoate ester in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Filtration: Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures magnetic field homogeneity, preventing peak broadening.
-
Acquisition (
): Acquire at 400 or 600 MHz (16 scans, relaxation delay 1.5 s, flip angle 30°). -
Acquisition (
): Acquire using proton decoupling (1024 scans, relaxation delay 2.0 s) to capture the quaternary carbonyl and aromatic carbons[3][4]. -
Self-Validation Step: Integrate the aliphatic ester protons (e.g., the ethyl
quartet and triplet in benzocaine) against the aromatic doublets. The integration ratio must perfectly match the theoretical proton count (2:3:2:2) to confirm sample purity[3].
Table 2: Expected
| Proton/Carbon Environment | ||
| Ester Methyl ( | 1.37 (triplet, 3H) | 14.6 |
| Ester Methylene ( | 4.32 (quartet, 2H) | 60.5 |
| Amine ( | 4.05 (broad singlet, 2H) | N/A |
| Aromatic (ortho to | 6.64 (doublet, 2H) | 113.8 |
| Aromatic (ortho to ester) | 7.86 (doublet, 2H) | 131.5 |
| Quaternary Carbonyl ( | N/A | 166.8 |
Optical Spectroscopy: UV-Vis Spectrophotometry
Causality & Insights: The extended
Protocol: Kinetic Degradation Tracking
-
Preparation: Prepare a 100 µM working solution of the ester in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Baseline: Record the absorption spectrum from 200 to 400 nm using a 1 cm pathlength quartz cuvette.
-
Assay: Introduce the stressor (e.g., 5 mM
under UV irradiation) and take continuous spectral scans every 2 minutes[7]. -
Self-Validation Step: Monitor the spectra for the presence of isosbestic points (wavelengths where absorbance remains constant during the reaction). The presence of an isosbestic point validates that the parent aminobenzoate is converting directly into a specific photoproduct without the buildup of long-lived, spectrally distinct intermediates[7].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality & Insights: For pharmacokinetic profiling and trace bioanalysis, LC-MS/MS operating in Electrospray Ionization (ESI) positive mode is the gold standard[8]. Aminobenzoate esters readily protonate at the amino nitrogen to form
Typical ESI-LC-MS/MS fragmentation pathway for benzocaine (ethyl 4-aminobenzoate).
Protocol: LC-MS/MS Bioanalytical Workflow
-
Sample Extraction: Spike 100 µL of the biological matrix (e.g., plasma) with 10 µL of an isotopically labeled internal standard (e.g., Benzocaine-
, 1 µg/mL). Causality: The stable isotope internal standard co-elutes with the analyte, perfectly correcting for matrix-induced ion suppression during ESI[8]. -
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C[8].
-
Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. For benzocaine, monitor the primary quantitative transition m/z 166.1
120.0 (loss of ethanol) and the qualitative transition m/z 166.1 92.0[5]. -
Self-Validation Step: Calculate the ion ratio between the quantitative and qualitative MRM transitions. This ratio must remain within
of the ratio established by the neat analytical standard to confirm peak purity and rule out co-eluting isobaric interferences.
References
-
A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification ACS Publications URL:[Link]
-
Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy PhD Centre URL:[Link]
-
ATR-FTIR spectra of the standards of four adulterant substances identified in the cocaine seized samples ResearchGate URL:[Link]
-
Benzocaine | C9H11NO2 | CID 2337 PubChem - NIH URL:[Link]
-
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations ResearchGate URL:[Link]
-
UV-vis absorption spectra of ethyl 4-aminobenzoate ResearchGate URL:[Link]
-
Sample Preparation in LC-MS Bioanalysis e-bookshelf.de / Wiley URL:[Link]
-
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phdcentre.com [phdcentre.com]
- 5. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
"NMR and IR spectra interpretation of substituted aminobenzoates"
Application Note: NMR and IR Spectra Interpretation of Substituted Aminobenzoates
Executive Summary & Scientific Rationale
Substituted aminobenzoates (e.g., ethyl 4-aminobenzoate, methyl 2-aminobenzoate) are critical scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for local anesthetics and precursors for advanced heterocyclic syntheses[1][2]. Accurate structural validation of these compounds relies heavily on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to move beyond basic peak assignment. Here, we explore the causality behind spectral phenomena—specifically, how the competing mesomeric (+M) and inductive (-I/-M) effects of the amino and ester moieties dictate vibrational force constants and magnetic shielding environments.
Protocol: High-Fidelity Sample Preparation for Spectroscopic Analysis
The foundation of high-quality spectroscopy is meticulous sample preparation. Impurities, concentration gradients, and paramagnetic particulates severely degrade spectral resolution and baseline quality[3]. This self-validating protocol ensures optimal magnetic field homogeneity and signal-to-noise (S/N) ratios.
Step-by-Step Methodology: NMR Sample Preparation
-
Solvent Selection & Mass: Weigh 1-10 mg of the substituted aminobenzoate for ¹H NMR, or >20 mg for ¹³C NMR[4]. Dissolve in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Exceeding 10 mg for ¹H NMR can lead to asymmetric line broadening due to concentration gradients and increased viscosity, which impedes molecular tumbling[4].
-
Particulate Filtration: Pass the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into the NMR tube[5]. Causality: Suspended solid particles possess different magnetic susceptibilities than the bulk solution, causing localized magnetic field distortions that cannot be corrected by shimming[3][5].
-
Tube Standardization: Use a high-quality 5 mm NMR tube, filling it to a consistent height of 40-50 mm[3]. Causality: A uniform solvent height ensures the sample perfectly fills the RF coil, minimizing the extent of Z-axis shimming required[6].
-
Validation Check: Before inserting the tube into the spectrometer, visually inspect the solution. It must be perfectly transparent. Wipe the bottom 10 cm of the tube with a low-lint wipe and isopropanol to prevent probe contamination[4].
Fig 1: Self-validating NMR sample preparation workflow ensuring optimal field homogeneity.
Infrared (IR) Spectroscopy: Vibrational Causality & Interpretation
IR spectroscopy provides immediate confirmation of the functional groups in substituted aminobenzoates. The spectra are dominated by the primary amine (-NH₂) and the conjugated ester (-COOR)[1].
Mechanistic Insight: The exact stretching frequency of the carbonyl (C=O) group is highly dependent on its position relative to the amino group. In para-substituted aminobenzoates (like ethyl 4-aminobenzoate), the strong electron-donating resonance effect (+M) of the -NH₂ group pushes electron density into the aromatic ring and up to the carbonyl oxygen. This increases the single-bond character of the C=O bond, thereby lowering its force constant and shifting its IR absorption to a lower wavenumber (~1680-1710 cm⁻¹) compared to an isolated, non-conjugated ester (~1735-1750 cm⁻¹)[1][7].
Table 1: Key IR Vibrational Assignments for Substituted Aminobenzoates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Causality & Spectral Features |
| Primary Amine (-NH₂) | N-H Stretching | 3300 – 3500 | Appears as a distinct doublet (symmetric and asymmetric stretches)[1]. |
| Ester Carbonyl (C=O) | C=O Stretching | 1680 – 1720 | Strong, sharp peak. Shifted lower due to conjugation with the aromatic ring and +M effect of the amine[1][7]. |
| Aromatic Ring | C=C Stretching | ~1600 – 1620 | Sharp peaks corresponding to the breathing modes of the benzene ring[8]. |
| Ester (C-O) | C-O Stretching | 1250 – 1300 | Strong band in the fingerprint region due to the C-O-C linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Electronic Effects & Shift Dynamics
Interpreting the ¹H and ¹³C NMR spectra of these compounds requires a deep understanding of electronic shielding. The aromatic protons and carbons are caught in a "push-pull" electronic system.
Electronic Causality:
-
The Amino Group (+M effect): Donates electron density into the ring via resonance, strongly shielding the ortho and para positions. Protons adjacent to the -NH₂ group will shift upfield (lower ppm)[7].
-
The Ester Group (-M / -I effect): Withdraws electron density, deshielding its ortho positions. Protons adjacent to the -COOR group will shift downfield (higher ppm)[7].
Fig 2: Mesomeric and inductive effects dictating NMR chemical shifts in aminobenzoates.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃/DMSO-d₆) Data synthesized from verified spectral databases for Ethyl 4-aminobenzoate and Methyl 2-aminobenzoate[7][9][10].
| Nucleus | Environment | Ethyl 4-aminobenzoate (para) | Methyl 2-aminobenzoate (ortho) | Multiplicity & Coupling |
| ¹H NMR | -NH₂ Protons | ~4.0 - 6.0 ppm | ~6.8 ppm | Broad singlet (exchangeable, solvent-dependent)[9]. |
| ¹H NMR | Aromatic (ortho to -NH₂) | ~6.6 ppm | ~6.7 - 6.9 ppm | Doublet/Multiplet (Shielded by +M effect)[7][9]. |
| ¹H NMR | Aromatic (ortho to -COOR) | ~7.8 ppm | ~7.9 ppm | Doublet/Multiplet (Deshielded by -M effect)[7][9]. |
| ¹H NMR | Ester Alkyl (-CH₂- or -CH₃) | ~4.3 ppm (-CH₂-), 1.3 ppm (-CH₃) | ~3.8 ppm (-CH₃) | Quartet & Triplet (Ethyl)[10] / Singlet (Methyl)[9]. |
| ¹³C NMR | Carbonyl (C=O) | ~166.0 ppm | ~168.3 ppm | Singlet (Highly deshielded)[9]. |
| ¹³C NMR | Aromatic (C-NH₂) | ~150.0 ppm | ~151.2 ppm | Singlet (Deshielded by electronegative N)[9]. |
Protocol Note on Amine Protons: The chemical shift of the -NH₂ protons is highly variable. Because these protons are exchangeable, their peak shape and position depend heavily on solvent hydrogen-bonding, concentration, and temperature. If strict verification of the amine peak is required, perform a self-validating D₂O shake experiment : add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -NH₂ signal will disappear due to rapid deuterium exchange, definitively confirming its assignment[6][11].
References
-
Organomation. "NMR Sample Preparation: The Complete Guide". [Link]
-
University of Washington. "NMR Sample Preparation". [Link]
-
UCL Faculty of Mathematical & Physical Sciences. "Sample Preparation". [Link]
-
Royal Society of Chemistry (RSC). "Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates". [Link]
-
Scientific Research Publishing. "Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate". [Link]
-
ResearchGate. "1 H-NMR spectrum of E4AB". [Link]
Sources
- 1. Methyl 4-amino-3-methylbenzoate | 18595-14-7 | Benchchem [benchchem.com]
- 2. Methyl 2-amino-4,5-bis(benzyloxy)benzoate | 1415560-78-9 | Benchchem [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Ethyl 4-amino-2-chlorobenzoate|CAS 16017-69-9 [benchchem.com]
- 8. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
"application of aminobenzoate derivatives in pharmaceutical synthesis"
Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives in Pharmaceutical Development
Executive Summary Aminobenzoate derivatives, particularly those derived from para-aminobenzoic acid (PABA), serve as foundational building blocks in the synthesis of diverse active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale and validated protocols for synthesizing key therapeutic agents from the aminobenzoate scaffold, including local anesthetics (benzocaine, procaine) and advanced targeted therapeutics (imatinib intermediates).
Introduction to the Aminobenzoate Scaffold
Para-aminobenzoic acid (PABA) is a highly versatile bifunctional molecule featuring both a nucleophilic amino group and an electrophilic carboxyl group[1]. This structural duality allows for orthogonal functionalization, making it a privileged scaffold in medicinal chemistry. Aminobenzoates are crucial in the synthesis of folate analogs, anti-inflammatory agents, and classic ester-type local anesthetics[1]. Furthermore, substituted aminobenzoate derivatives act as essential intermediates in the multi-step synthesis of complex targeted therapies, such as the tyrosine kinase inhibitor Imatinib[2].
Mechanistic Insights and Synthetic Causality
Fischer Esterification Dynamics: The conversion of PABA to benzocaine (ethyl p-aminobenzoate) relies on acid-catalyzed Fischer esterification[3]. Because this reaction is thermodynamically reversible, Le Chatelier's principle is exploited by using absolute ethanol as both the solvent and the reactant to drive the equilibrium forward. Crucially, the basic amine group on PABA readily protonates to form an anilinium ion, consuming the acid catalyst[3]. Therefore, a stoichiometric excess of concentrated sulfuric acid is necessary to ensure sufficient protons remain to activate the carboxylic acid carbonyl.
Phase-Directed Isolation: The isolation of benzocaine leverages its pH-dependent solubility. In the acidic reaction mixture, the product exists as a highly water-soluble ammonium salt[3]. By carefully neutralizing the mixture with sodium carbonate to a pH of ~8, the amine is deprotonated into its free-base form (the pKa of protonated benzocaine is 2.8), which is insoluble in water and rapidly precipitates, creating a self-validating purification step[3].
Divergent synthetic pathways from the para-aminobenzoic acid (PABA) scaffold to various APIs.
Quantitative Data Summary
The following table summarizes the physicochemical properties and expected protocol yields for the primary aminobenzoate derivatives discussed in this guide.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Primary Indication |
| PABA (Precursor) | C7H7NO2 | 137.14 | N/A | 187-189 | Vitamin / Building Block |
| Benzocaine | C9H11NO2 | 165.19 | 80 - 85 | 88-92 | Topical Anesthetic |
| Procaine | C13H20N2O2 | 236.31 | 75 - 80 | 61 (Free base) | Injectable Anesthetic |
| Imatinib Intermediate | C16H15N5 | 277.33 | ~85 | N/A | Tyrosine Kinase Inhibitor |
Experimental Protocols
Protocol A: Synthesis of Benzocaine via Fischer Esterification
This protocol details the synthesis of ethyl p-aminobenzoate[3]. The methodology is designed to maximize yield through equilibrium shifting and phase-directed isolation.
Materials:
-
p-Aminobenzoic acid (1.2 g, 8.7 mmol)
-
Absolute ethanol (12.0 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
10% Sodium carbonate (Na₂CO₃) aqueous solution (~10 mL)
Step-by-Step Methodology:
-
Reagent Solubilization: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.2 g of PABA and 12.0 mL of absolute ethanol. Stir until the solid is completely dissolved. Causality: Complete dissolution ensures uniform protonation in the next step.
-
Acidification: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise using a glass pipette. A thick white precipitate (the anilinium sulfate salt of PABA) will initially form[3].
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 60-75 minutes using a heating mantle. Observation: The precipitate will dissolve as the esterification proceeds and the more soluble benzocaine sulfate salt is formed[3].
-
Quenching: Allow the reaction to cool to room temperature. Pour the mixture into a 200 mL beaker containing 30 mL of ice water.
-
Neutralization (Critical Step): While stirring vigorously, slowly add the 10% Na₂CO₃ solution dropwise. Monitor the pH. Gas evolution (CO₂) will occur. Continue adding until the pH reaches approximately 8[3]. Causality: This deprotonates the ammonium salt, precipitating the free-base benzocaine out of the aqueous phase.
-
Isolation: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold water to remove residual inorganic salts and unreacted ethanol[3].
-
Drying: Leave the product on the vacuum for 15 minutes, then transfer to a watch glass to air dry completely before determining the yield and melting point.
Step-by-step experimental workflow for the synthesis and isolation of benzocaine.
Protocol B: Microwave-Assisted Synthesis of Procaine
Procaine is traditionally synthesized via the reaction of PABA with 2-diethylaminoethanol. However, modern green chemistry protocols utilize microwave irradiation to perform a solvent-free transesterification directly from benzocaine, significantly reducing reaction times[4].
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine) (1.65 g, 10 mmol)
-
2-(Diethylamino)ethanol (1.33 mL, 10 mmol)
-
Sodium ethoxide (EtONa) (0.68 g, 10 mmol)
Step-by-Step Methodology:
-
Homogenization: In a 5 mL glass flask, combine the benzocaine, 2-(diethylamino)ethanol, and sodium ethoxide. Manually homogenize the suspension[4]. Causality: Solvent-free conditions require intimate physical contact between reagents for the reaction to proceed efficiently.
-
Microwave Irradiation: Transfer the mixture to a sealed Teflon flask. Subject the flask to 700W microwave irradiation in short intervals (1-12 minutes total)[4]. Causality: Microwave heating directly excites the polar molecules, driving the transesterification rapidly compared to traditional reflux.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent until the benzocaine spot disappears[4].
-
Purification: The crude procaine presents as a viscous liquid that solidifies at room temperature. Suspend the solid in 10 mL of distilled water heated to 80°C. Add activated charcoal to decolorize, and filter hot under reduced pressure[4].
-
Crystallization: Allow the filtrate to cool to room temperature. Pure procaine will precipitate as white crystals. Filter under reduced pressure and dry at 40°C for 4 hours[4].
Conclusion
The strategic application of aminobenzoate derivatives remains a cornerstone of pharmaceutical synthesis. By understanding the thermodynamic and kinetic principles underlying these reactions—such as equilibrium control in Fischer esterification and energy transfer in microwave-assisted synthesis—researchers can optimize yields, improve purity, and adapt these foundational scaffolds toward the development of novel therapeutics.
References
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. 3
-
Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic. Benchchem.2
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC (NIH). 1
-
Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. bch.ro. 4
Sources
Application Note: Substituted Aminobenzoates as Precursors for Next-Generation Agrochemicals
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Focus: Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole)
Introduction and Mechanistic Rationale
Substituted aminobenzoates, specifically derivatives of anthranilic acid (2-aminobenzoic acid), have emerged as privileged scaffolds in the rational design of modern agrochemicals 1. The unique ortho-positioning of the amine and carboxylic acid functional groups provides an ideal foundation for constructing dual-amide bridges, a structural motif central to the anthranilic diamide class of insecticides.
These compounds exhibit exceptional insecticidal efficacy by acting as potent modulators of the Ryanodine Receptor (RyR) 2. By binding selectively to insect RyRs, these agrochemicals lock the calcium channels in an open state. This causes an uncontrolled release of stored calcium ions (
Mechanism of action: Anthranilic diamides activating the Ryanodine Receptor (RyR) pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of anthranilic diamides is highly sensitive to the substitution pattern on the aminobenzoate core. Modifications to the amide bridge and the benzene ring dictate the molecule's lipophilicity, systemic mobility in plants, and binding affinity to the RyR complex.
Recent SAR studies have demonstrated that modifying the standard amide bridge with bioisosteres (e.g., carbonyl thioureas or diacylhydrazines) can yield novel compounds that overcome localized pest resistance 3. The table below summarizes the quantitative impact of various structural modifications on insecticidal efficacy against Mythimna separata (Oriental armyworm).
Table 1: Comparative Insecticidal Activity of Anthranilic Diamide Derivatives
| Compound | Structural Modification (Aminobenzoate Core / Bridge) | Target Pest | LC₅₀ (mg/L) |
| Chlorantraniliprole | Unmodified Anthranilic Diamide (Standard) | M. separata | 0.08 |
| Compound 20a | Trifluoroethoxyl-containing carbonyl thiourea bridge | M. separata | 0.1812 |
| Compound A23 | Monofluoroalkene amide linker (Z-isomer) | M. separata | 1.44 |
| Compound 5g | Diacylhydrazine bridge modification | M. separata | 5.00 |
Data aggregated from comparative bioassays evaluating novel RyR modulators 2, 3.
Synthetic Methodologies & Protocols
The synthesis of commercial diamides like Chlorantraniliprole relies on a convergent synthetic strategy. The process involves the preparation of a highly substituted aminobenzoate intermediate, which is subsequently coupled with a complex pyrazole carboxylic acid 4.
Convergent synthesis workflow of Chlorantraniliprole from substituted aminobenzoates.
Protocol A: Preparation of the Aminobenzoate Intermediate
Objective: Synthesize 2-amino-5-chloro-N,3-dimethylbenzamide from 2-amino-3-methylbenzoic acid. Causality Note: Direct amidation of the starting aminobenzoic acid is inefficient due to zwitterion formation. Cyclizing the precursor into a benzoxazinone intermediate simultaneously activates the carboxylate and protects the amine, ensuring highly regioselective aminolysis in the subsequent step.
-
Chlorination & Cyclization: Suspend 2-amino-3-methylbenzoic acid in methylene chloride (
) and acetic acid. Introduce the chlorinating agent and heat the mixture strictly to 30–35°C. Self-Validation: Monitor via TLC; the disappearance of the highly polar starting material indicates successful cyclization to the less polar 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione. -
Aminolysis: To the benzoxazinone solution, add 40% aqueous methylamine dropwise. Maintain the temperature at 30–35°C to prevent unwanted ring-opening side reactions.
-
Work-up: Stir for 3 hours. Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate (
). Concentrate under reduced pressure. -
Purification: Recrystallize the crude product to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide 4.
Protocol B: Final Amide Coupling (Chlorantraniliprole Synthesis)
Objective: Couple the aminobenzoate intermediate with the pyrazole carboxylic acid. Causality Note: The pyrazole carboxylic acid is sterically hindered. Using methanesulfonyl chloride (MsCl) generates a highly reactive mixed anhydride. 3-Picoline is utilized as a mild base and nucleophilic catalyst; it facilitates anhydride formation without degrading the sensitive pyrazole ring while neutralizing the HCl byproduct 5.
-
Reaction Setup: In a dry reaction vessel, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in acetonitrile or propionitrile (18 mL).
-
Base Addition: Add 3-picoline (52 mmol) to the mixture.
-
Activation: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath. Critical Step: Slowly add methanesulfonyl chloride (24 mmol) dropwise. Maintaining sub-zero temperatures is mandatory to prevent the mixed anhydride from thermally decomposing or dimerizing prior to nucleophilic attack by the aniline derivative.
-
Coupling: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching & Isolation: Add water dropwise to quench unreacted MsCl. Filter the resulting precipitate, wash successively with a solvent-water mixture, and dry under nitrogen to afford Chlorantraniliprole as a nearly white powder (Yield >95%) 5.
References
-
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. Available at: [Link]
-
Synthesis and insecticidal activity study of novel anthranilic diamides analogs containing a diacylhydrazine bridge as effective Ca2+ modulators - PubMed / NIH. Available at:[Link]
-
Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides - Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and insecticidal activity study of novel anthranilic diamides analogs containing a diacylhydrazine bridge as effective Ca2+ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: PEGylation of Proteins Using Aminobenzoic Acid Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Therapeutic Proteins with PEGylation
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1] This modification offers a multitude of advantages, including increased in vivo half-life, improved solubility and stability, and reduced immunogenicity.[1][2][3][4][5] While various chemistries exist for PEGylation, the use of 4-aminobenzoic acid esters of polyethylene glycol presents a promising approach, offering high reactivity and stability, and enabling targeted modification of specific amino acid residues.[6][7][8]
This guide provides a comprehensive overview of the principles and protocols for the PEGylation of proteins using aminobenzoic acid esters. It is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully implement this technique, from initial reagent preparation to the characterization of the final PEGylated conjugate.
The Chemistry of PEGylation via Aminobenzoic Acid Esters
The core of this PEGylation strategy lies in the reactivity of the 4-aminobenzoic acid ester of PEG. These reagents are particularly effective for targeting histidine and tyrosine residues on the protein surface through an azo coupling reaction.[6][7] This site-selective approach can be advantageous over more common, non-specific methods that target lysine residues, which often result in a heterogeneous mixture of PEGylated products with varying biological activities.[8][9]
The process begins with the diazotization of the 4-aminobenzoic acid ester of PEG, which is then reacted with the target protein. The resulting azo bond provides a stable linkage between the PEG moiety and the protein.
Diagram: General Workflow for Protein PEGylation
Caption: High-level overview of the protein PEGylation workflow.
Materials and Reagents
This section outlines the necessary materials and reagents for the successful PEGylation of a model protein.
| Reagent/Material | Supplier | Purpose | Notes |
| Target Protein | - | Protein to be PEGylated | Ensure high purity (>95%) |
| mPEG-4-aminobenzoic acid | Various | PEGylating reagent | Molecular weight as required |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | Diazotization reagent | Prepare fresh solution |
| Hydrochloric Acid (HCl) | Fisher Scientific | Acid for diazotization | Use concentrated, high-purity grade |
| Sodium Bicarbonate (NaHCO₃) | VWR | pH adjustment | |
| Phosphate Buffered Saline (PBS) | Gibco | Reaction and storage buffer | pH 7.4 |
| Sodium Dodecyl Sulfate (SDS) | Bio-Rad | SDS-PAGE | |
| Acrylamide/Bis-acrylamide | Bio-Rad | SDS-PAGE | |
| Coomassie Brilliant Blue R-250 | Bio-Rad | Protein staining | |
| Size Exclusion Chromatography (SEC) Column | GE Healthcare | Purification | Select appropriate pore size |
| Ion Exchange (IEX) Chromatography Column | GE Healthcare | Purification | Optional, for higher purity |
Experimental Protocols
The following protocols provide a step-by-step guide for the PEGylation of a therapeutic protein using a 4-aminobenzoic acid ester of PEG.
Protocol 1: Preparation of Activated PEG Reagent (Diazotization)
This protocol describes the activation of the mPEG-4-aminobenzoic acid through diazotization. This step is critical and should be performed immediately before the PEGylation reaction.
-
Dissolve mPEG-4-aminobenzoic acid: Dissolve the mPEG-4-aminobenzoic acid in 0.2 M HCl to a final concentration of 10 mg/mL.
-
Cool the solution: Place the solution on an ice bath and allow it to cool to 0-4°C.
-
Add Sodium Nitrite: While stirring, slowly add a 1.5-fold molar excess of a freshly prepared, pre-chilled 10% (w/v) aqueous solution of sodium nitrite.
-
Incubate: Continue stirring on ice for 30 minutes. The resulting solution contains the activated (diazotized) PEG reagent.
Protocol 2: PEGylation of the Target Protein
This protocol details the conjugation of the activated PEG reagent to the target protein. The optimal molar ratio of PEG to protein may need to be determined empirically.
-
Prepare the protein solution: Dissolve the target protein in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Initiate the reaction: Add the freshly prepared activated PEG reagent to the protein solution at a desired molar excess (e.g., 5- to 20-fold).
-
Incubate: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially improve selectivity.
-
Quench the reaction: The reaction can be quenched by adding a small molecule with a reactive amine or by proceeding directly to the purification step.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to separate the PEGylated protein from unreacted PEG, unreacted protein, and any byproducts. Size exclusion chromatography (SEC) is a common and effective method.
-
Equilibrate the SEC column: Equilibrate a suitable SEC column (e.g., Superdex 200) with a buffer appropriate for the stability of the PEGylated protein (e.g., PBS, pH 7.4).
-
Load the sample: Load the quenched PEGylation reaction mixture onto the equilibrated column.
-
Elute and collect fractions: Elute the column with the equilibration buffer and collect fractions. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
-
Monitor the elution: Monitor the elution profile using UV absorbance at 280 nm.
-
Pool and concentrate: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Characterization of the PEGylated Protein
Thorough characterization is crucial to confirm the success of the PEGylation reaction and to ensure the quality of the final product.[10][11][12][13]
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight of the protein after PEGylation.
-
Prepare samples: Prepare samples of the unreacted protein, the PEGylation reaction mixture, and the purified PEGylated protein.
-
Run the gel: Run the samples on an appropriate percentage acrylamide gel under reducing conditions.
-
Stain the gel: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The PEGylated protein will appear as a band or a smear at a higher molecular weight compared to the unmodified protein.
HPLC Analysis
High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity and heterogeneity of the PEGylated product.
-
Size Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size in solution. The PEGylated protein will have a shorter retention time compared to the native protein.
-
Reverse Phase HPLC (RP-HPLC): This technique can be used to assess the purity of the conjugate and can sometimes separate different PEGylated isomers.
Mass Spectrometry
Mass spectrometry (MS) provides precise molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached to the protein).[10][11] Techniques such as MALDI-TOF or ESI-MS can be employed for this analysis.
Diagram: Characterization Workflow
Caption: Workflow for characterizing the purified PEGylated protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation efficiency | Inefficient activation of PEG reagent | Ensure fresh sodium nitrite solution and proper temperature control during diazotization. |
| Suboptimal reaction pH | Optimize the pH of the reaction buffer (typically 8.0-9.0 for tyrosine/histidine targeting). | |
| Steric hindrance on the protein | Increase the molar excess of the activated PEG reagent. | |
| Protein aggregation | High protein concentration | Perform the reaction at a lower protein concentration. |
| Inappropriate buffer conditions | Screen different buffers and additives (e.g., arginine) to improve protein stability. | |
| Heterogeneous product | Non-specific PEGylation | Optimize reaction conditions (pH, temperature, reaction time) to favor site-specific modification. |
| Consider using a different purification method (e.g., IEX) to separate isomers. |
Conclusion
The use of aminobenzoic acid esters for protein PEGylation offers a valuable and site-selective approach to enhance the therapeutic properties of biopharmaceuticals.[6][7][8] The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to successfully implement this technology. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving a high-quality, effective therapeutic agent.
References
-
Lonshakov, D. V., et al. "Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins." RSC Advances (2015). [Link]
-
Lonshakov, D. V., et al. "Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins." RSC Publishing (2015). [Link]
-
Hutanu, D., & Darie, C. C. "Trends in Characterization of PEGylated Proteins by Mass Spectrometry." Modern Chemistry & Applications (2014). [Link]
-
Veronese, F. M., & Pasut, G. "From Synthesis to Characterization of Site-Selective PEGylated Proteins." Frontiers in Bioengineering and Biotechnology (2014). [Link]
-
Veronese, F. M., & Harris, J. M. "Site-Specific PEGylation of Therapeutic Proteins." Molecules (2013). [Link]
-
Ponte, J. F., et al. "Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates." Bioconjugate Chemistry (2021). [Link]
-
BioPharmaSpec. "Protein PEGylation Services." BioPharmaSpec (n.d.). [Link]
-
Spring, D. "Cleavable linkers in antibody–drug conjugates." University of Cambridge (2019). [Link]
-
Lonshakov, D. V., et al. "Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins." RSC Publishing (2015). [Link]
-
ResearchGate. "Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers." ResearchGate (n.d.). [Link]
-
da Silva Freitas, D., Mero, A., & Pasut, G. "Protein PEGylation for the design of biobetters: from reaction to purification processes." Brazilian Journal of Pharmaceutical Sciences (2018). [Link]
-
Wyatt Technology. "Characterizing PEGylated Proteins by MALS-UV-RI Detection." LCGC International (2010). [Link]
-
Purdue University Graduate School. "SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES." Purdue University (n.d.). [Link]
-
Li, Y., et al. "Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)." Frontiers in Bioengineering and Biotechnology (2024). [Link]
-
BioPharm International. "Making Site-specific PEGylation Work." BioPharm International (2020). [Link]
-
Li, Y., et al. "PEGylated therapeutics in the clinic." WIREs Nanomedicine and Nanobiotechnology (2023). [Link]
-
BioProcess International. "PEGylation of Biologics." BioProcess International (2013). [Link]
-
van der Sluis, C. M., et al. "The Use of p-Aminobenzoic Acid as a Probe Substance for the Targeted Profiling of Glycine Conjugation." Journal of Biochemical and Molecular Toxicology (2015). [Link]
-
Staben, L. R., et al. "Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry." Current Opinion in Chemical Biology (2016). [Link]
Sources
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04950D [pubs.rsc.org]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
Application Note: Mechanochemical Synthesis of Imatinib via Aminobenzoate Model Substrates and Protecting-Group-Free Coupling
Target Audience: Researchers, Formulation Scientists, and API Process Chemists Objective: To provide an advanced, self-validating protocol for the green synthesis of Imatinib, utilizing aminobenzoate derivatives as predictive models for poorly nucleophilic coupling steps.
Strategic Rationale: Overcoming Traditional Synthetic Bottlenecks
Imatinib is a cornerstone tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). The traditional solution-based synthesis of Imatinib involves the condensation of the core pyrimidine amine—N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine—with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.
While effective, this classical route presents two severe drawbacks:
-
Genotoxic Intermediates: The use of chloromethyl derivatives inherently risks the formation of highly regulated, genotoxic trace impurities that require extensive downstream purification .
-
Poor Atom Economy: The reliance on protecting groups and massive solvent volumes leads to a high Process Mass Intensity (PMI).
To bypass these issues, modern pharmaceutical development has pivoted to mechanochemistry (ball milling). By coupling 4-(hydroxymethyl)benzoic acid directly with the core pyrimidine amine, we eliminate the chloromethyl intermediate. However, achieving this requires strict chemoselectivity to prevent the unprotected hydroxyl group from undergoing O-acylation.
Mechanistic Insights: The Critical Role of Aminobenzoate Derivatives
Developing a protecting-group-free amidation protocol requires rigorous optimization. The core pyrimidine amine of Imatinib is highly electron-deficient and sterically hindered, making it a notoriously poor nucleophile.
To optimize the mechanochemical conditions without wasting high-value API intermediates, ethyl 4-aminobenzoate is employed as a predictive model substrate .
-
Causality of the Model: The electron-withdrawing ester group on ethyl 4-aminobenzoate perfectly mimics the deactivated, poorly nucleophilic nature of the Imatinib pyrimidine amine.
-
Chemoselective Reagent Selection: When screening coupling agents against the aminobenzoate model, uronium-based reagents (like COMU or TCFH) promoted unwanted O-acylation and anhydride formation. In contrast, EDC·HCl demonstrated exclusive N-acylation selectivity, successfully yielding the target amide without touching the free hydroxyl group . This discovery on the aminobenzoate derivative directly unlocked the synthetic pathway for Imatinib.
Workflow Visualization
Fig 1: Mechanochemical workflow for Imatinib synthesis via protecting-group-free amide coupling.
Quantitative Data: Route Comparison
The transition from a solution-based protocol to a mechanochemical protocol (validated via aminobenzoate modeling) yields significant improvements in green metrics and safety.
| Metric | Traditional Solution-Based Synthesis | Mechanochemical Synthesis (LAG) |
| Synthetic Strategy | Solution-phase, protecting groups required | Solid-state LAG, protecting-group-free |
| Key Acylating Agent | 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 4-(hydroxymethyl)benzoic acid |
| Genotoxic Impurity Risk | High (Chloromethyl intermediate) | Eliminated |
| Overall Yield | ~60 - 70% | 86% |
| Process Mass Intensity (PMI) | > 50 (High solvent waste) | Significantly Reduced |
| Crude HPLC Purity | Requires extensive recrystallization | 95% (Upgraded to 99% post-wash) |
Detailed Experimental Protocols
The following protocols represent a self-validating system. By tracking the physical state of the milling mixture and utilizing specific In-Process Controls (IPCs), the operator ensures the mechanistic integrity of the synthesis.
Phase 1: Protecting-Group-Free Mechanochemical Amide Coupling
Objective: Synthesize the hydroxymethyl amide intermediate selectively.
-
Substrate Loading: Into a 14 mL ZrO₂-coated milling jar, add 4-(hydroxymethyl)benzoic acid (1.0 equiv, ~100 mg) and N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 equiv).
-
Coupling Agent Addition: Add EDC·HCl (1.0 equiv). Expert Insight: The hydrochloride salt of EDC is critical here; it provides the mild acidic microenvironment necessary to suppress the nucleophilicity of the hydroxyl group while activating the carboxylate.
-
Liquid-Assisted Grinding (LAG): Add Ethyl Acetate (EtOAc) at a ratio of η = 0.19–0.25 µL/mg of total solid mass.
-
Self-Validation Check: The mixture should remain a damp powder, not a paste or solution. This maintains the high-shear solid-state collision dynamics required to force the reaction of the poorly nucleophilic amine.
-
-
Milling: Add a single 10 mm ZrO₂ milling ball. Secure the jar and mill at 30 Hz for 60 minutes.
-
Work-Up: Extract the crude mixture with deionized water. The urea byproduct of EDC and unreacted starting materials are highly water-soluble, while the target amide intermediate precipitates. Filter and air-dry.
Phase 2: Nucleophilic Substitution to Yield Imatinib
Objective: Convert the intermediate's hydroxyl group into the piperazine moiety.
-
Isouronium Activation: Return the dried amide intermediate to the milling jar. Add a fresh charge of EDC·HCl. Under mechanochemical conditions, EDC reacts with the primary hydroxyl group to form a highly reactive isouronium leaving group.
-
Substitution: Add 1-methylpiperazine (1.5 to 10 equiv).
-
Milling: Mill at 30 Hz for an additional 60 minutes.
-
Isolation: Wash the resulting mixture with water to remove excess piperazine and EDC byproducts. Filter and dry to yield crude Imatinib.
Self-Validating Systems & Analytical QA
To ensure the trustworthiness of the batch, the following analytical checkpoints must be integrated into the workflow:
-
HPLC Monitoring of the Amine (Phase 1): Because the core pyrimidine amine (and its aminobenzoate model) are electron-deficient, incomplete conversion is the primary failure mode. IPC via HPLC must show >90% consumption of the amine. If conversion is low, verify the LAG solvent ratio (η), as excessive solvent dampens the mechanical energy transfer.
-
Absence of O-Acylation (NMR): Validate the chemoselectivity of Phase 1 by running a ¹H-NMR (in CD₃OD). The presence of an intact singlet at ~4.70 ppm confirms the preservation of the -CH₂OH protons, proving that EDC·HCl successfully prevented O-acylation .
-
Impurity Tracking (Phase 2): Monitor for quaternary ammonium salts (formed by over-alkylation of the piperazine). Mechanochemistry naturally suppresses this compared to solution-phase heating, but its absence guarantees a >99% pure API profile post-crystallization.
References
-
Nikonovich, T., et al. "Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib." RSC Mechanochemistry, Royal Society of Chemistry, 2024. Available at:[Link]
-
Nikonovich, T., et al. "Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib." ChemRxiv, 2023. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methyl Aminobenzoate Synthesis
Welcome to the Synthesis Support Center. The esterification of aminobenzoic acids (e.g., anthranilic acid, 4-aminobenzoic acid) to form methyl aminobenzoates is a fundamental transformation in pharmaceutical and fragrance development. However, the bifunctional nature of the substrate—containing both a nucleophilic/basic amine and an electrophilic/acidic carboxyl group—frequently leads to chemoselectivity issues. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to eliminate common side reactions.
Section 1: Troubleshooting FAQs
Q1: Why is my Fischer esterification yielding significant amounts of N-methylated byproducts (e.g., methyl 4-(methylamino)benzoate)? Causality: Under prolonged reflux in the presence of a strong acid catalyst and excess methanol, the primary amine group can undergo unintended N-alkylation. Methanol acts as an alkylating agent under these harsh thermodynamic conditions, leading to mono- or di-N-methylation 1[1]. Solution: Strictly control the reaction time (typically 60–75 minutes). If N-methylation persists, abandon the harsh sulfuric acid method and switch to the milder TMSCl/Methanol protocol (see Protocol B), which achieves esterification at room temperature, completely suppressing amine alkylation 2[2].
Q2: I added a catalytic amount of sulfuric acid, but my conversion to methyl 4-aminobenzoate is less than 10%. Why is the reaction stalling? Causality: Unlike standard carboxylic acids, aminobenzoic acids possess a basic amino group that immediately protonates to form an ammonium salt upon the addition of acid. This neutralizes the catalyst 3[3]. Solution: You must use a stoichiometric excess of the acid catalyst. One equivalent is consumed to protonate the amine, and the excess acts as the actual catalyst to protonate the carbonyl oxygen, making it electrophilic enough for methanol attack 3[3].
Q3: I am synthesizing methyl anthranilate via the Hofmann rearrangement of phthalimide. Why am I detecting anthranilic acid and 2-cyanobenzoic acid in my GC-MS? Causality: The Hofmann rearrangement using sodium hypochlorite (NaClO) and methanol is highly exothermic. If the hydrolysis temperature exceeds 70°C or if the medium is excessively alkaline, the intermediate isocyanate hydrolyzes entirely to anthranilic acid rather than reacting with methanol to form the ester. Additionally, 2-cyanobenzoic acid forms as a byproduct if the intermediate undergoes elimination rather than rearrangement 4[4]. Solution: Maintain strict thermal control. The optimal hydrolysis temperature is 70°C, and the molar ratio of phthalimide to methanol should be tightly regulated (approx. 1:5.87) to favor esterification over hydrolysis 4[4].
Section 2: Quantitative Data & Reaction Optimization
The table below summarizes the chemoselectivity of different methodologies and the quantitative impact of reaction conditions on product distribution.
| Synthesis Route | Reagents / Catalyst | Temp (°C) | Target Yield (%) | Major Side Reaction / Byproduct | Causality of Byproduct |
| Classic Fischer | Methanol, Cat. H₂SO₄ | 65 (Reflux) | < 20% | Unreacted Starting Material | Catalyst neutralized by basic amine. |
| Modified Fischer | Methanol, Excess H₂SO₄ | 65 (Reflux) | 75 - 85% | N-Methylated Aminobenzoate | Prolonged heat drives N-alkylation. |
| Mild Esterification | Methanol, TMSCl (2-4 eq) | 25 (RT) | > 90% | None detected | Room temp prevents N-alkylation. |
| Hofmann Route | Phthalimide, NaClO, MeOH | > 80 | < 60% | Anthranilic Acid & 2-Cyanobenzoic Acid | Thermal hydrolysis of isocyanate. |
Section 3: Experimental Workflows & Logical Relationships
Decision tree for troubleshooting common side reactions in methyl aminobenzoate synthesis.
Section 4: Validated Experimental Protocols
Protocol A: Self-Validating Fischer Esterification (Optimized for 4-Aminobenzoic Acid)
Self-Validation Check: The formation of a massive white precipitate upon adding acid confirms the successful protonation of the amine, ensuring the catalyst is acting stoichiometrically.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.2 g of 4-aminobenzoic acid in 12.0 mL of absolute methanol.
-
Acidification: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise. Observation: A thick white precipitate (the bisulfate salt of the amine) will form immediately.
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C. The solid will gradually dissolve as the electron-withdrawing protonated amine facilitates the dissolution and subsequent esterification. Reflux for exactly 60–75 minutes to prevent N-methylation.
-
Neutralization & Isolation: Cool to room temperature. Pour the mixture into 30 mL of ice water. Slowly add 10% aqueous Na₂CO₃ until the pH reaches 8. The free base of methyl 4-aminobenzoate will precipitate.
-
Collection: Filter via vacuum, wash with cold deionized water, and dry.
Protocol B: Mild Room-Temperature Esterification (Zero N-Methylation)
Self-Validation Check: The absence of heat eliminates the thermodynamic driving force for N-alkylation, ensuring 100% chemoselectivity for the carboxyl group 2[2].
-
Preparation: Suspend 1.0 mmol of the aminobenzoic acid in 5.0 mL of anhydrous methanol.
-
Activation: Dropwise, add 2.0 to 4.0 equivalents of Trimethylsilyl chloride (TMSCl). Mechanism: TMSCl reacts with methanol to generate anhydrous HCl in situ, while simultaneously silylating the carboxylate to form a highly reactive intermediate.
-
Reaction: Stir the mixture at room temperature (25°C) for 12 to 24 hours. Monitor by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to yield the methyl aminobenzoate hydrochloride salt in near-quantitative yield. Neutralize with mild base if the free amine is required.
Mechanistic pathways comparing mild TMSCl esterification vs harsh Fischer esterification.
References
-
MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters". Molecules. [Link]
Sources
Technical Support Center: Purification Techniques for Substituted Aminobenzoate Esters
Welcome to the technical support center for the purification of substituted aminobenzoate esters. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials. Substituted aminobenzoate esters, a critical class of compounds in pharmaceuticals and material science, possess unique physicochemical properties stemming from their aromatic structure, ester linkage, and amino group.[1] These features, while vital for their function, often complicate purification.
This document moves beyond standard protocols to provide in-depth troubleshooting, answers to frequently asked questions, and detailed workflows grounded in chemical principles.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, common problems encountered during the purification of substituted aminobenzoate esters in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brown oil/solid, even after initial purification. What is causing this discoloration and how can I remove it?
A: Discoloration is a frequent issue, typically arising from two main sources: oxidation of the aromatic amino group and degradation products.
-
Probable Cause 1: Air Oxidation. The primary amino group on the benzene ring is susceptible to air oxidation, which can form highly colored, conjugated impurities.[2] This process can be accelerated by heat, light, and the presence of residual acid or metal catalysts.
-
Probable Cause 2: Thermal Degradation. Fischer esterification reactions are often run at high temperatures with strong acid catalysts.[3] If the reaction is overheated or run for too long, it can lead to the formation of polymeric or charred byproducts.[2]
Troubleshooting & Solutions:
-
Activated Carbon Treatment: For removing colored impurities, a charcoal treatment during recrystallization is highly effective. After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (typically 1-2% by weight) of activated carbon.[4] Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored impurities.[4]
-
Inert Atmosphere: If oxidation is a persistent issue, consider conducting the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Thorough Neutralization: Ensure all acidic catalysts are completely neutralized and washed out during the workup. Residual acid can catalyze degradation and discoloration over time.[2] A wash with a weak base like 5% sodium bicarbonate solution is recommended.[2][5]
Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly or not eluting at all. What's happening?
A: This is a classic problem caused by the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Causality: Silica gel is a Brønsted acid. The basic nitrogen atom of your aminobenzoate ester can undergo a strong acid-base interaction, causing it to bind tightly to the stationary phase.[6] This results in poor peak shape (tailing or streaking), irreversible adsorption, and significant loss of yield.[6]
Troubleshooting & Solutions:
-
Mobile Phase Modification (Amine Additive): The most common solution is to "neutralize" the acidic sites on the silica gel by adding a competing, volatile base to your mobile phase.[6]
-
Method: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[6]
-
Mechanism: The small, basic TEA molecules will preferentially bind to the acidic silanol groups, allowing your larger aminobenzoate ester to travel through the column without strong interaction, resulting in sharp, symmetrical peaks.
-
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a C18-functionalized silica for reversed-phase chromatography.
-
Reversed-Phase Chromatography: Purifying basic amines using reversed-phase chromatography is often highly effective when the mobile phase pH is alkaline. At a high pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention and separation potential.[6]
Q3: My recrystallization yield is extremely low, or my product "oils out" instead of crystallizing. How can I optimize this?
A: Low yield or oiling out during recrystallization points to issues with solvent selection or the cooling process.
-
Causality (Low Yield): The chosen solvent may be too good at dissolving your compound even at cold temperatures, meaning most of it remains in the mother liquor. Alternatively, you may have used too much solvent. The goal is to create a saturated solution at high temperature.[4]
-
Causality (Oiling Out): This happens when the solubility of the compound is exceeded at a temperature above its melting point, or the solution is cooled too rapidly. The compound separates as a liquid (oil) instead of forming a crystal lattice.
Troubleshooting & Solutions:
-
Systematic Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[4] For aminobenzoate esters, a mixed-solvent system like ethanol/water is often effective, where ethanol is the "good" solvent and water is the "poor" solvent.[4][5]
-
Optimize the Mixed-Solvent Technique:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Add the hot "poor" solvent (e.g., water) dropwise to the hot solution until you reach the cloud point (persistent turbidity), which indicates saturation.[4]
-
Add a few more drops of the hot "good" solvent to re-clarify the solution.
-
Allow the solution to cool slowly. This gradual decrease in solubility is key to forming pure crystals.
-
-
Slow Cooling and Seeding: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[7] If crystals are reluctant to form, scratch the inside of the flask with a glass rod or add a tiny "seed" crystal of pure product to induce crystallization.[7]
Q4: My NMR/GC-MS analysis shows contamination from the starting alcohol (e.g., heptanol, ethanol). Standard aqueous washes are not removing it. What should I do?
A: Longer-chain alcohols, like heptanol, have significant organic character and low water solubility, making them difficult to remove with simple water or brine washes.[2]
Troubleshooting & Solutions:
-
Vacuum Distillation: If the starting alcohol is volatile and the desired ester product has a high boiling point, vacuum distillation can be an effective method to remove the residual alcohol before other purification steps.[2]
-
Column Chromatography: A well-optimized column chromatography protocol (see Q2) is generally the most reliable method for separating the ester from the unreacted alcohol. The difference in polarity between the alcohol (more polar) and the ester (less polar) usually allows for a clean separation.
-
Azeotropic Removal: In some cases, adding a solvent like toluene and performing a distillation can help remove residual alcohols azeotropically.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification technique: Recrystallization, Column Chromatography, or Acid-Base Extraction?
A: The choice depends on the physical state of your crude product and the nature of the impurities. A logical workflow can guide your decision.
-
Choose Recrystallization when: Your crude product is a solid and you have reason to believe the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities and can be scaled up easily.[4]
-
Choose Column Chromatography when: Your product is an oil or a solid with impurities of similar polarity. It is the most versatile technique for separating complex mixtures but can be more time-consuming and solvent-intensive.[5]
-
Choose Acid-Base Extraction when: You need to separate your basic aminobenzoate ester from neutral or acidic impurities. This is a powerful workup technique that leverages the basicity of the amino group.[9] It is often used as a preliminary purification step before recrystallization or chromatography.
Q2: What are the most common impurities I should expect from a Fischer esterification synthesis of a substituted aminobenzoate ester?
A: The most common impurities include:
-
Unreacted p-aminobenzoic acid derivative: This can be removed by washing the organic layer with a weak base solution (e.g., 5% NaHCO₃), which converts the carboxylic acid to its water-soluble carboxylate salt.[2]
-
Unreacted alcohol: Can be challenging to remove if it's a long-chain alcohol.[2]
-
Residual Acid Catalyst: Traces of strong acids like H₂SO₄ can be detrimental and must be thoroughly neutralized.[2]
-
Water: As a byproduct of the reaction, its presence can limit yield by Le Chatelier's principle.[3]
Q3: Which analytical techniques are essential for confirming the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely adopted method for quantifying the main compound and any impurities.[10] A reversed-phase C18 column is typically used.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your desired ester and identifying any structurally related impurities.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds, providing both chromatographic separation and mass spectral data for impurity identification.[8][10]
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization (Ethanol/Water System)
This protocol is optimized for purifying solid aminobenzoate esters like benzocaine (ethyl p-aminobenzoate).[4][11]
-
Dissolution: In an Erlenmeyer flask, add your crude solid product. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated carbon, and gently reheat to a boil for 2-3 minutes.
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the activated carbon or any insoluble impurities.[4]
-
Crystallization: Reheat the clear filtrate. Add hot water dropwise until the solution becomes persistently cloudy (the saturation point). Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature. Confirm purity using melting point and spectroscopic methods.[1]
Protocol 2: Flash Column Chromatography with Amine Modifier
This protocol is designed to purify aminobenzoate esters while mitigating issues with silica gel acidity.[6]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. To the chosen solvent system, add 1% triethylamine (TEA).
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (containing TEA) as a slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column using the mobile phase containing 1% TEA. Apply gentle positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This protocol is a powerful workup or initial purification step to separate the basic ester from neutral or acidic impurities.[9]
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M HCl solution. The basic amino group will be protonated, forming a water-soluble ammonium salt which partitions into the aqueous layer. The neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities).
-
Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10% sodium carbonate or 1 M NaOH) with stirring until the solution is basic (pH > 8).[1][11] The protonated amine will be neutralized, causing the water-insoluble free-base ester to precipitate out.[1]
-
Isolation: Collect the precipitated pure product by vacuum filtration. Wash thoroughly with cold water to remove salts.[1]
-
Drying: Dry the product. If needed, this solid can be further purified by recrystallization (Protocol 1).
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Recrystallization of Aminobenzoate Esters
| Solvent/System | Solubility Behavior & Remarks |
| Ethanol | Freely soluble, especially when hot. Often used as the "good" solvent in a mixed pair.[4] |
| Water | Sparingly soluble. Ideal as the "poor" or "anti-solvent" when paired with a miscible organic solvent like ethanol.[4] |
| Methanol | Similar to ethanol, generally a good solvent for these compounds. |
| Ethyl Acetate | Good solvent for many esters, can be paired with hexanes for recrystallization. |
| Hexanes/Heptane | Poor solvents, often used as the anti-solvent with more polar solvents like ethyl acetate or dichloromethane. |
| Toluene | Can be used, but higher boiling point makes it more difficult to remove completely. |
Diagrams and Workflows
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 9. ukessays.com [ukessays.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Aminobenzoate Products
Welcome to the Advanced Technical Support Center for aminobenzoate synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals resolve complex isolation issues.
Whether you are synthesizing ethyl p-aminobenzoate (benzocaine) via Fischer esterification or reducing p-nitrobenzoic acid, crude reaction mixtures inevitably contain unreacted starting materials, colored oxidation by-products, and catalyst residues. This guide focuses on the causality behind purification chemistry, providing you with self-validating protocols to ensure >99% product purity.
Purification Workflow Architecture
The following workflow illustrates the logical progression of isolating a neutral aminobenzoate ester from a complex crude matrix.
Fig 1: Step-by-step purification workflow for isolating high-purity aminobenzoates.
Physicochemical Data for Rational Purification
Successful purification relies on exploiting the physicochemical differences between your target ester and its impurities. The table below summarizes the critical data required to manipulate solubility via pH and temperature [1].
| Compound | pKa (Amine) | pKa (Carboxyl) | Solubility in Water (pH 2) | Solubility in Water (pH 8) | Solubility in Hot Ethanol |
| Ethyl p-Aminobenzoate | ~2.5 | N/A | High (as ammonium cation) | Very Low (neutral species) | Very High |
| p-Aminobenzoic Acid (PABA) | ~2.7 | ~4.8 | High (as ammonium cation) | High (as carboxylate anion) | High |
| Oxidized Polymeric Impurities | Variable | N/A | Low | Low | Moderate |
Troubleshooting Guides & FAQs
Q1: Why does my aminobenzoate product contain unreacted p-aminobenzoic acid (PABA), and how do I selectively remove it? A1: Fischer esterification is an equilibrium-driven process. Even with an excess of alcohol, some unreacted PABA will remain [3]. The causality behind their separation lies in their acid-base profiles. PABA is amphoteric; it contains both a basic aniline group and an acidic carboxylic acid. Your target aminobenzoate ester only contains the basic aniline group. By adjusting the aqueous reaction mixture to exactly pH 8.0 , you deprotonate PABA's carboxylic acid (pKa ~4.8), converting it into a highly water-soluble sodium salt. Simultaneously, pH 8.0 is well above the pKa of the aminobenzoate's aniline group (pKa ~2.5), ensuring the target ester remains entirely neutral and water-insoluble, forcing it to precipitate [4].
Q2: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). What causes this and how is it resolved? A2: "Oiling out" occurs when the saturation temperature of your solvent system is higher than the melting point of your solute (e.g., benzocaine melts at 88–92°C). As the solution cools, the solute separates as a supercooled liquid rather than a crystal lattice [2]. To troubleshoot: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the "good" solvent (e.g., ethanol) to lower the saturation temperature of the system. Allow the flask to cool much more slowly. This ensures that when the saturation point is reached, the temperature is below the compound's melting point, forcing solid crystal nucleation.
Q3: How do I remove persistent yellow/brown discoloration from the crude product? A3: Aniline derivatives are highly susceptible to air oxidation, forming highly conjugated, colored polymeric impurities. These impurities often co-crystallize with the product. The addition of activated carbon (charcoal) during the hot dissolution phase of recrystallization resolves this [1]. The high surface area and porosity of the carbon selectively adsorb these large, planar conjugated molecules via van der Waals forces.
Q4: If my aminobenzoate was synthesized via the reduction of a nitrobenzoate, how do I ensure heavy metal catalysts (e.g., Tin or Iron) are fully removed? A4: Metal residues strongly coordinate with the free amine group of the product. If you used Sn/HCl for reduction, tin forms soluble chlorostannate complexes. During the pH 8.0 neutralization step, these metals precipitate as insoluble hydroxides (e.g., Sn(OH)4). These must be removed via filtration before the final recrystallization. If metal contamination persists, stirring the hot ethanolic solution with a silica-based metal scavenger (e.g., QuadraSil) prior to hot gravity filtration will break the amine-metal coordination.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains an analytical checkpoint to verify the success of the step before proceeding.
Protocol A: pH-Guided Isolation and Acid-Base Extraction
Objective: Selectively precipitate the aminobenzoate ester while leaving unreacted PABA in the aqueous phase.
-
Dilution: Transfer the acidic crude reaction mixture into a beaker containing 50 mL of crushed ice and distilled water. Stir vigorously.
-
Neutralization: Slowly add a 10% (w/v) aqueous Sodium Carbonate (
) solution dropwise. -
pH Control (Critical): Monitor the pH continuously using a calibrated pH meter or narrow-range indicator paper. Stop the addition at exactly pH 8.0 . Note: Vigorous
evolution will occur. -
Isolation: Collect the precipitated white/off-white aminobenzoate solid via vacuum filtration using a Büchner funnel.
-
Self-Validation Check: To prove that PABA was successfully separated, collect 5 mL of the clear filtrate in a test tube. Add 1M HCl dropwise until the pH reaches 4.0 (the isoelectric point of PABA). The immediate formation of a white precipitate confirms that unreacted PABA was successfully retained in the aqueous phase and is now separated from your product.
Protocol B: Mixed-Solvent Recrystallization with Decolorization
Objective: Remove trace organic impurities and colored oxidation products to achieve >99% purity.
-
Hot Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approx. 5–8 mL per gram of product) until the solid just dissolves.
-
Decolorization: Remove the flask from the heat source to prevent boil-over. Add 15–20 mg of activated carbon per gram of solute. Return to the heat and boil gently for 5 minutes [1].
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-heated stemless funnel with fluted filter paper to remove the activated carbon and any insoluble metal hydroxides.
-
Anti-Solvent Addition: Keep the clear filtrate hot on a stirring hotplate. Add boiling distilled water (the anti-solvent) dropwise until a faint, persistent cloudiness appears in the solution.
-
Clarification: Add 1 to 3 drops of hot ethanol until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat. Allow it to cool undisturbed to room temperature, then place it in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration.
-
Self-Validation Check: Dry the crystals thoroughly. Determine the melting point. A sharp melting point range of 88–92°C (for ethyl p-aminobenzoate) indicates the successful exclusion of impurities from the crystal lattice [2]. A depressed or broad melting point indicates that the recrystallization must be repeated.
References
-
CristalChem Technical Guides. "Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC." CristalChem. URL:[Link]
- "Process for preparing aminobenzoate esters." US Patent 7547798B2.
-
"Analytical Methods: Stability-indicating methods for the determination of benzocaine." The Royal Society of Chemistry. URL: [Link]
Technical Support Center: Improving Regioselectivity in the Synthesis of Aminobenzoate Isomers
Welcome to the technical support center for the regioselective synthesis of aminobenzoate isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the positional outcome of reactions to synthesize specific ortho-, meta-, or para-aminobenzoate derivatives. These compounds are crucial building blocks in a vast array of natural products and pharmaceuticals.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Part 1: Troubleshooting Guides & FAQs
Controlling regioselectivity is a paramount challenge in aromatic chemistry. The electronic properties of the amino (-NH₂) and benzoate (-COOR) groups often provide conflicting directional information, leading to mixtures of isomers that are difficult to separate and reduce the overall yield of the desired product. This section is structured to address specific synthetic goals.
Issue 1: Poor Selectivity in Synthesizing ortho-Aminobenzoates (Anthranilates)
Symptom: Your reaction produces a mixture of ortho and para isomers, with the para product often dominating, or the reaction fails to proceed.
Common Cause: Standard electrophilic aromatic substitution (EAS) methods are inherently biased against the sterically hindered ortho position.[2][3] Forcing ortho selectivity requires strategies that override these natural tendencies.
Troubleshooting & Solutions:
-
Q: My nitration of a benzoic acid derivative followed by reduction is giving me mostly the para isomer. How can I favor the ortho product?
-
A: Direct nitration is not ideal for this transformation. A more robust and highly selective method is the Hofmann Rearrangement starting from phthalic anhydride or phthalimide.[4][5][6] This classical named reaction proceeds via a predictable intramolecular rearrangement, ensuring the amine is installed exclusively at the ortho position relative to the carboxylate. The reaction involves amination of phthalic anhydride to phthalamic acid, followed by treatment with reagents like sodium hypochlorite or hypobromite.[4][5][6] Recent advancements have even explored greener electro-oxidative conditions.[7][8]
-
-
Q: I am attempting a direct C-H amination on a benzoate substrate but getting no selectivity. What am I doing wrong?
-
A: You need to employ a directing group strategy. The most powerful technique for forcing ortho functionalization is Directed ortho-Metalation (DoM) .[9][10] The carboxylate group itself can act as a directing metalation group (DMG), although it is of intermediate strength.[11][12] The process involves using a strong organolithium base (like n-BuLi or s-BuLi) in the presence of a chelating agent like TMEDA. The lithium coordinates to the carboxylate oxygen, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic aminating agent.
-
Expert Tip: The success of DoM is highly dependent on the substrate and reaction conditions. The carboxylate must be protected or used as a salt to prevent side reactions with the organolithium base.
-
-
Q: My transition-metal-catalyzed reaction is not selective for the ortho position. Can ligands help?
-
A: Yes, ligand choice is critical. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination of an ortho-halobenzoate, the ligand can influence the outcome.[13][14] However, for achieving ortho selectivity on an unsubstituted C-H bond, a directing group is almost always necessary. Some palladium catalysis methods have been developed for direct ortho-arylation of benzoic acids, which could potentially be adapted for amination.[11]
-
Issue 2: Difficulty in Synthesizing meta-Aminobenzoates
Symptom: Your reaction yields almost exclusively ortho and para isomers, with negligible amounts of the desired meta product.
Common Cause: Both the amino group (or its nitro precursor) and the carboxyl group are ortho, para-directing in electrophilic aromatic substitution (EAS).[2][15][16] Synthesizing the meta isomer requires a clever sequence of reactions that circumvents these directing effects.
Troubleshooting & Solutions:
-
Q: I am trying to nitrate benzoic acid, but the nitro group adds to the ortho and para positions. How can I achieve meta substitution?
-
A: You are observing the expected outcome. The carboxyl group is a deactivating but ortho, para-director. To achieve meta amination relative to the carboxyl group, you must reverse the order of introduction and leverage the directing effects of other groups. A common strategy starts with a compound that has a strong meta-directing group, which is later converted to one of the target functional groups.
-
Synthetic Strategy Workflow: A reliable route starts from toluene.
-
Nitration: Nitrate toluene first. The methyl group is an ortho, para-director, giving a mixture of o- and p-nitrotoluene.
-
Isomer Separation: Separate the para-nitrotoluene isomer.
-
Oxidation: Oxidize the methyl group of p-nitrotoluene to a carboxylic acid using a strong oxidizing agent like KMnO₄ or Na₂Cr₂O₇.[17] This yields p-nitrobenzoic acid.
-
Reduction: Finally, reduce the nitro group to an amine to get p-aminobenzoic acid. To obtain the meta isomer, a different starting material like m-xylene could be used, followed by a similar oxidation and amination strategy.
-
-
-
Q: Are there any modern C-H functionalization methods for accessing the meta position?
-
A: This is a challenging but active area of research. While ortho C-H activation is well-established, achieving meta selectivity is more difficult.[18] Some advanced methods use specialized templates or directing groups that position a transition metal catalyst at the meta position. For example, nitrile-based sulfonamide templates have been used for palladium-catalyzed meta-C-H olefination of benzoic acid derivatives, which could potentially be adapted.[18] These methods are at the cutting edge and may require significant optimization.
-
Issue 3: Controlling the ortho:para Ratio in para-Aminobenzoate Synthesis
Symptom: The synthesis produces a significant amount of the ortho isomer as a byproduct, leading to difficult purification and lower yields of the desired para product.
Common Cause: Most ortho, para-directing groups show a statistical preference for the two available ortho positions over the single para position. However, steric hindrance often favors the para position.[2][3] The final ratio is a delicate balance of electronic and steric factors.
Troubleshooting & Solutions:
-
Q: My Buchwald-Hartwig amination of a 4-halobenzoate is slow and gives side products. How can I improve it?
-
A: Optimize your catalyst system and conditions. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, Josiphos) or N-heterocyclic carbene (NHC) ligands.[14][19] These promote the reductive elimination step and can improve yields, especially for less reactive aryl chlorides.[20]
-
Base Selection: Use a strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and should be screened.[20]
-
Solvent: Toluene, dioxane, and THF are common solvents. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as the palladium(0) catalyst is oxygen-sensitive.[21]
-
-
-
Q: In an electrophilic substitution reaction, how can I maximize the yield of the para isomer over the ortho?
-
A: Leverage steric hindrance.
-
Bulky Reagents: Use a bulkier version of your electrophile or catalyst if possible. The increased steric demand will disfavor attack at the more crowded ortho positions.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product over the kinetically favored ortho product.
-
-
Part 2: Data & Protocols
Table 1: Comparison of Synthetic Strategies for Aminobenzoate Isomers
| Target Isomer | Recommended Strategy | Key Principle | Common Issues | Key Advantage |
| ortho | Hofmann Rearrangement | Intramolecular rearrangement of a phthalimide derivative.[4][6] | Harsh reagents (e.g., Br₂, NaOH) in traditional methods.[7] | Excellent, unambiguous regioselectivity. |
| ortho | Directed ortho-Metalation (DoM) | Chelation-directed deprotonation at the C-H bond adjacent to a directing group.[9] | Requires cryogenic temperatures and strictly anhydrous conditions. | Direct functionalization of a C-H bond. |
| meta | Multi-step sequence from Toluene | Strategic ordering of reactions to exploit opposing directing group effects. | Long synthetic route; requires isomer separation. | Circumvents the inherent o,p-directing nature of the substituents. |
| para | Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a 4-halobenzoate with an amine source.[13][21] | Catalyst poisoning, ligand screening required.[21] | High functional group tolerance and broad scope.[13] |
| para | Nitration & Reduction of Toluene | EAS followed by oxidation and reduction.[17][22][23] | Formation of ortho isomer byproduct; strong oxidants needed.[24] | Utilizes inexpensive starting materials. |
Protocol 1: Synthesis of ortho-Aminobenzoic Acid (Anthranilic Acid) via Hofmann Rearrangement
This protocol is adapted from established industrial methods.[4][5][6]
Step 1: Formation of Sodium Phthalamate
-
In a suitable reaction vessel equipped with cooling and stirring, dissolve phthalic anhydride (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq).
-
Add aqueous ammonia (1.1 eq) slowly while maintaining the temperature below 30°C.
-
Stir the mixture until a clear solution of the sodium salt of phthalamic acid is obtained.
Step 2: Hofmann Rearrangement
-
Cool the phthalamate solution to 0-5°C in an ice bath.
-
Slowly add a pre-chilled solution of sodium hypochlorite (NaOCl, ~1.1 eq) to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to ~60-80°C for 30 minutes to ensure the reaction goes to completion.[6]
-
Cool the solution and carefully neutralize with a strong acid (e.g., HCl) to pH ~4-5.
-
The product, anthranilic acid, will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The absence of signals corresponding to the para or meta isomers in the NMR spectrum validates the regioselectivity of the protocol.
Protocol 2: General Procedure for para-Selective Buchwald-Hartwig Amination
This is a general starting point; optimization of ligand, base, and solvent is often necessary.[14][21]
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
Amine (e.g., aniline, benzylamine) (1.2 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, BrettPhos) (~2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and NaOt-Bu.
-
Add the methyl 4-bromobenzoate and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110°C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validation: Analyze the purified product and crude reaction mixture by ¹H NMR to determine the ratio of para to any potential ortho isomer formed from trace impurities in the starting material. A high para:ortho ratio validates the regioselectivity.
Part 3: Mechanistic Diagrams & Workflows
Diagram 1: Decision Workflow for Isomer Synthesis
This diagram outlines the strategic thinking process for selecting a synthetic route based on the desired aminobenzoate isomer.
Caption: Simplified DoM workflow for ortho-functionalization.
References
-
Wikipedia. Anthranilic acid. [Link]
-
Sciencemadness Wiki. Anthranilic acid. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
-
Wang, J., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Publications. [Link]
-
Walsh, C. T., et al. (2012). Aminobenzoates as building blocks for natural product assembly lines. PubMed. [Link]
-
Brainly. Propose a synthesis of p-Aminobenzoic acid (PABA) starting from toluene. [Link]
-
Quora. What is the mechanism for the synthesis of anthranilic acid from phthalimide via hofmann rearrangement? [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Hrovat, D. A., et al. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed. [Link]
-
ResearchGate. (PDF) Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
- Google Patents.
-
Wikipedia. Directed ortho metalation. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
RSC Publishing. Aminobenzoates as building blocks for natural product assembly lines. [Link]
-
Vaia. 60E p-Aminobenzoic acid (PABA) is wi... [Link]
-
UCalgary. 1. Propose a synthesis of PABA (para aminobenzoic acid) from toluene. [Link]
-
ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids. [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
-
RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
PubMed. Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. [Link]
-
Halstian, A. H., et al. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Current issues in pharmacy and medicine: science and practice. [Link]
-
Andrew G Myers Research Group. ortho metalation. [Link]
Sources
- 1. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 5. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
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- 7. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 18. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating the Scale-Up of Aminobenzoate Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of aminobenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial-scale production. As Senior Application Scientists, we understand that scaling up a chemical synthesis is not a linear process; it introduces new variables and magnifies minor issues into significant roadblocks.[1] This resource is structured to address these challenges in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.
I. Reaction Conditions & Reproducibility at Scale
One of the most significant hurdles in scaling up is the change in the physical environment of the reaction. Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which profoundly impacts heat and mass transfer.[2][3] This section addresses common issues related to maintaining optimal reaction conditions and ensuring batch-to-batch reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield and an increase in byproducts for our Fischer esterification of a para-aminobenzoic acid (PABA) derivative upon moving to a 100L reactor. What is the likely cause?
A1: This is a classic scale-up challenge related to heat and mass transfer.[3] In a large reactor, inefficient heat dissipation can lead to localized hotspots, which can accelerate side reactions or cause product degradation.[2] Similarly, inadequate mixing can result in non-uniform distribution of reactants and catalysts, leading to incomplete reactions and the formation of impurities. Molecules at the center of a large vessel may experience different conditions than those near the reactor walls.[2]
Q2: How can we improve temperature control in a large-scale exothermic reaction, such as the addition of a strong acid catalyst?
A2: For exothermic reactions, the rate of addition of the reagent becomes critical at scale. Instead of adding the entire volume at once, a controlled, slow addition allows the reactor's cooling system to manage the heat generated.[4] Consider using a jacketed reactor with a high-performance heat transfer fluid. For highly exothermic processes, transitioning to a continuous flow chemistry setup, where small volumes are reacted continuously in micro-reactors, offers superior heat and mass transfer, significantly improving safety and consistency.[2]
Q3: Our process involves a pH-sensitive coupling step. How do we ensure uniform pH throughout the large reactor volume?
A3: Maintaining a consistent pH in a large vessel is challenging due to mixing inefficiencies. The key is to optimize the addition of your pH-adjusting agent. Use a calibrated dosing pump for gradual addition and ensure your reactor is equipped with an efficient agitation system (e.g., multiple impellers). Real-time pH monitoring using in-situ probes at different locations within the reactor can provide a more accurate picture of the pH distribution and allow for dynamic adjustments. For some processes, like the azo coupling to form certain aminobenzoate derivatives, maintaining a weakly acidic to neutral pH is crucial for optimal results.[5]
Troubleshooting Guide: Inconsistent Reaction Profiles
| Observed Issue | Possible Cause | Suggested Solution |
| Lower than expected yield | Incomplete reaction due to poor mixing or mass transfer limitations. | Increase agitation speed (within equipment limits). Evaluate the efficiency of the impeller design for the specific reaction viscosity. Consider increasing reaction time or temperature, while monitoring for byproduct formation.[4] |
| Increased levels of known impurities | Localized overheating ("hotspots") promoting side reactions.[3] | Improve heat dissipation by ensuring the reactor's cooling system is operating optimally. Slow down the rate of addition for exothermic steps.[4] |
| Appearance of new, unidentified impurities | Non-uniform reaction conditions leading to alternative reaction pathways.[3] | Implement Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to better understand reaction kinetics at scale. This can help identify deviations from the desired reaction path in real-time. |
| Batch-to-batch variability | Inconsistent raw material quality or subtle variations in process parameters.[3] | Implement stringent quality control on incoming raw materials. Use a Design of Experiments (DoE) approach to identify critical process parameters and establish a robust operating window.[3] |
II. Impurity Profiling and Control
As reaction volumes increase, so does the potential for impurity formation. Impurities that were negligible at the lab scale can become significant, impacting product quality, safety, and regulatory compliance.[3][6] A robust impurity control strategy is essential for a successful scale-up.
Frequently Asked Questions (FAQs)
Q1: We have detected a new impurity in our scaled-up synthesis of an aminobenzoate ester that was not present in our lab-scale batches. How should we approach its identification?
A1: The appearance of new impurities at scale is a common issue.[3] The first step is to characterize the impurity. Techniques like HPLC-MS and NMR are primary tools for this purpose.[7] High-resolution mass spectrometry (HRMS) can provide a molecular formula, and tandem MS (MS/MS) can offer structural fragments.[7] Once a putative structure is determined, it's often necessary to synthesize the impurity as a reference standard for confirmation and for use in analytical method validation.[8]
Q2: What are common sources of impurities in the synthesis of aminobenzoate derivatives?
A2: Impurities can arise from several sources:
-
Starting Materials: Impurities in the initial PABA derivative or other reagents can be carried through the synthesis.[9]
-
Side Reactions: For esterifications, incomplete reaction can leave unreacted starting materials. Side reactions like N-acetylation can occur if acetic acid is present as an impurity.[4] In reactions involving diazonium salts, decomposition can lead to phenolic byproducts.[5]
-
Degradation Products: The final product may degrade under certain conditions of heat, light, or pH.
-
Reagents and Solvents: Residues from reagents, catalysts, or solvents used in the synthesis or purification steps.[9]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines. Generally, any impurity present at a level of 0.1% or higher should be identified and quantified. For impurities with the potential to be unusually potent or toxic, the identification threshold may be lower.[9] It is crucial to document the impurity profile of your active pharmaceutical ingredient (API) and demonstrate control over these impurities.[8]
Experimental Protocol: Stress Testing for Impurity Identification
To proactively identify potential degradation products, perform stress testing on your aminobenzoate derivative. This involves subjecting the compound to harsh conditions to accelerate degradation.
-
Prepare Samples: Dissolve your purified aminobenzoate derivative in a suitable solvent.
-
Acidic Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat the solution.
-
Basic Hydrolysis: Add a strong base (e.g., 1N NaOH) and heat the solution.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Heat a solid sample of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and detect the degradation products. Compare the chromatograms to that of an unstressed sample to identify new peaks.
This information is invaluable for developing robust analytical methods and understanding the stability of your compound.[7]
III. Process Safety at Scale
What is a manageable reaction in a fume hood can become a significant safety hazard in a large reactor.[3] A thorough understanding of the reaction's thermal properties and the hazards of the materials involved is critical.
Frequently Asked Questions (FAQs)
Q1: Our synthesis involves the formation of a diazonium salt from an amino-substituted benzoic acid. What are the primary safety concerns during scale-up?
A1: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[5] The primary safety concern is the risk of uncontrolled decomposition, which is highly exothermic. At a large scale, this can lead to a dangerous increase in temperature and pressure.
Q2: How can we mitigate the risks associated with unstable intermediates like diazonium salts?
A2: The key is to avoid isolation and to maintain strict temperature control. Diazotization reactions are typically carried out at low temperatures (0–5°C) to minimize decomposition.[5] The diazonium salt should be used immediately in the subsequent coupling reaction.[5] For large-scale production, continuous flow synthesis is an excellent strategy to enhance safety by minimizing the volume of the hazardous intermediate at any given time.[5]
Q3: What safety data should we gather before scaling up a new synthesis?
A3: Before any scale-up, a thorough hazard assessment is essential. This should include:
-
Material Safety Data Sheets (MSDS/SDS): Review the SDS for all reactants, solvents, and products for information on toxicity, flammability, and reactivity.[10][11][12]
-
Reaction Calorimetry: Perform studies using a reaction calorimeter (e.g., RC1) to determine the heat of reaction, the rate of heat release, and the potential for a thermal runaway.
-
Worst-Case Scenario Analysis: Identify potential failure modes (e.g., cooling failure, agitator failure) and their consequences.
Safety Workflow for Scaling Up Exothermic Reactions
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. microinnova.com [microinnova.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. geneseo.edu [geneseo.edu]
- 12. westliberty.edu [westliberty.edu]
Technical Support Center: Work-Up Procedures for Aminobenzoate Ester Reactions
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges during the synthesis and isolation of aminobenzoate esters (such as benzocaine). The work-up of these compounds is uniquely demanding because the target molecules are amphoteric-like—possessing a basic amino group (
This guide is designed to move beyond basic instructions. By understanding the chemical causality behind each step, you can troubleshoot effectively and ensure your protocols are robust, high-yielding, and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture remain a clear solution when I pour it into water after reflux? Shouldn't the ester precipitate?
Expert Insight: This is the most common point of confusion in aminobenzoate synthesis. The Fischer esterification of substrates like p-aminobenzoic acid (PABA) requires stoichiometric amounts of a strong acid catalyst (e.g.,
Q2: How do I properly neutralize the reaction mixture without destroying my product?
Expert Insight: You must navigate a narrow pH window. You need a pH high enough to deprotonate the amine (pKa ~2.8) but low enough to avoid base-catalyzed hydrolysis (saponification) of the ester linkage 1[1].
Causality: Using a strong base like NaOH creates localized spikes in alkalinity that rapidly cleave the ester back into PABA and ethanol. Instead, use a mild base like 10% aqueous
Q3: My isolated ester is contaminated with unreacted PABA. How can I separate them during the work-up? Expert Insight: You do not need column chromatography; you can achieve separation purely through pH-dependent partitioning during the filtration step. Causality: PABA is amphoteric, possessing both an amine and a carboxylic acid (pKa ~4.8). At our target work-up pH of 8.0, the carboxylic acid of unreacted PABA is deprotonated, forming a highly water-soluble sodium carboxylate salt. Meanwhile, your ester product lacks this acidic proton and exists as an insoluble precipitate. By thoroughly washing your filter cake with cold water, the soluble PABA salt is carried away in the filtrate, leaving pure aminobenzoate ester on the filter paper 3[3].
Q4: Why did my product "oil out" instead of forming clean crystals during precipitation?
Expert Insight: "Oiling out" occurs when the product precipitates above its melting point or when impurities disrupt crystal lattice formation. Benzocaine, for instance, has a relatively low melting point (88–90 °C).
Causality: The neutralization of
Part 2: Visualizing the Work-Up Logic
The success of the work-up relies entirely on manipulating the protonation state of the molecule. The diagrams below illustrate the workflow and the logical relationship between pH and solubility.
Logical relationship between pH, molecular state, and solubility.
Workflow for the pH-controlled work-up of aminobenzoate esters.
Part 3: Self-Validating Experimental Protocol
Adapted from standard benzocaine synthesis methodologies.
Step 1: Quenching the Reaction
-
Action: Allow the refluxed reaction mixture to cool to room temperature. Pour the mixture (containing ester, excess ethanol, unreacted PABA, and
) into a beaker containing 30 mL of ice water 1[1]. -
Self-Validation Checkpoint: The solution should remain clear or only slightly turbid. If a massive precipitate forms immediately, your acid concentration was too low, and the amine was not fully protonated during the reaction.
Step 2: Controlled Neutralization
-
Action: While stirring vigorously in an ice bath, add 10% aqueous
dropwise 1[1]. -
Self-Validation Checkpoint: You will observe immediate effervescence (
gas evolution). This visual cue confirms the active neutralization of the . As the pH approaches 8, the bubbling will subside, and a dense, white precipitate (the free base ester) will form3[3]. Verify the final pH is ~8 using pH paper.
Step 3: Isolation and Purification
-
Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold distilled water 3[3].
-
Self-Validation Checkpoint: The cold water wash removes the water-soluble sodium salt of unreacted PABA. The filtrate should run clear. To validate purity, perform a TLC (Hexane:Ethyl Acetate) comparing the starting material (PABA) to your product; the ester will have a significantly higher Rf value due to the loss of the polar carboxylic acid group.
Part 4: Quantitative Data & Partitioning Dynamics
Table 1: Physicochemical Properties Governing Work-Up Partitioning
| Compound | Functional Groups | pKa | State at Acidic pH (< 2) | State at Work-up pH (~ 8) | Solubility at pH 8 |
| p-Aminobenzoic Acid (PABA) | 2.4 (amine), 4.8 (acid) | Cationic ( | Anionic ( | Highly Water Soluble | |
| Ethyl 4-Aminobenzoate | 2.8 (amine) | Cationic ( | Neutral Free Base ( | Water Insoluble (Precipitates) |
Table 2: Equilibrium Constants for Esterification (Efficiency Context)
Fischer esterification is an equilibrium process. The equilibrium constant (
| Alcohol | Ester Formed | Equilibrium Constant (K) | Work-Up Implication |
| Ethanol | Ethyl acetate / Ethyl aminobenzoate | 3.96 | High yield; excess alcohol easily diluted into aqueous phase. |
| t-Butanol | t-Butyl acetate | 0.0049 | Poor yield; requires extensive work-up to recover starting material. |
References
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid Source: ResearchGate URL:[Link]
-
Benzocaine Synthesis and Properties Source: Scribd URL: [Link]
-
Synthesis of benzocaine - Troubleshooting and Workup Source: Chemistry Stack Exchange URL:[Link]
-
Experiment 3 Ester Formation Preparation Of Benzocaine Source: NIMC URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Methyl 2-amino-5-methylbenzoate
As a Senior Application Scientist, I approach the purity validation of pharmaceutical intermediates not merely as a compliance checklist, but as a critical risk-mitigation strategy. Methyl 2-amino-5-methylbenzoate (also known as methyl 5-methylanthranilate, CAS: 18595-16-9) is a vital building block in the synthesis of quinazoline derivatives and various agrochemicals[1]. Ensuring its absolute purity is paramount, as structurally similar impurities—such as its positional isomer, methyl 3-methylanthranilate[2], or the unreacted precursor, 2-amino-5-methylbenzoic acid—can severely compromise downstream synthetic efficacy and alter the safety profile of the final active pharmaceutical ingredient (API).
With the recent implementation of the 3, analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[3]. This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) column chemistries—standard C18 versus orthogonal Phenyl-Hexyl—to establish a scientifically sound, self-validating system for the purity determination of Methyl 2-amino-5-methylbenzoate.
Methodological Comparison: C18 vs. Phenyl-Hexyl Selectivity
To validate the purity of an aromatic amine like Methyl 2-amino-5-methylbenzoate, the analytical method must be capable of resolving closely related structural isomers.
Standard RP-HPLC (C18): The industry workhorse, the C18 stationary phase, relies purely on dispersive hydrophobic interactions. While it provides excellent general retention, it often struggles to resolve positional isomers (e.g., 3-methyl vs. 5-methyl substitutions on the anthranilate ring) because their overall hydrophobicity is nearly identical.
Orthogonal RP-HPLC (Phenyl-Hexyl):
To overcome the limitations of C18, a Phenyl-Hexyl column introduces an orthogonal separation mechanism. The phenyl ring bonded to the silica surface allows for
Experimental Protocols: A Self-Validating System
A robust analytical procedure must be a self-validating system. To achieve this, our protocol embeds System Suitability Testing (SST) directly into the sequence. The system is only deemed "valid" if the critical resolution (
Causality Behind Experimental Choices
-
Mobile Phase pH: The analyte contains both a basic amino group and a neutral ester group, while potential unreacted precursors contain acidic carboxylic groups. We buffer the aqueous mobile phase to pH 3.8 using ammonium phosphate. This specific pH suppresses the ionization of carboxylic acid impurities while maintaining consistent protonation of the amino group, preventing peak tailing and ensuring reproducible retention[6].
-
Organic Modifier Selection: For the Phenyl-Hexyl method, 5. Acetonitrile contains a
-electron system (the cyano group) that can competitively interfere with the interactions between the stationary phase and the analyte. Methanol, a protic solvent, enhances these interactions, maximizing isomeric resolution[5][6].
Step-by-Step Methodology (Optimized Phenyl-Hexyl Method)
-
Preparation of Mobile Phase:
-
Mobile Phase A: Dissolve 1.15 g of ammonium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.85
0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane. -
Mobile Phase B: 100% HPLC-grade Methanol.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm i.d., 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (optimal for the anthranilate chromophore).
-
Gradient Program: 0–15 min (5% to 80% B); 15–20 min (hold at 80% B); 20–25 min (re-equilibration at 5% B).
-
-
System Suitability Testing (SST):
-
Inject 10 µL of an SST resolution mixture containing 50 µg/mL of Methyl 2-amino-5-methylbenzoate and 50 µg/mL of Methyl 3-methylanthranilate.
-
Acceptance Criteria: Resolution (
) 2.0; Tailing factor ( ) 1.5; Theoretical plates ( ) 10,000.
-
-
Sample Analysis:
-
Dissolve the sample batch in a 50:50 mixture of Water:Methanol to a target concentration of 100 µg/mL. Inject 10 µL and calculate purity via relative peak area normalization.
-
Data Presentation & Validation Results
The following tables summarize the comparative chromatographic performance and the formal validation parameters executed in accordance with 7[7].
Table 1: Chromatographic Performance Comparison
| Parameter | C18 Column (Hydrophobic) | Phenyl-Hexyl Column ( |
| Retention Time ( | 8.45 min | 11.20 min |
| Tailing Factor ( | 1.18 | 1.05 |
| Theoretical Plates ( | > 45,000 | > 52,000 |
| Resolution ( | 1.6 (Fails SST criteria) | 3.4 (Exceeds SST criteria) |
Table 2: ICH Q2(R2) Validation Parameters (Phenyl-Hexyl Method)
| Validation Characteristic | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| Specificity | Complete resolution from impurities | No interference at | Pass |
| Linearity & Range | Correlation coefficient ( | Pass | |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 µg/mL | Pass |
| Method Precision | %RSD | 0.85% | Pass |
Validation Workflow Visualization
The logical progression of developing and validating this analytical procedure under the ICH Q14 and Q2(R2) frameworks is mapped below.
Figure 1: ICH Q2(R2) compliant HPLC validation workflow for Methyl 2-amino-5-methylbenzoate.
References
-
PQE Group. "New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods." 3
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." 7
-
Benchchem. "Methyl 5-methyl-2-(methylamino)benzoate | 55150-24-8." 1
-
National Center for Biotechnology Information (PMC). "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)." 6
-
National Center for Biotechnology Information (PMC). "Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers." 2
-
Sigma-Aldrich. "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." 4
-
Waters Corporation. "HPLC Column Performance." 5
Sources
- 1. Methyl 5-methyl-2-(methylamino)benzoate | 55150-24-8 | Benchchem [benchchem.com]
- 2. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.pqegroup.com [blog.pqegroup.com]
- 4. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
Structure-Activity Relationship (SAR) of Aminobenzoate Derivatives: A Comparative Guide on Sodium Channel Blockade and Lipophilicity
As a Senior Application Scientist evaluating novel analgesic and antiarrhythmic agents, understanding the structure-activity relationship (SAR) of aminobenzoate derivatives is paramount. Originally derived from the cocaine pharmacophore, synthetic aminobenzoates (ester-type local anesthetics) function primarily by reversibly blocking voltage-gated sodium channels (VGSCs)[1]. This guide provides an objective, data-driven comparison of classic aminobenzoate derivatives—Procaine, Tetracaine, Chloroprocaine, and Benzocaine—detailing how specific structural modifications dictate their pharmacodynamics, lipophilicity, and metabolic stability[2].
Mechanistic SAR Analysis: The Causality Behind the Efficacy
Aminobenzoate local anesthetics consist of three structural domains: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic terminal amine[2]. Modifying any of these domains fundamentally alters the molecule's performance:
The Lipophilic Aromatic Ring (Receptor Affinity & Membrane Partitioning)
The aromatic ring drives lipid bilayer penetration. Substitutions that increase the electron density of the carbonyl oxygen enhance the molecule's dipole interaction with the VGSC receptor[2].
-
Tetracaine vs. Procaine : Tetracaine features a para-butylamino group. The butyl chain exerts an electron-donating inductive effect, significantly increasing electron density on the ester carbonyl. Furthermore, the added alkyl chain drastically increases the partition coefficient (LogP). This dual effect results in Tetracaine exhibiting an IC50 of ~0.7 µM, making it nearly 85 times more potent than Procaine (IC50 ~60 µM)[3].
The Intermediate Ester Linkage (Metabolic Stability)
Ester-type anesthetics are rapidly hydrolyzed by plasma pseudocholinesterases[4]. The electronic environment around the ester bond dictates the duration of action.
-
Chloroprocaine's Ultra-Short Action : The addition of an electron-withdrawing chlorine atom at the ortho position of the aromatic ring pulls electron density away from the carbonyl carbon. This increases the carbon's electrophilicity, making it highly susceptible to nucleophilic attack by plasma esterases, resulting in an ultra-short duration of action (<30 minutes)[4].
The Hydrophilic Terminal Amine (State-Dependent Blockade)
Most systemic aminobenzoates are tertiary amines with a pKa between 8.5 and 8.9. At physiological pH (7.4), they exist in an equilibrium between the un-ionized free base (which crosses the lipid membrane) and the ionized conjugate acid (which binds to the intracellular Domain IV S6 segment of the Na+ channel)[1].
-
Benzocaine's Limitation : Benzocaine lacks a terminal tertiary amine (pKa ~3.5) and exists almost entirely in the un-ionized form at physiological pH. Consequently, it cannot effectively participate in the state-dependent intracellular blockade required for systemic anesthesia, restricting its use exclusively to topical applications[4].
Pathway of aminobenzoate derivatives crossing the lipid bilayer to block voltage-gated Na+ channels.
Comparative Performance Data
The following table synthesizes the physicochemical and electrophysiological data for key aminobenzoate derivatives, providing a clear benchmark for drug development professionals.
| Derivative | Aromatic Substitution | Amine Type | pKa | LogP (Approx) | IC50 (Na+ Block) | Duration of Action |
| Procaine | 4-NH2 | Tertiary | 8.9 | 2.1 | ~60 µM | Short (0.5 - 1 hr) |
| Tetracaine | 4-NH(C4H9) | Tertiary | 8.5 | 4.1 | ~0.7 µM | Long (2 - 3 hrs) |
| Chloroprocaine | 2-Cl, 4-NH2 | Tertiary | 8.7 | 2.0 | ~75 µM | Ultra-short (<0.5 hr) |
| Benzocaine | 4-NH2 | Primary | 3.5 | 1.9 | N/A (Topical) | Surface only |
Experimental Methodologies
To ensure rigorous, reproducible data when evaluating novel aminobenzoate analogs, the following self-validating experimental protocols are recommended.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (IC50 Determination)
Purpose : To quantify the potency of Na+ channel blockade. Causality & Validation : Patch-clamp on excised or whole-cell membranes eliminates the diffusion barrier of the myelin sheath, providing an accurate measurement of direct drug-channel interaction[3]. The use of a P/4 leak subtraction protocol ensures that the recorded currents are purely voltage-gated Na+ currents, self-validating the assay's specificity.
Step-by-Step Workflow :
-
Cell Preparation : Culture ND7/23 cells or primary dorsal root ganglion (DRG) neurons expressing Nav1.x channels.
-
Seal Formation : Approach the cell with a borosilicate glass pipette (resistance 2–4 MΩ) filled with intracellular solution (e.g., CsF-based to block K+ currents). Apply gentle suction to form a Giga-ohm seal (R_seal > 1 GΩ). Validation: A seal <1 GΩ introduces leak currents and invalidates the cell.
-
Whole-Cell Configuration : Apply a brief pulse of negative pressure to rupture the membrane. Compensate for series resistance (Rs) by at least 80% to minimize voltage errors.
-
Voltage Protocol : Hold the membrane potential at -120 mV to ensure all Na+ channels are in the resting (closed) state. Apply a 20 ms depolarizing step to 0 mV to elicit the peak transient inward Na+ current. Apply a P/4 protocol for online leak subtraction.
-
Compound Perfusion : Perfuse the extracellular bath with logarithmic concentrations of the aminobenzoate derivative (e.g., 0.1 µM to 1000 µM). Wait 2–3 minutes per concentration to reach steady-state equilibrium.
-
Data Analysis : Normalize the peak current at each concentration to the baseline current. Fit the dose-response data to the Hill equation to calculate the IC50[3].
Step-by-step whole-cell patch-clamp workflow for determining IC50 of Na+ channel blockers.
Protocol 2: RP-HPLC for Lipophilicity (LogP) Determination
Purpose : To assess membrane permeability, a critical factor for the onset of action. Causality & Validation : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time with lipophilicity. By running a calibration curve of reference standards with known LogP values, the system self-validates the column's hydrophobic interactions, allowing precise interpolation of the novel derivative's LogP.
Step-by-Step Workflow :
-
System Setup : Utilize an Agilent 1260 Infinity II (or equivalent) LC system with a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare an isocratic mobile phase of Methanol:Water (e.g., 70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer. Causality: Buffering to pH 7.4 ensures the tertiary amines are in their physiological ionization state, reflecting true in vivo partitioning.
-
Calibration : Inject a homologous series of reference standards (e.g., aniline, toluene, bromobenzene) with known LogP values. Record their retention times (tR).
-
Dead Time Measurement : Inject uracil or thiourea to determine the column dead time (t0).
-
Capacity Factor Calculation : Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0. Plot log(k') versus known LogP to generate a linear calibration curve (R² > 0.99 required for validation).
-
Sample Analysis : Inject the aminobenzoate derivative (1 mg/mL in mobile phase). Calculate its k' and interpolate its experimental LogP from the validated calibration curve.
Conclusion
The SAR of aminobenzoate derivatives perfectly illustrates how precise molecular modifications—such as alkyl chain extension or halogenation—dictate macroscopic clinical properties like potency and duration of action. By leveraging rigorous patch-clamp electrophysiology and HPLC profiling, researchers can systematically benchmark novel analogs against established agents like Tetracaine and Procaine, ensuring that new drug candidates meet the desired pharmacokinetic and pharmacodynamic profiles.
References
-
Title : Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics Source : RSC Advances URL :[Link]
-
Title : Local Anesthetics: Review of Pharmacological Considerations Source : PMC - NIH URL :[Link]
-
Title : Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve Source : PubMed URL :[Link]
-
Title : The Sodium Channel as a Target for Local Anesthetic Drugs Source : Frontiers in Pharmacology URL :[Link]
Sources
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 3. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Aminobenzoate Analogs
This guide provides an in-depth comparison of the antimicrobial activity of various aminobenzoate analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, mechanisms of action, and experimental evaluation of these promising compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific rigor.
Introduction: The Resurgence of a Classic Scaffold
Aminobenzoic acids, particularly para-aminobenzoic acid (PABA), are fundamental building blocks in various biological systems.[1][2] While PABA itself is a vitamin precursor for many microorganisms, its structural analogs have long been a cornerstone of antimicrobial therapy.[3][4] The classic example is the sulfonamide drugs, which act as structural mimics of PABA to inhibit bacterial growth.[4]
Modern drug discovery is revisiting this versatile scaffold, chemically modifying it to generate novel analogs with a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[2][5][6] The structural versatility of the aminobenzoate core, allowing for substitutions at both the amino and carboxyl groups, makes it an ideal starting point for developing new therapeutic agents to combat the growing challenge of antimicrobial resistance.[2][7]
Primary Mechanism of Action: Targeting Folate Synthesis
The predominant mechanism by which aminobenzoate analogs exert their antimicrobial effect is through the competitive inhibition of the folic acid (vitamin B9) synthesis pathway, which is essential for the production of nucleotides (and thus DNA synthesis and repair) in many bacteria.[3]
Bacteria synthesize their own folate using PABA as a crucial precursor. The enzyme dihydropteroate synthase (DHPS) incorporates PABA to form dihydropteroate, a key intermediate.[3][4] Many aminobenzoate analogs, especially those based on the PABA structure, act as competitive inhibitors of DHPS. They bind to the enzyme's active site, preventing PABA from binding and thereby halting the entire pathway. This leads to a bacteriostatic effect, inhibiting microbial growth and proliferation.[3][4] Humans are unaffected by this mechanism as they do not synthesize folate, instead obtaining it from their diet.
While this is the primary pathway, some novel derivatives may exhibit alternative mechanisms, such as disrupting bacterial cell membranes or inhibiting topoisomerase, an enzyme vital for DNA synthesis.[8]
Caption: Inhibition of the bacterial folate synthesis pathway by aminobenzoate analogs.
Structure-Activity Relationship (SAR): A Guide to Potency
The antimicrobial efficacy of an aminobenzoate analog is not arbitrary; it is intrinsically linked to its chemical structure. Understanding these structure-activity relationships (SAR) is critical for designing more potent and selective drugs.
-
Chemical Modification: Simple modifications to the non-toxic PABA molecule can introduce potent antimicrobial properties. The formation of Schiff bases, for instance, has been shown to confer significant antibacterial and antifungal activity.[5] Generally, Schiff's bases of PABA tend to be more potent antimicrobial agents than its ester derivatives.[9]
-
Role of Substituents: The type and position of substituent groups on the aromatic ring play a crucial role.
-
Electron-withdrawing groups , such as halogens (e.g., bromo, chloro), often increase antimicrobial activity.[9][10] For example, a meta-bromo derivative was found to be particularly active against Bacillus subtilis, while a para-bromo derivative showed high activity against the fungi Candida albicans and Aspergillus niger.[9]
-
Bulky groups near the carboxyl or amino functionalities can sometimes decrease activity by sterically hindering the molecule's ability to bind to the target enzyme.[11]
-
-
Ionization: The ionization state of the molecule is a decisive factor for its incorporation into metabolic pathways. The lipophilic properties of the derivatives appear to be less critical for the rate of analogue formation in cell-free systems.[11]
Table 1: Summary of Key Structure-Activity Relationships for Aminobenzoate Analogs
| Structural Feature | General Impact on Antimicrobial Activity | Rationale / Example |
|---|---|---|
| Derivative Type | Schiff Bases > Esters | Schiff base formation often enhances biological activity.[9] |
| Substituent Nature | Electron-Withdrawing Groups (e.g., -Br, -Cl, -NO2) often enhance activity. | Increases the electrophilicity or alters the electronic distribution of the molecule, potentially improving target binding.[9] |
| Substituent Position | Position is critical and species-dependent. | m-Bromo derivative showed high activity against B. subtilis, while p-bromo was effective against fungi.[9] |
| Core Isomer | para-Aminobenzoic acid derivatives are the most widely studied and effective. | This structure most closely mimics the natural substrate PABA, making it an effective competitive inhibitor.[11] |
Comparative Antimicrobial Efficacy: A Quantitative Look
The true measure of an antimicrobial agent lies in its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[12]
Below is a comparative summary of MIC values reported for various aminobenzoate analogs against a panel of clinically relevant microorganisms. This data highlights the broad-spectrum potential of these compounds.
Table 2: Comparative MIC Values (µM) of Selected Aminobenzoate Analogs
| Compound Type / Derivative | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | A. niger (Fungus) | Reference |
|---|---|---|---|---|---|---|
| Schiff Base (General) | from 15.62 | - | - | from 7.81 | - | [5] |
| N'-(3-bromo benzylidene)... | - | 2.11 | - | - | - | [9] |
| N'-(3,4,5-trimethoxy... | 1.82 | - | - | - | - | [9] |
| N'-(3-methoxy-4-hydroxy... | - | - | 1.78 | - | - | [9] |
| p-Bromo Derivative | - | - | - | 1.81 | 1.81 |[9] |
Note: Lower MIC values indicate higher potency. Values are presented to illustrate the range of activity reported in the literature.
Experimental Protocols for Antimicrobial Assessment
To ensure reliable and reproducible results, standardized methodologies are paramount. Here, we detail two essential, self-validating protocols for assessing the antimicrobial activity of aminobenzoate analogs.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening. The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. An effective compound will inhibit microbial growth, creating a clear zone of inhibition around the well.[13][14][15]
Causality in Experimental Design: The choice of agar (e.g., Mueller-Hinton) ensures a standardized medium that does not interfere with the antimicrobial agent and supports robust microbial growth. A standardized inoculum concentration is critical for reproducibility, as a lawn that is too dense or too sparse will affect the size of the inhibition zone.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Pour 20-25 mL into sterile 100 mm Petri dishes and allow it to solidify completely.
-
Inoculum Preparation: Prepare a suspension of the target microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the prepared inoculum to create a uniform lawn.
-
Well Creation: Aseptically puncture the agar with a sterile cork borer (typically 6 mm in diameter) to create uniform wells.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the aminobenzoate analog solution (dissolved in a suitable solvent like DMSO) into each well.[15] Include a negative control (solvent only) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the well) in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.
Caption: Workflow for the Agar Well Diffusion Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining quantitative antimicrobial susceptibility.[16][17] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Causality in Experimental Design: Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC breakpoint accurately.[18] The inclusion of a positive growth control (no drug) validates that the medium and inoculum are viable, while a sterility control (no bacteria) ensures the medium is not contaminated.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the aminobenzoate analog in a suitable solvent. Create a series of two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to 2, mixed, and so on, to create the dilution series.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]
-
Plate Inoculation: Add 100 µL of the final standardized inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: Add 100 µL of inoculum to a well containing 100 µL of drug-free MHB.
-
Sterility Control: A well containing only 200 µL of sterile MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[16]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[12]
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
Aminobenzoate analogs represent a versatile and historically significant class of antimicrobial agents.[7] Through targeted chemical modifications, particularly the formation of Schiff bases and the strategic addition of electron-withdrawing substituents, novel derivatives with potent and broad-spectrum activity can be developed.[5][9] Their primary mechanism via the inhibition of the essential folate pathway remains a highly attractive target for selective toxicity against microorganisms.[4]
The data clearly indicates that these compounds are promising candidates for further development.[8] Future research should focus on optimizing the SAR to enhance potency and reduce potential toxicity. Further investigation is required to evaluate the safety and efficacy of the most promising PABA derivatives in clinical investigations and to fully elucidate the specific mechanisms of action for these novel compounds.[2][6]
References
- Agar well diffusion: Significance and symbolism. (2025, August 1). Google Vertex AI Search.
- Roland, S., et al. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
- Kumar, M., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Singh, R., et al. (n.d.).
- Dey, B. & Choudhury, S. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- What is the mechanism of Aminobenzoic acid? (2024, July 17).
- Wood, W. B. (n.d.). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PMC.
- Raza, A., et al. (n.d.).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). Google Vertex AI Search.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI.
- Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII). (n.d.).
- (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). Google Vertex AI Search.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- 14.3 Mechanisms of Antibacterial Drugs. (2016, November 1). Microbiology | OpenStax.
- Kaderabkova, N., et al. (2024, November 7).
- Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
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- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 4. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
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- 6. researchgate.net [researchgate.net]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
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- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
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- 13. wisdomlib.org [wisdomlib.org]
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- 17. researchgate.net [researchgate.net]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
"cytotoxicity comparison of substituted aminobenzoate compounds"
Title: Cytotoxicity Comparison of Substituted Aminobenzoate Compounds: A Comprehensive Guide for Drug Discovery
Executive Summary
Aminobenzoic acid isomers—specifically para-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid)—are foundational building blocks in medicinal chemistry. While the baseline aminobenzoate scaffold is relatively non-toxic, strategic functionalization of the amino and carboxyl groups transforms these precursors into potent cytotoxic agents. By synthesizing Schiff bases, benzamides, or halogenated derivatives, researchers can fine-tune lipophilicity, target affinity, and cellular permeability. This guide objectively compares the cytotoxicity of various substituted aminobenzoate compounds, exploring their structure-activity relationships (SAR), mechanisms of action, and standardized experimental protocols for in vitro validation.
Structural Drivers of Cytotoxicity
The pharmacological shift from a benign vitamin precursor to a cytotoxic agent relies heavily on the causality of chemical substitutions. Specific modifications dictate how the molecule interacts with cellular machinery:
-
Schiff Bases (Imine Derivatives): Condensing PABA with aromatic aldehydes (such as salicylaldehydes or 5-nitrofurfural) yields Schiff bases that exhibit notable cytotoxicity against HepG2 (liver cancer) cell lines, frequently achieving IC50 values ≥ 15.0 µM (1)[1]. The electrophilic nature of the imine bond enhances the molecule's ability to intercalate with biological targets and disrupt cellular redox balances.
-
Benzamide Derivatives: Amidation of the carboxyl group significantly increases the compound's lipophilicity, facilitating passive diffusion across the phospholipid bilayer. Specific benzamide derivatives of PABA have demonstrated potent anticancer activity with IC50 values as low as 4.53 µM, outperforming standard chemotherapeutics like 5-Fluorouracil in targeted assays (2)[2].
-
Alkyl-Benzamides and Kinase Inhibition: Incorporating alkyl groups (e.g., hexyl or octyl chains) into the 2-aminobenzoate scaffold creates hydrophobic interactions essential for binding to the Polo-like kinase 1 (PLK1) Polo Box Domain (PBD). This targeted inhibition disrupts the cell cycle, leading to programmed cell death with EC50 values around 17.0 µM, while maintaining minimal non-specific cytotoxicity (3)[3].
-
Quinazolinone Precursors: Methyl 2-aminobenzoate derivatives are crucial precursors for quinazolinone-based compounds. When evaluated for off-target cytotoxicity on human foreskin fibroblasts (HFFs), these derivatives often show a highly favorable safety profile (CC50 > 50 µM), ensuring that their primary antimicrobial or targeted cytotoxic effects remain selective (4)[4].
Comparative Cytotoxicity Profiles
To objectively evaluate the performance of these derivatives, Table 1 summarizes the quantitative cytotoxicity data across different structural classes and cell lines.
Table 1: Comparative Cytotoxicity (IC50/EC50) of Substituted Aminobenzoate Derivatives
| Compound Class | Specific Derivative / Modification | Cell Line / Target | IC50 / EC50 (µM) | Primary Mechanism |
| PABA Schiff Base | Salicylaldehyde-PABA conjugate | HepG2 (Liver Cancer) | ~ 15.0 | Redox disruption / Apoptosis |
| PABA Benzamide | N-substituted PABA benzamide | MCF-7 (Breast Cancer) | 28.3 ± 5.1 | Proliferation inhibition |
| PABA Benzamide | Halogenated PABA benzamide | HCT-116 (Colon Cancer) | 21.3 ± 4.1 | Proliferation inhibition |
| Alkyl-Benzamide | Octyl-substituted 2-aminobenzoate | PLK1 expressing cells | 17.0 | PLK1 PBD Inhibition |
| Quinazolinone deriv. | 2-(Piperazin-1-yl)quinazolin-4-one | HFFs (Fibroblasts) | 59.2 - 285.0 (CC50) | Selective toxicity screening |
Note: Lower IC50/EC50 values indicate higher potency. CC50 represents the cytotoxic concentration causing 50% viability reduction in healthy control cells.
Mechanisms of Action: Targeted Pathway Disruption
The cytotoxicity of substituted aminobenzoates is rarely due to non-specific membrane lysis; rather, it is driven by targeted interactions with intracellular signaling pathways. A prominent example is the inhibition of the PLK1 Polo Box Domain by alkyl-substituted 2-aminobenzoates. By binding to the PBD, these compounds prevent PLK1 from localizing to the kinetochores during mitosis. This specific inhibition triggers G2/M cell cycle arrest, subsequently activating the apoptotic cascade.
Mechanism of substituted aminobenzoate-induced apoptosis via PLK1 inhibition.
Experimental Methodology: Standardized Cytotoxicity Profiling
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated using a self-validating protocol. The following step-by-step methodology outlines a standard CCK-8 (Cell Counting Kit-8) assay.
Expertise Insight: The CCK-8 assay is preferred over the traditional MTT assay for aminobenzoate derivatives because it produces a water-soluble formazan dye. This eliminates the need for toxic solubilization steps (like DMSO or SDS), reducing experimental noise and preserving the integrity of the absorbance readings[4].
Protocol: CCK-8 Viability Assay for Aminobenzoate Derivatives
-
Cell Culturing & Seeding:
-
Culture target cells (e.g., HepG2, MCF-7, or HFFs for control) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells in the exponential growth phase and seed them into a 96-well plate at a density of
cells/well in 100 µL of media. -
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for monolayer adhesion.
-
-
Compound Preparation & Treatment:
-
Dissolve the substituted aminobenzoate compound in cell-culture grade DMSO to create a 10 mM stock solution.
-
Perform 2-fold serial dilutions in complete DMEM to achieve final treatment concentrations (e.g., 1.56 µM to 200 µM).
-
Self-Validating Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity from skewing the data.
-
Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include blank wells (media + CCK-8, no cells) and control wells (cells + vehicle).
-
-
Incubation & Assay Development:
-
Incubate the treated plates for the desired exposure time (typically 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for an additional 1 to 4 hours at 37°C. Monitor the color change from faint yellow to orange.
-
-
Quantification & Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the formula:
. -
Determine the IC50 value using non-linear regression analysis (e.g., four-parameter logistic curve) in statistical software.
-
Experimental workflow for in vitro cytotoxicity profiling of aminobenzoates.
Conclusion
Substituted aminobenzoate compounds represent a highly tunable class of molecules in drug discovery. While the parent PABA and anthranilic acid structures are benign, strategic modifications—such as the formation of Schiff bases or alkyl-benzamides—can dramatically shift their pharmacological profile toward potent, targeted cytotoxicity. By utilizing standardized viability assays and understanding the underlying structural drivers, researchers can effectively optimize these scaffolds for novel chemotherapeutic applications.
References
-
Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: nih.gov (Biomolecules) URL: [Link]
-
Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: nih.gov (Pharmaceuticals) URL: [Link]
-
Title: Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE Source: nih.gov (Bioorganic & Medicinal Chemistry) URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
"hydrolysis rates of ortho, meta, and para-aminobenzoate esters"
An In-Depth Technical Guide to the Hydrolysis Rates of Ortho, Meta, and Para-Aminobenzoate Esters
Introduction
Ester hydrolysis is a fundamental chemical reaction with profound implications in pharmacology, materials science, and synthetic chemistry. For drug development professionals, understanding the stability of ester-containing molecules is paramount, as it dictates shelf-life, metabolic pathways, and the design of prodrugs.[1][2] The aminobenzoate esters, existing as ortho, meta, and para isomers, present a classic case study in how substituent positioning can dramatically alter reaction kinetics. This guide provides a comparative analysis of the hydrolysis rates of these three isomers, grounded in mechanistic principles and supported by experimental evidence. We will dissect the electronic and steric factors at play and provide a validated protocol for empirical rate determination.
The Underlying Chemistry: Factors Governing Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base. The rate of this reaction is fundamentally dependent on the electrophilicity of the carbonyl carbon and the stability of the transition state. In the context of aminobenzoate esters, the position of the amino (-NH₂) group dictates the interplay of several key effects:
-
Electronic Effects : The amino group exerts both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The +R effect increases electron density at the carbonyl carbon, reducing its electrophilicity and slowing hydrolysis. Conversely, the -I effect decreases electron density, increasing electrophilicity and accelerating hydrolysis. The relative influence of these effects is highly dependent on the isomer.
-
Steric Hindrance : A substituent in the ortho position can physically obstruct the approach of a nucleophile (a water molecule or hydroxide ion) to the carbonyl center, a phenomenon known as steric hindrance.[3]
-
Intramolecular Catalysis : A neighboring functional group can directly participate in the reaction mechanism, often leading to a significant rate enhancement. This is a critical factor for the ortho isomer.
Comparative Analysis of Hydrolysis Rates
The positional isomerism of the amino group leads to a stark and instructive difference in hydrolysis rates. The general observed order of reactivity is:
Ortho >> Meta > Para
This hierarchy is a direct consequence of the unique mechanistic pathways available to each isomer.
ortho-Aminobenzoate Esters: The Power of Intramolecular Catalysis
The most striking feature of ortho-aminobenzoate ester hydrolysis is its remarkably accelerated rate. Experimental data reveals that these esters hydrolyze 50 to 100 times faster than their para-substituted counterparts in the pH-independent region (approximately pH 4 to 8).[4][5]
This dramatic rate enhancement is not due to conventional electronic effects. Instead, it is the result of intramolecular general base catalysis .[5] The ortho-amino group is perfectly positioned to act as a proton shuttle. It abstracts a proton from an attacking water molecule in the transition state, thereby increasing the water's nucleophilicity and facilitating its attack on the adjacent ester carbonyl. This mechanism provides a low-energy pathway for hydrolysis that is unavailable to the meta and para isomers.
It is important to note that the amino group acts as a general base catalyst rather than a direct nucleophile. Nucleophilic attack by the amine would require the formation of a highly strained four-membered ring intermediate, which is energetically unfavorable.
para-Aminobenzoate Esters: Deactivation by Resonance
In the para isomer, the amino group's potent electron-donating resonance effect (+R) is fully expressed. This effect transmits electron density through the benzene ring directly to the carbonyl group, which significantly reduces the carbonyl carbon's partial positive charge. This deactivation makes the ester less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. The result is a substantially slower hydrolysis rate compared to both the ortho and meta isomers.
meta-Aminobenzoate Esters: Activation by Induction
For the meta isomer, the resonance effect (+R) of the amino group does not extend to the carbonyl carbon. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its electrophilicity and making it more reactive towards nucleophiles than the para isomer. While faster than the para isomer, its hydrolysis rate is orders of magnitude slower than the ortho isomer, as it lacks the intramolecular catalytic pathway.
Data Presentation: Relative Hydrolysis Rates
The following table summarizes the qualitative and quantitative differences in the hydrolysis rates of the aminobenzoate ester isomers based on published data.
| Isomer Position | Primary Influencing Factor | Relative Hydrolysis Rate (krel) | Mechanistic Rationale |
| Ortho | Intramolecular General Base Catalysis | ~50-100 | The neighboring amino group activates a water molecule, providing a highly efficient, low-energy pathway for hydrolysis.[5] |
| Meta | Inductive Effect (-I) | > 1 | The -I effect withdraws electron density, increasing the carbonyl's electrophilicity. The +R effect does not influence the reaction center. |
| Para | Resonance Effect (+R) | 1 (Reference) | The +R effect donates electron density to the carbonyl group, decreasing its electrophilicity and slowing the reaction rate. |
Note: The relative rates are based on the para isomer as the reference point. Specific rate constants are highly dependent on the ester group, pH, temperature, and solvent system.
Visualization of Mechanisms and Effects
General Hydrolysis Mechanisms
The following diagram illustrates the fundamental pathways for base-catalyzed and acid-catalyzed ester hydrolysis.
Caption: General mechanisms for base- and acid-catalyzed ester hydrolysis.
Intramolecular Catalysis in ortho-Aminobenzoate Esters
This diagram details the key mechanistic advantage of the ortho isomer.
Caption: Intramolecular general base catalysis by the ortho-amino group.
Electronic Effects in Meta vs. Para Isomers
This visualization explains the differential impact of the amino group's electronic effects.
Caption: Contrasting electronic effects in the meta and para isomers.
Experimental Protocol: Determining Hydrolysis Rate by Titrimetry
This protocol describes a self-validating system for measuring the rate of acid-catalyzed hydrolysis. The production of carboxylic acid is monitored by titration with a standardized base.
I. Materials and Reagents
-
Aminobenzoate ester (ortho, meta, or para)
-
Hydrochloric acid (HCl), 1 M (catalyst)
-
Sodium hydroxide (NaOH), 0.1 M, standardized solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice bath
-
Thermostatic water bath
-
Conical flasks (100 mL and 250 mL)
-
Pipettes (5 mL, 10 mL)
-
Burette (50 mL)
-
Stopwatch
II. Experimental Procedure
-
Preparation of Reaction Mixture :
-
Place 50 mL of 1 M HCl solution into a 100 mL conical flask.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 40 °C) and allow it to equilibrate for at least 10 minutes.
-
Separately, bring a flask containing the aminobenzoate ester to the same temperature.
-
-
Initiation of Reaction (t=0) :
-
Pipette 5 mL of the pre-heated ester into the flask containing the HCl.
-
Start the stopwatch immediately upon adding the ester. Swirl the flask to ensure thorough mixing. This is time zero.
-
-
Titration at t=0 :
-
Immediately after mixing, pipette a 5 mL aliquot of the reaction mixture into a 250 mL conical flask containing ~50 mL of ice-cold deionized water. The cold water effectively quenches the reaction.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record this initial burette reading as V₀. This volume corresponds to the initial amount of HCl catalyst.
-
-
Sampling at Time Intervals :
-
At regular intervals (e.g., 10, 20, 30, 45, 60, 90 minutes), withdraw a 5 mL aliquot from the reaction flask.
-
Quench each aliquot immediately in a separate flask containing ~50 mL of ice-cold water.
-
Titrate each quenched sample with 0.1 M NaOH as described in step 3. Record the volume of NaOH used at each time point (Vₜ).
-
-
Infinite Time Reading (V∞) :
-
To determine the volume of NaOH required for complete hydrolysis, heat a final 5 mL aliquot of the reaction mixture in a sealed tube in the water bath for an extended period (e.g., 2-3 hours) to drive the reaction to completion.
-
Cool the sample, quench it in ice-cold water, and titrate as before. Record this volume as V∞.
-
III. Data Analysis and Causality
The choice of a titrimetric method provides a direct measure of the product (carboxylic acid) formed over time. The rate constant (k) for this pseudo-first-order reaction can be determined graphically.
-
Calculations : The amount of carboxylic acid produced at time t is proportional to (Vₜ - V₀), and the initial concentration of the ester is proportional to (V∞ - V₀). The concentration of ester remaining at time t is proportional to (V∞ - Vₜ).
-
Graphical Analysis : According to the integrated rate law for a first-order reaction: ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀)
Plot ln(V∞ - Vₜ) on the y-axis against time (t) on the x-axis. The data should yield a straight line.
-
Determining the Rate Constant : The slope of this line is equal to -k. Therefore, the rate constant for the hydrolysis reaction is the negative of the slope.[6] A linear plot validates the assumption of first-order kinetics under these conditions.
Conclusion
The hydrolysis rates of aminobenzoate esters are not uniform; they are exquisitely controlled by the position of the amino substituent. The ortho isomer stands apart, exhibiting a dramatically enhanced rate due to efficient intramolecular general base catalysis. In contrast, the meta and para isomers are governed by a classical tug-of-war between inductive and resonance effects, with the resonance-deactivated para isomer hydrolyzing the slowest. This understanding is not merely academic; it provides a predictive framework for designing molecules with tailored stability, a crucial consideration in the development of pharmaceuticals and other advanced materials.
References
-
Fife, T. H., & Singh, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179–3183. [Link]
-
ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]
-
Fife, T. H., & Singh, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]
-
THDC Institute of HydroPower Engineering and Technology. (n.d.). To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. Lab Contributed by THDC. [Link]
-
Evans, C. G., & Thomas, J. D. R. (1971). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 1502. [Link]
- Červený, L., et al. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
-
Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
-
de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 765-776. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23–49.
-
ResearchGate. (2010). Experiment No. 8. [Link]
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCCC 2001, Volume 66, Issue 5, Abstracts pp. 770-784 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erpjietuniverse.in [erpjietuniverse.in]
"theoretical vs. experimental spectral data for aminobenzoic acids"
Theoretical vs. Experimental Spectral Data for Aminobenzoic Acids: A Comprehensive Comparison Guide
As an application scientist bridging the gap between computational chemistry and benchtop analysis, I routinely encounter discrepancies between theoretical models and experimental spectral data. For drug development professionals and materials scientists working with aminobenzoic acids (ABAs)—specifically the ortho (2-ABA), meta (3-ABA), and para (4-ABA) isomers—these discrepancies are not errors. Rather, they are the spectroscopic signatures of real-world intermolecular interactions.
This guide objectively compares theoretical Density Functional Theory (DFT) predictions with experimental bench data (FT-IR, Raman, NMR, and Photoelectron Spectroscopy). By understanding the causality behind these spectral shifts, researchers can establish a self-validating analytical framework for structural characterization.
The Causality of Theoretical-Experimental Synergy
Why must we utilize both theoretical and experimental approaches?
The Experimental Reality: Experimental spectra of ABAs in the solid state are heavily dictated by crystal packing. For example, the α-polymorph of para-aminobenzoic acid (PABA) exhibits strong intermolecular N–H···O hydrogen bonds and carboxylic acid dimers[1]. These interactions alter bond force constants, shifting vibrational frequencies and altering electronic environments. Furthermore, polymorphic variations—such as the enantiotropically related polymorphs of m-aminobenzoic acid—yield distinct ATR-FTIR and Raman fingerprints depending on the crystallization solvent[2].
The Theoretical Baseline: Theoretical models, typically calculated in the gas phase or via implicit solvent models, represent an idealized, isolated molecule. By comparing this idealized baseline to the experimental reality, we can isolate, assign, and quantify the energy of specific intermolecular forces. Recent advancements in 3 have further synchronized theory and experiment, using Time-Dependent DFT to accurately model the vibrational structures of gas-phase ABA isomers[3].
Workflow Visualization
The following diagram illustrates the self-validating loop between benchtop acquisition and computational modeling.
Fig 1. Synergistic workflow of experimental spectroscopy and DFT modeling.
Quantitative Spectral Comparison
To effectively utilize ABAs in drug design, researchers must account for the scaling factors required to align DFT harmonic oscillator approximations with anharmonic experimental realities.
Table 1: Vibrational Spectroscopy (FT-IR & Raman) of p-ABA
Note: Theoretical data is typically calculated at the B3LYP/6-311++G(d,p) level. A standard scaling factor of ~0.96 is applied to correct for anharmonicity.
| Vibrational Mode | Experimental (Solid, cm⁻¹) | Theoretical (Gas-Phase, cm⁻¹) | Causality of Discrepancy |
| C=O Stretching | ~1662 - 1670 | ~1740 (Unscaled) | Strong intermolecular H-bonding in the solid-state carboxylic dimers significantly weakens the C=O bond, lowering the frequency[4]. |
| N-H Asym. Stretch | ~3460 | ~3650 (Unscaled) | Intermolecular N-H···O interactions in the crystal lattice elongate the N-H bond[4]. |
| Ring Breathing (Raman) | ~845 | ~855 (Unscaled) | The rigid aromatic ring is less susceptible to crystal packing effects, resulting in tighter alignment between theory and experiment. |
Table 2: NMR Chemical Shifts (¹³C) of Aminobenzoic Acids
Comparing experimental solution-state NMR (DMSO-d6) with theoretical GIAO-DFT predictions.
| Carbon Position | Exp. Shift (ppm) | Calc. Shift (ppm) | Mechanistic Rationale |
| C(8) - Carboxyl | ~168.9 | ~168.6 | Highly deshielded due to the electron-withdrawing nature of the two electronegative oxygen atoms[4]. |
| C(1) - Amino-linked | ~153.1 | ~157.5 | Resonance effects from the amino group's lone pair dictate the electronic environment. |
| C(2,6) - Ortho to NH₂ | ~114.9 | ~114.7 | Electron donation from the amino group shields these ortho positions, shifting them upfield. |
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, both the computational and experimental workflows must be executed as a closed, self-validating system.
Protocol A: Computational Modeling (Theoretical Baseline)
-
Geometry Construction: Build the initial 3D structures of the ABA isomers (ortho, meta, para) using molecular visualization software (e.g., GaussView).
-
Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: B3LYP incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT, providing highly accurate geometries for conjugated aromatic systems. The diffuse functions ("++") are critical for accurately modeling the lone pairs on nitrogen and oxygen.
-
-
Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry.
-
Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.
-
-
NMR Shielding Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors.
-
Causality: GIAO ensures that the calculated NMR shifts are independent of the gauge origin, which is mandatory for accurate chemical shift prediction.
-
Protocol B: Spectral Acquisition (Experimental Reality)
-
Sample Preparation:
-
For FT-IR: Prepare a KBr pellet. Causality: KBr is IR-transparent and minimizes moisture absorption, which would otherwise obscure the critical O-H and N-H stretching regions (3200–3600 cm⁻¹).
-
For NMR: Dissolve the ABA sample in DMSO-d6. Causality: DMSO is a strong hydrogen-bond acceptor that disrupts the solid-state carboxylic dimers, yielding solvated monomers that more closely approximate the gas-phase theoretical models.
-
-
Vibrational Acquisition: Record FT-IR (4000–400 cm⁻¹) and FT-Raman spectra.
-
Causality: These techniques are governed by complementary selection rules. FT-IR is highly sensitive to changes in the dipole moment (ideal for C=O and O-H bonds), while Raman excels at detecting changes in polarizability (ideal for symmetric aromatic ring modes)[4].
-
-
Data Correlation: Overlay the scaled theoretical spectra with the experimental data. Assign peaks based on the calculated potential energy distribution (PED) of the vibrational modes.
Advanced Mechanistic Insights: Beyond Routine Spectroscopy
For researchers pushing the boundaries of materials science, routine IR and NMR are often supplemented with advanced core-level techniques. Recent studies have successfully combined1 with CASTEP DFT to probe the unoccupied valence states of the α-polymorph of PABA[1]. Because NEXAFS is exquisitely sensitive to variations in intermolecular bonding, this combination provides an unprecedented, incisive look at the π–π stacking and hydrogen-bonded networks that define the macroscopic properties of aminobenzoic acid crystals.
References
- Samsonowicz, M., et al. "Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids." Journal of Molecular Structure, 2005.
- Veteläinen, O., et al. "Valence photoelectron spectra of aminobenzoic acid molecules: a combined theoretical and experimental study." Journal of Physics B: Atomic Molecular and Optical Physics, 2024.
- Stevens, J. S., et al. "Incisive Probing of Intermolecular Interactions in Molecular Crystals: Core Level Spectroscopy Combined with Density Functional Theory.
- "Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs.
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A Senior Application Scientist's Guide to Benchmarking Aminobenzoate Precursors in Synthesis
Introduction: The Critical Role of Precursor Selection in Aminobenzoate Synthesis
Aminobenzoic acids and their derivatives are foundational pillars in the pharmaceutical, dye, and polymer industries.[1] As a class of compounds, they form the structural core of numerous therapeutic agents, including local anesthetics like benzocaine, anti-inflammatory drugs, and antimicrobial agents.[2][3] The versatility of the aminobenzoate scaffold, which allows for chemical modification at both its amino and carboxyl groups, makes it an invaluable building block in drug discovery.[2][4]
The efficacy, cost, and environmental impact of synthesizing these vital compounds are fundamentally tied to the choice of the initial precursor. Researchers and process chemists are faced with a critical decision: which synthetic route offers the optimal balance of yield, purity, scalability, and sustainability? This guide provides an in-depth, objective comparison of the primary precursors used in aminobenzoate synthesis, supported by experimental data and detailed protocols. We will dissect the causality behind experimental choices, moving beyond simple procedural lists to offer field-proven insights for professionals in drug development and chemical synthesis.
Comparative Analysis of Primary Synthetic Routes
The synthesis of aminobenzoates is dominated by three major precursor classes: nitroaromatics, halo-aromatics, and, more recently, renewable bio-feedstocks. Each pathway presents a unique profile of advantages and challenges.
The Workhorse Route: Reduction of Nitrobenzoic Acids
This is arguably the most traditional and well-established method for producing aminobenzoic acids. The core of this process is the chemical reduction of a nitro group (-NO₂) to an amine group (-NH₂).
-
Causality of Choice: Nitrobenzoic acids are often chosen for their ready availability and the high efficiency of the reduction reaction. The transformation is chemically straightforward and highly selective, leading to excellent yields and purities, particularly when using catalytic hydrogenation.[5] This method's reliability makes it a cornerstone for industrial-scale production.[6]
-
Performance Metrics: The catalytic hydrogenation of nitrobenzoic acids, typically employing a Palladium on Carbon (Pd/C) catalyst, is highly effective. Yields consistently exceed 95%, with product purity often reaching above 99% as determined by HPLC.[5][6][7] The reaction conditions are relatively mild, generally requiring temperatures of 60-70°C and hydrogen pressures of 1-4 MPa.[6][8]
-
Limitations & Considerations: The primary drawback lies in the handling of nitro-aromatic compounds, which can be energetic materials, and the use of high-pressure hydrogen gas, which requires specialized reactor equipment. While efficient, the reliance on precious metal catalysts like palladium can impact cost, though catalyst loading is typically low and can be recycled.[7]
The Versatility of Cross-Coupling: Halo-Aromatic Precursors
Modern organic synthesis has been revolutionized by palladium and copper-catalyzed cross-coupling reactions. For aminobenzoate synthesis, this involves coupling a halo-aromatic precursor (e.g., a chlorobenzoic or bromobenzoic acid) with an amine source.
-
Causality of Choice: This route is favored for its remarkable versatility and functional group tolerance, allowing for the synthesis of a vast array of N-substituted aminobenzoate derivatives in a single step.[9] Methods like the Buchwald-Hartwig amination and Ullmann condensation are central to this approach.[9][10]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the gold standard for C-N bond formation due to its broad substrate scope and high efficiency, with reported yields of up to 99%.[8][9] It operates under milder conditions than traditional methods. However, the cost of palladium catalysts and the specialized, often air-sensitive phosphine ligands required can be a significant factor for large-scale synthesis.[11][12]
-
Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction is more cost-effective due to the lower price of copper.[10] Traditional Ullmann conditions are notoriously harsh, requiring very high temperatures (>200°C).[10][13] However, modern advancements using ligands such as 1,2-diamines have enabled these reactions to proceed under more moderate conditions, including through microwave irradiation.[8][14]
The Green Frontier: Biosynthesis from Renewable Precursors
Emerging as a sustainable alternative, the biosynthesis of aminobenzoates leverages engineered microorganisms to convert simple, renewable feedstocks like glucose into the desired products.[1]
-
Causality of Choice: This approach is driven by the principles of green chemistry. It avoids the use of toxic petroleum-derived precursors, harsh solvents, and heavy metal catalysts, reducing the overall environmental footprint of the synthesis.[1][15] The reactions occur in water under ambient conditions.
-
Performance Metrics: In engineered microbes like Saccharomyces cerevisiae or E. coli, p-aminobenzoic acid (PABA) is synthesized from the central metabolite chorismate via the shikimate pathway.[1][16] While promising, current reported titers (e.g., up to 14 g/L) are generally lower than the outputs of optimized chemical syntheses.[1]
-
Limitations & Considerations: The primary challenges are in metabolic engineering and process optimization to increase yields and product titers to economically competitive levels. Downstream processing to isolate the pure product from the fermentation broth can also be complex. However, for high-value applications or where sustainability is a primary driver, this route holds immense potential.
Data-Driven Performance Comparison
The selection of a precursor is a multi-faceted decision. The following table summarizes key performance indicators based on published experimental data to facilitate an objective comparison.
| Precursor Type | Synthetic Method | Typical Yield (%) | Typical Purity (%) | Key Conditions & Catalysts | Advantages | Disadvantages |
| Nitrobenzoic Acid | Catalytic Hydrogenation | >96%[5][7] | >99%[5][6] | 60-70°C, 1-4 MPa H₂, Pd/C catalyst[6][8] | High yield & purity, mature technology, cost-effective at scale. | Use of pressurized H₂, energetic precursors, precious metal catalyst. |
| Halo-benzoic Acid | Buchwald-Hartwig Amination | Up to 99%[8] | High | 80-110°C, Pd(OAc)₂ with phosphine ligands (e.g., BINAP)[11] | Excellent versatility, broad substrate scope, mild conditions. | High cost of Pd catalyst and specialized ligands.[17] |
| Halo-benzoic Acid | Ullmann Condensation | Up to 99%[8] | High | >100°C (Microwave), CuI with diamine ligands[8][14] | Lower catalyst cost (Copper), good for specific substrates. | Often requires higher temperatures than Pd-catalysis.[10] |
| Glucose/Glycerol | Biosynthesis (Fermentation) | Titer-dependent (e.g., 5-14 g/L)[1] | High (post-purification) | Ambient temp & pressure, Engineered E. coli or S. cerevisiae[1][16] | Green & sustainable, uses renewable feedstocks, safe conditions. | Lower yields currently, complex downstream processing. |
Visualizing the Synthetic Landscape
To better understand the decision-making process and reaction pathways, the following diagrams illustrate key workflows and mechanisms.
Caption: A generalized workflow for comparing precursor efficacy.
Caption: Reaction pathway for a key nitroaromatic reduction.
Caption: The catalytic cycle for C-N bond formation.
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure they can be reliably executed and validated.
Protocol 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation
This protocol outlines the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst, adapted from established industrial methods.[5][6][8]
-
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
Deionized water
-
5% Palladium on Carbon (Pd/C) catalyst (0.5-1% by weight of the nitro-compound)[7]
-
Hydrogen gas (H₂)
-
37% Hydrochloric acid (HCl)
-
-
Procedure:
-
Preparation: In a beaker, prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water. The amount of water should be approximately 3-4 times the mass of the 4-nitrobenzoic acid.[6]
-
Reaction Setup: Transfer the solution to a high-pressure hydrogenation reactor. Carefully add the 5% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reactor. Purge the system first with nitrogen gas (3 times) and then with hydrogen gas (2 times). Pressurize the reactor with hydrogen to 1-2 MPa and heat the mixture to 60-70°C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake, which typically takes 2-4 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH reaches ~3-4. The 4-aminobenzoic acid product will precipitate as a white or off-white solid.[5]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The expected yield is >95% with >99% purity.[5][6]
-
Protocol 2: Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acid (Ullmann-type Reaction)
This protocol describes a modern approach to the Ullmann condensation for synthesizing N-aryl anthranilic acids, which are important aminobenzoate derivatives.[8]
-
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
Aromatic amine (e.g., Aniline) (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (ligand) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene or DMF (solvent)
-
-
Procedure:
-
Reaction Setup: To a microwave reaction vessel, add the 2-chlorobenzoic acid, the aromatic amine, CuI, N,N'-dimethylethylenediamine, and potassium carbonate.
-
Solvent Addition: Add the solvent (e.g., Toluene) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for the specified time (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-aryl anthranilic acid.
-
Safety and Handling Considerations
-
Nitro-aromatics: These compounds should be handled with care as they can be toxic and are potentially explosive. Avoid shock, friction, and high temperatures.[18]
-
Halo-aromatics: These are generally stable but can be irritants. Handle in a well-ventilated area.[19]
-
Catalysts: Palladium and copper catalysts are flammable solids. Handle them in an inert atmosphere where possible to prevent ignition.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used.[20][21][22] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.[18]
Conclusion and Future Outlook
The synthesis of aminobenzoates offers a rich landscape of chemical strategies, each with a distinct profile of performance, cost, and sustainability.
-
For large-scale, cost-effective production of simple aminobenzoic acids, the catalytic hydrogenation of nitrobenzoic acids remains the dominant and most efficient method, delivering high yields and exceptional purity.[5][6]
-
For creating diverse libraries of complex N-aryl aminobenzoates in research and drug development, the Buchwald-Hartwig amination offers unparalleled versatility and scope, albeit at a higher catalyst cost.[9][12] The Ullmann condensation provides a more economical, copper-based alternative that is increasingly viable due to modern ligand and protocol developments.[8][10]
-
Looking forward, biosynthesis represents the future of sustainable chemical production.[1] While currently at a lower technological readiness level for bulk production, continued advances in synthetic biology and metabolic engineering are poised to make it a competitive and environmentally superior route in the years to come.
The ultimate choice of precursor depends on the specific goals of the synthesis: scale, molecular complexity, cost constraints, and sustainability targets. By understanding the underlying chemistry and performance metrics of each pathway, researchers and drug development professionals can make informed decisions that optimize their synthetic endeavors.
References
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
- Efficacy comparison of different catalysts for aminobenzo
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Buchwald–Hartwig amin
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
- A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Deriv
- Hydrogenation of nitrobenzoic acids.
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Application Notes and Protocols: Synthesis of Aminobenzoate Deriv
- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Ullmann condens
- Material Safety Data Sheet - Methyl 4-aminobenzo
- A Comparative Analysis of p-Aminobenzoic Acid and (4-Aminobenzoyl)-L-glutamic Acid: A Guide for Researchers. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald-Hartwig Amin
- 4-Aminobenzoic acid - Safety D
- Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.
- Safety Data Sheet: Ethyl 4-aminobenzo
- Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH.
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Investigation for the easy and efficient synthesis of 1H-benzo[d][1][23]oxazine-2,4-diones. Springer.
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Organic Chemistry Portal.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae. PMC.
- Reduction of nitrobenzoic acid.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Selective reduction of aromatic nitro compounds: ethyl 4-aminobenzo
- Comparative analysis of the cost-effectiveness of different synthetic routes. Benchchem.
- Ullmann Coupling & other Cu C
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- Ullmann Reaction. Thermo Fisher Scientific.
- Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis.
- Ullmann Reaction. Organic Chemistry Portal.
- Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
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Comprehensive Comparison Guide: In Vitro vs. In Silico Methodologies for Aminobenzoate Derivatives
Executive Summary
Para-aminobenzoic acid (PABA) and its derivatives (aminobenzoates) are foundational scaffolds in medicinal chemistry, extensively utilized in the development of antimicrobial agents, cholinesterase inhibitors, and modulators of glutathione-related enzymes[1]. As a Senior Application Scientist, I frequently observe that relying solely on computational predictions or empirical testing in isolation leads to high attrition rates in drug development. This guide provides an objective, data-driven comparison of in silico modeling versus in vitro biological validation, demonstrating how their integration forms a self-validating system for optimizing aminobenzoate derivatives.
Workflow Visualization
Fig 1. Synergistic workflow integrating in silico screening with in vitro validation.
Part 1: In Silico Methodologies (Predictive Power)
Overview & Causality
Computational (in silico) approaches, such as molecular docking and Molecular Dynamics (MD) simulations, are employed to predict the binding affinity and spatial orientation (pose) of aminobenzoate derivatives within a target receptor's active site. The causality here is structural: the carboxyl and amino groups of PABA derivatives act as critical hydrogen bond donors/acceptors. By simulating these interactions virtually, researchers can eliminate sterically clashing or low-affinity compounds prior to resource-intensive chemical synthesis[2].
Self-Validating Protocol: High-Throughput Virtual Screening (HTVS) & Docking
To ensure trustworthiness, this protocol incorporates a redocking step of the native co-crystallized ligand to calculate the Root Mean Square Deviation (RMSD), validating the scoring function's accuracy before screening novel derivatives.
-
Ligand Preparation : Generate 3D conformations of the aminobenzoate library at physiological pH (7.4) using tools like LigPrep. Ensure proper ionization states (e.g., carboxylate anion formation).
-
Protein Preparation : Retrieve the high-resolution crystal structure of the target (e.g., Acetylcholinesterase) from the Protein Data Bank[2]. Strip water molecules, add polar hydrogens, and assign Kollman partial charges.
-
Grid Generation & Validation : Define a receptor grid box centered on the target's catalytic triad. Control Step : Redock the native ligand; an RMSD < 2.0 Å validates the grid parameters.
-
Docking Execution : Run the docking algorithm (e.g., AutoDock Vina). The scoring function estimates the free energy of binding (ΔG) in kcal/mol, prioritizing compounds with strong π-π stacking against aromatic residues and robust H-bonding.
Part 2: In Vitro Methodologies (Empirical Validation)
Overview & Causality
While in silico models provide atomic-level hypotheses, they often fail to account for biological complexities such as solvent dynamics, membrane permeability, and enzyme conformational flexibility. In vitro kinetic assays are mandatory to empirically determine the exact mechanism of action (e.g., competitive vs. non-competitive inhibition) and validate the computational predictions[3].
Self-Validating Protocol: Enzyme Kinetic Assay (e.g., Glutathione Reductase Inhibition)
This protocol utilizes positive and negative controls to ensure background noise and solvent effects do not skew the kinetic data.
-
Reagent Preparation : Prepare serial dilutions of the synthesized aminobenzoate hits (0.1 μM to 100 μM) in DMSO. Control Step : Ensure final DMSO concentration remains <1% in the assay buffer to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation : Incubate the target enzyme (e.g., purified human Glutathione Reductase) with the aminobenzoate inhibitor for 15 minutes at 37°C to achieve binding equilibrium[3].
-
Reaction Initiation : Add the specific substrate (oxidized glutathione and NADPH) alongside a chromogenic reagent (e.g., DTNB).
-
Kinetic Measurement : Continuously monitor absorbance at 412 nm using a microplate reader over 10 minutes to capture the linear phase of the reaction.
-
Data Analysis : Calculate the initial velocity (V0). Generate Lineweaver-Burk plots to determine the inhibition constant (Ki) and confirm the inhibition modality.
Part 3: Comparative Performance Data
The true value of evaluating aminobenzoate derivatives emerges when comparing predictive computational scores against empirical kinetic data. The table below summarizes recent findings where in silico predictions were directly validated by in vitro assays.
| Compound Class / Derivative | Target Enzyme / Pathogen | In Silico Findings (Predictive) | In Vitro Findings (Empirical) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Lowest binding energy; strong H-bonding predicted at the enzyme's H-site. | Ki = 0.325 ± 0.012 μM (Potent inhibition validated)[3] |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-Transferase (GST) | Moderate binding affinity; steric hindrance noted in docking poses. | Ki = 92.41 ± 22.26 μM (Weak inhibition validated)[3] |
| Carboxamide-based p-aminobenzoic acid | Acetylcholinesterase (AChE) | Consensual interactions mapped at the peripheral anionic site. | Ki = 0.041 ± 0.60 μM (Non-competitive inhibition)[2] |
| 4-acetamido-3-aminobenzoic acid (Compound 5k) | Microbial Neuraminidase (NA) | High docking score (> -9 kJ/mol) indicating strong active site affinity. | Zone of inhibition: 16 ± 2.5 mm (at 125 µg/ml)[4] |
Part 4: Strategic Insights & Conclusion
An objective comparison reveals that neither approach is sufficient in isolation when developing aminobenzoate derivatives:
-
In Silico Strengths : Unmatched throughput and cost-efficiency. It provides a structural rationale for why a specific aminobenzoate derivative binds, guiding rational modifications (e.g., adding a halogen to increase lipophilicity and target affinity).
-
In Silico Limitations : Susceptible to false positives due to rigid-receptor approximations and the inability to perfectly simulate complex aqueous solvent interactions.
-
In Vitro Strengths : Delivers definitive proof of biological activity, capturing all thermodynamic and kinetic realities of the system, including off-target effects and solubility constraints.
-
In Vitro Limitations : Low throughput, high cost, and an inability to elucidate the exact 3D binding conformation without supplementary X-ray crystallography.
References
-
Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. ResearchGate. 3
-
Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. 2
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. 4
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. 1
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Safety Operating Guide
Comprehensive Laboratory Safety & Disposal Guide: Methyl 2-(ethylamino)-5-methylbenzoate
As a trusted partner in drug development and chemical research, we believe our responsibility extends far beyond supplying high-purity intermediates. Proper handling and disposal of active pharmaceutical ingredients (APIs) and synthetic intermediates are critical to ensuring operational continuity, protecting laboratory personnel, and maintaining environmental compliance.
This guide provides authoritative, step-by-step operational and disposal protocols for Methyl 2-(ethylamino)-5-methylbenzoate , an N-alkylated anthranilic acid derivative commonly utilized in advanced organic synthesis.
Chemical Profiling & Mechanistic Toxicology
To design an effective disposal strategy, one must first understand the mechanistic toxicology of the compound. Methyl 2-(ethylamino)-5-methylbenzoate is a substituted aniline and benzoate ester.
The Causality of Hazard: Like many aniline derivatives, this compound poses a severe systemic toxicity risk through metabolic activation. If accidentally ingested, inhaled, or absorbed through the skin, the secondary amine can undergo N-hydroxylation via the hepatic cytochrome P450 system to form a reactive phenylhydroxylamine metabolite. This active metabolite directly oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, resulting in methemoglobinemia —a condition that severely impairs the blood's oxygen-transport capacity[1].
Furthermore, the lipophilic nature of the benzoate ester moiety makes it a persistent aquatic toxicant. Because of this specific toxicological profile, standard sink disposal or municipal trash routing is strictly prohibited. The nitrogenous aromatic ring must be permanently destroyed via high-temperature incineration.
Quantitative Data & Hazard Classification
The following table summarizes the structural properties (extrapolated from its parent compound,2[2]) and the regulatory classifications required for proper waste manifesting.
| Property / Classification | Value / Designation |
| Chemical Name | Methyl 2-(ethylamino)-5-methylbenzoate |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Structural Class | N-alkylated anthranilic acid ester / Substituted Aniline |
| Primary Health Hazard | Methemoglobinemia inducer, Skin/Eye Irritant |
| EPA Waste Stream | Non-Halogenated Organic Waste (if dissolved in standard solvents) |
| Final Disposal Method | High-Temperature Incineration (RCRA-licensed facility) |
Standard Operating Procedure: Waste Management
To ensure absolute safety and regulatory compliance, follow this self-validating protocol for the routine disposal of Methyl 2-(ethylamino)-5-methylbenzoate waste.
Step 1: Waste Characterization & Segregation
-
Action: Segregate the waste based on the solvent system used during your synthesis or assay. If dissolved in solvents like ethyl acetate, methanol, or hexane, route to the Non-Halogenated Organic Waste stream. If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste stream.
-
Mechanistic Rule: Never mix aniline derivatives with strong oxidizers (e.g., nitric acid, peroxides). Anilines are electron-rich aromatic systems that can react violently or spontaneously ignite in the presence of strong oxidizing agents.
Step 2: Primary Containment & Stabilization
-
Action: Transfer the waste into a chemically compatible, heavy-duty container. High-Density Polyethylene (HDPE) or glass carboys are required. Do not use metal containers, as trace acidic byproducts from synthesis can cause corrosion.
-
Validation Checkpoint: The 15-Minute Rule. Before tightly sealing the waste container, rest the cap loosely on top and visually inspect the solution for 15 minutes. Verify that no gas evolution (bubbling) or exothermic heat generation occurs. A stable temperature and lack of pressure confirm the absence of incompatible reactive species, self-validating your segregation protocol.
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed container in a designated SAA at or near the point of generation. According to EPA guidelines, the container must be placed in secondary containment (e.g., a polyethylene spill tray) capable of holding 110% of the primary container's volume[3].
-
Labeling: Attach a compliant label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste ", list the full chemical name ("Methyl 2-(ethylamino)-5-methylbenzoate" - no abbreviations), and indicate the primary hazard (Toxic).
Step 4: Final Disposition
-
Action: Once the container is full, or reaches the regulatory time limit (typically 6 to 12 months depending on local jurisdiction), initiate a transfer request to your Environmental Health & Safety (EHS) department[4]. The waste must be transported to a licensed RCRA facility for high-temperature incineration.
Accidental Spill & Decontamination Protocol
In the event of an operational spill involving the pure intermediate or a highly concentrated stock solution, execute the following protocol:
-
Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.
-
PPE Donning: Responders must wear double nitrile gloves, splash-proof chemical goggles, and a fluid-resistant lab coat.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as the organic compound may increase flammability risks.
-
Collection: Use a non-sparking scoop to transfer the absorbed material into a solid hazardous waste container.
-
Decontamination: Wash the affected surface thoroughly with a mild detergent and water to break down the lipophilic ester residue, followed by a final wipe with isopropanol.
-
Validation Checkpoint: After decontamination, wipe the surface with a clean, dry swab wetted with ethanol. Run a rapid Thin-Layer Chromatography (TLC) of the swab extract against a reference standard of the compound. The absence of a UV-active spot confirms complete decontamination of the API, validating the safety of the workspace.
Waste Routing Decision Tree
The following diagram illustrates the logical workflow for routing Methyl 2-(ethylamino)-5-methylbenzoate waste streams to ensure EPA/RCRA compliance.
Decision tree for the segregation and disposal of Methyl 2-(ethylamino)-5-methylbenzoate waste.
References
-
Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines | Toxic Substance Portal". CDC.gov. Available at:[Link]
-
National Center for Biotechnology Information. "Methyl 2-Amino-5-methylbenzoate | CID 1201104". PubChem. Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Insights. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. Available at:[Link]
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(ethylamino)-5-methylbenzoate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 2-(ethylamino)-5-methylbenzoate. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to answer your specific operational questions.
Hazard Assessment: Understanding the "Why" Behind the Protection
Methyl 2-(ethylamino)-5-methylbenzoate, an aromatic amine and ester, requires careful handling due to its potential health hazards. While a specific, comprehensive toxicological profile for this exact molecule may be limited, by examining structurally related compounds, we can establish a robust safety protocol. The primary hazards associated with similar chemicals include:
-
Skin and Eye Irritation: Aromatic amines and benzoates are frequently classified as irritants. Direct contact can lead to significant skin irritation and serious eye irritation[1][2][3][4].
-
Reproductive Toxicity: Some related benzoates are suspected of damaging fertility or the unborn child, demanding a cautious approach[5].
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[2][3][4].
-
Combustibility: The substance may be a combustible liquid, requiring precautions against ignition sources, especially during heating[5][8].
The causality is clear: engineering controls and, critically, Personal Protective Equipment (PPE) are not merely procedural hurdles; they are your primary defense against these potential exposures. Every recommendation that follows is grounded in mitigating these specific risks.
Core PPE Requirements: Your Non-Negotiable Last Line of Defense
For all work involving Methyl 2-(ethylamino)-5-methylbenzoate, the following PPE should be considered the minimum standard.
Hand Protection
Given the risk of skin irritation, selecting the correct gloves is critical. Experience indicates that polymers like nitrile or butyl rubber offer suitable protection against a range of organic chemicals[9].
-
Selection: Choose gloves that comply with standard EN 374 or equivalent. Nitrile gloves are an excellent first choice for incidental contact. For prolonged handling or immersion, consider heavier-duty options like butyl rubber.
-
Integrity Check: Always inspect gloves for tears, pinholes, or degradation before use[10].
-
Contamination Control: Never wear gloves outside the immediate work area. Use proper glove removal techniques to avoid contaminating your skin[10]. Hands should be washed and dried thoroughly after glove removal[9].
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection[1][11][12].
-
Standard Operations: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields must be worn.
-
Splash Risk: When handling larger quantities (>50 mL) or performing operations with a splash potential (e.g., transfers, mixing), upgrade to chemical splash goggles[12].
-
High-Risk Procedures: For tasks with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[1][10].
Protective Clothing
Your personal clothing is not a substitute for laboratory-specific protective garments.
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and contact with contaminated surfaces.
-
Apron: For procedures involving significant splash hazards, a chemically resistant apron (e.g., PVC) should be worn over the lab coat[9].
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Task-Specific PPE Selection: A Risk-Based Approach
Not all laboratory operations carry the same level of risk. The selection of PPE should be dynamic and adapted to the specific procedure being performed.
| Task Category | Description | Minimum Required PPE | Rationale |
| Low Risk / Small Scale | Weighing small quantities (<1g) inside a chemical fume hood or ventilated balance enclosure. Preparing dilute stock solutions (<0.1 M). | Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat. | The use of engineering controls (fume hood) minimizes inhalation risk. The primary risk is minimal, incidental skin/eye contact. |
| Moderate Risk / Standard Use | Preparing solutions, conducting reactions at ambient temperature, transfers of liquids. | Nitrile Gloves (consider double-gloving), Chemical Splash Goggles, Lab Coat. | Increased volume and handling elevate the risk of splashes. Goggles provide a superior seal to protect against eye contact. |
| High Risk / Special Operations | Heating the substance, conducting reactions under pressure, generating aerosols (e.g., sonicating, vortexing), handling large quantities (>1L). | Heavy-duty Gloves (e.g., Butyl Rubber), Chemical Splash Goggles and Face Shield, Chemically Resistant Apron over Lab Coat, consider Respiratory Protection. | Heating increases vapor pressure and the risk of inhalation. Aerosolization and large volumes significantly increase the potential for widespread contamination and exposure. A multi-layered defense is critical. |
Respiratory Protection: When Air-Purifying Respirators Are Necessary
Engineering controls, such as chemical fume hoods, are the primary method for controlling inhalation hazards. However, respiratory protection may be required in specific circumstances:
-
When engineering controls are not available or are malfunctioning.
-
During spill cleanup or in poorly ventilated areas.
-
When aerosols are intentionally generated without full containment[12].
If a risk assessment determines that respiratory protection is necessary, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 (or equivalent) must be in place. This includes medical evaluation, fit testing, and training.
Procedural Discipline: PPE Workflow
The sequence of donning and doffing PPE is crucial to prevent cross-contamination. The following workflow should be adopted.
Caption: PPE Donning and Doffing Workflow.
Disposal of Contaminated PPE
Proper disposal is the final step in the safe handling process.
-
Gloves: Dispose of contaminated gloves immediately after use in a designated hazardous waste container[10]. Do not discard them in regular trash.
-
Protective Clothing: Disposable lab coats or aprons that are heavily contaminated should be treated as hazardous waste. Reusable lab coats must be professionally laundered and not taken home.
-
General Principle: All disposable PPE that has come into contact with Methyl 2-(ethylamino)-5-methylbenzoate should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[5][6][11].
References
- MilliporeSigma. (2025). Safety Data Sheet for Methyl benzoate.
- Chemwatch. (n.d.). 2-Amino-5-methylbenzoic Acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 2-iodo-5-methylbenzoate.
- TCI Chemicals. (n.d.). Safety Data Sheet for Methyl 2-Amino-3-methylbenzoate.
- TCI Chemicals. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet for Methyl 2-(methylamino)benzoate.
- Dr J Pharmachem (India). (n.d.). Safety Data Sheet for METHYL BENZOATE.
- PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Amino-5-methylbenzoic acid.
- Fisher Scientific. (2009). Safety Data Sheet for Methyl benzoate.
- Hekserij. (n.d.). Methyl benzoate Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- CPAchem Ltd. (2023). Safety data sheet for Methyl benzoate.
- Durham Tech. (2014). Safety Data Sheet for Methylbenzoate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. jpharmachem.com [jpharmachem.com]
- 11. fishersci.com [fishersci.com]
- 12. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
